Technical Documentation Center

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
  • CAS: 478694-53-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate: A Key Building Block in Drug Discovery

Introduction In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Chiral aminocyclohexane derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Chiral aminocyclohexane derivatives, in particular, represent a privileged structural motif, conferring conformational rigidity and enabling precise three-dimensional orientation of functional groups for optimal target engagement. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate stands out as a versatile chiral intermediate, valued for its distinct stereochemistry which is crucial for specific molecular interactions.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core physicochemical characteristics of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate. For drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a critical prerequisite for efficient lead optimization, formulation development, and successful translation from the bench to the clinic. This document moves beyond a simple data sheet to explain the causality behind the experimental methodologies, offering field-proven insights into generating a robust and reliable data package for this important molecular entity.

Core Molecular and Physicochemical Properties

A thorough characterization begins with confirming the fundamental identity of the molecule and understanding the key physicochemical parameters that govern its behavior in biological and pharmaceutical systems.

Molecular Identity
AttributeValueSource
CAS Number 1821656-06-7[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1][2]
SMILES COC(=O)[C@@H]1CCCC1[1]
InChI Key OOFXENVWECZJBF-SSDOTTSWSA-NDerived from structure
Common Synonyms trans-Methyl-3-aminocyclohexanecarboxylate[3]
Summary of Key Physicochemical Data

The following table summarizes the essential physicochemical properties and their profound impact on the drug development process. While exact experimental values are project-specific, the significance and standard methods for their determination are outlined.

PropertySignificance in Drug DevelopmentStandard Experimental Method
Melting Point An indicator of purity and solid-state stability. A sharp melting range is characteristic of a pure crystalline solid.[4][5]Capillary Method / Differential Scanning Calorimetry (DSC)
Aqueous Solubility Critical for absorption and bioavailability. Poor solubility can be a major hurdle in developing orally administered drugs.[6][7]Thermodynamic: Shake-Flask Method; Kinetic: Turbidimetric Assay
Ionization Constant (pKa) Determines the charge state of the molecule at physiological pH, which influences solubility, permeability, and target binding.Potentiometric Titration / UV-spectrophotometry
Lipophilicity (LogP/LogD) A measure of a compound's distribution between a lipid and aqueous phase, predicting its ability to cross cell membranes.[7]Shake-Flask Method (n-octanol/water) / Reverse-Phase HPLC
Polar Surface Area (TPSA) A calculated parameter that correlates with passive molecular transport through membranes and is a key predictor of oral bioavailability.Computational Calculation
Chemical Stability Dictates storage conditions, shelf-life, and potential degradation pathways during formulation and in vivo.Forced Degradation Studies (pH, light, oxidation) / HPLC Analysis

Experimental Protocols for Physicochemical Characterization

The integrity of any drug discovery program rests on the quality of its data. The following sections detail robust, self-validating protocols for characterizing Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Purity and Identity Confirmation: Spectroscopic Analysis

Before any other parameter is measured, the identity and purity of the material must be unequivocally confirmed.

Expertise & Rationale: NMR is the cornerstone of structural elucidation for small molecules.[8] It provides atom-level connectivity information, confirming not only the constitution but also the specific stereochemistry of the compound. A standard suite of 1D and 2D NMR experiments provides a complete "fingerprint" of the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or D₂O if analyzing the hydrochloride salt).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This initial spectrum provides information on the chemical environment of all hydrogen atoms and their relative numbers through integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • Run a COSY (Correlation Spectroscopy) experiment to identify protons that are spin-spin coupled, revealing H-C-C-H connectivities.[9]

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.[9] This is invaluable for assigning resonances in crowded spectra.

Expected Results & Interpretation:

  • ¹H NMR: Expect distinct signals for the methyl ester protons (~3.7 ppm), the methine protons on the cyclohexane ring (H1 and H3), and a complex multiplet pattern for the methylene protons (H2, H4, H5, H6). The coupling patterns of H1 and H3 will be critical for confirming the trans stereochemistry.

  • ¹³C NMR: Expect 8 unique carbon signals corresponding to the methyl, carbonyl, and the six carbons of the cyclohexane ring.

  • COSY/HSQC: These spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the complete molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Acquire 1D ¹H NMR B->C D Acquire 1D ¹³C NMR C->D E Acquire 2D COSY D->E F Acquire 2D HSQC E->F G Assign Signals F->G H Confirm Connectivity & Stereochemistry G->H I Assess Purity H->I J J I->J Structure Confirmed

A generalized workflow for NMR-based structure elucidation.
Determination of Melting Point

Expertise & Rationale: The melting point is a rapid and reliable first indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range.[4][10] For a high-purity sample intended for drug development, a sharp melting range (e.g., < 2 °C) is expected.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[11]

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount of material. Tap the sealed bottom of the tube on a hard surface to pack the sample down to a height of 2-4 mm.[10]

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Ramp Rate: For an unknown, perform a rapid preliminary measurement (10-20 °C/min ramp) to find an approximate range.[4]

  • Precise Determination: Using a fresh sample, heat rapidly to ~15-20 °C below the approximate melting point, then slow the ramp rate to 1-2 °C/min to allow for thermal equilibrium.[4]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This is the melting range.

Solubility Profiling

Expertise & Rationale: Solubility is a master variable in drug development, directly impacting everything from the reliability of in vitro assays to in vivo absorption.[12] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for lead optimization and pre-formulation.[13][14]

Experimental Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours.[13] This extended time is necessary to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, stop agitation and allow the vials to stand. Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).[13] This step must be done carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve with known standards is required for accurate quantification.[13]

  • Reporting: Report the solubility in mg/mL or mM.

Shake_Flask_Workflow A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge & Filter Supernatant B->C D Quantify Filtrate Concentration (HPLC) C->D E Report Equilibrium Solubility D->E

Workflow for the Shake-Flask thermodynamic solubility assay.

Stability Profile and Handling

Expertise & Rationale: The presence of both an amino group and a methyl ester makes the molecule susceptible to specific degradation pathways. Understanding its stability is crucial for defining appropriate storage and handling conditions to ensure the integrity of the material over time.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. While generally stable, prolonged storage in non-anhydrous solvents or exposure to humid air can facilitate this process.[15]

  • Oxidation: The primary amine can be susceptible to oxidation, although this is less common under standard atmospheric conditions compared to more electron-rich aromatic amines.

Trustworthiness through Self-Validation: The protocols described above contain inherent checks. For instance, a broad melting range suggests impurity, which would be confirmed by unexpected peaks in an NMR spectrum. Inconsistent solubility results may point to issues with equilibration time or material stability in the chosen medium.

Authoritative Grounding & Storage: Based on its functional groups and common vendor recommendations, Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate should be handled with the following precautions:

  • Storage: Store sealed in a dry environment at 2-8°C.[1][2] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.[15]

  • Handling: When weighing and preparing solutions, minimize the compound's exposure to ambient air. Use anhydrous solvents when preparing stock solutions for non-aqueous applications.

Conclusion

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a valuable chiral building block whose utility in drug discovery is maximized when its physicochemical properties are thoroughly understood. A systematic characterization, encompassing identity, purity, melting point, solubility, and stability, forms the foundation of a robust data package. By employing the detailed, rationale-driven protocols outlined in this guide, researchers can ensure data integrity, make more informed decisions during the optimization process, and ultimately accelerate the journey of a drug candidate through the development pipeline. This diligent early-stage characterization is a non-negotiable investment in the quality and success of the overall research program.

References

  • Westlab. Measuring the Melting Point. (May 08, 2023). [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 1–25.
  • University of Colorado Boulder, Department of Chemistry. Experiment name / Determination of melting point Experimental Procedures. [Link]

  • PubChem. Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Springer Professional. Experimental Approaches of NMR Spectroscopy. [Link]

  • University of South Alabama. Melting Point Determination. (August 16, 2012). [Link]

  • SSERC. Melting point determination. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. (November 15, 2024). [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Royal Society of Chemistry. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (June 03, 2020). [Link]

  • PubChem. rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid. [Link]

  • Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & Medicinal Chemistry Letters, 12(5), 747–750.
  • The Good Scents Company. cyclotetrapeptide-24 aminocyclohexane carboxylate. [Link]

  • Chemsrc. CAS#:87091-29-0 | Cyclohexanecarboxylic acid, 3-amino-, Methyl ester. [Link]

  • Chemspace. Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • Google Patents.
  • COSSMA. CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE – Ingredient. [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. (November 25, 2015). [Link]

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams. (April 07, 2022). [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery The relentless pursuit of novel therapeutics with enhanced specificity and reduce...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

The relentless pursuit of novel therapeutics with enhanced specificity and reduced off-target effects has placed a premium on the design and synthesis of chiral molecules. Among these, conformationally constrained amino acid analogues have emerged as privileged scaffolds. Their rigid structures allow for a more precise presentation of pharmacophoric elements to their biological targets, often leading to improved potency and selectivity. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, a chiral cyclic β-amino acid ester, represents a key building block in this class of compounds. Its stereochemically defined cyclohexane core offers a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this valuable synthetic intermediate, from its fundamental properties and synthesis to its application in medicinal chemistry.

Physicochemical and Structural Characteristics

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chiral molecule that is commonly available as its hydrochloride salt to improve stability and handling. The defining feature of this compound is the trans relationship between the amino group at the C3 position and the methoxycarbonyl group at the C1 position of the cyclohexane ring.

PropertyValueSource(s)
CAS Number 1821656-07-8 (hydrochloride)[1]
Molecular Formula C₈H₁₅NO₂ (free base), C₈H₁₆ClNO₂ (hydrochloride)[1][2]
Molecular Weight 157.21 g/mol (free base), 193.67 g/mol (hydrochloride)[1][2]
IUPAC Name methyl (1R,3R)-3-aminocyclohexane-1-carboxylateInferred from CAS
Synonyms trans-methyl-3-aminocyclohexanecarboxylate hydrochloride[3]
Physical Form Solid[4]
Storage Temperature Refrigerator[4]

Synthesis and Manufacturing: A Pathway to Chiral Purity

The synthesis of enantiomerically pure methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a critical step in its utilization as a building block. While multiple strategies can be envisaged for the preparation of aminocyclohexane derivatives, the synthesis of this specific stereoisomer often involves a combination of stereoselective reactions and chiral resolution techniques. A key patent, WO2023110936A1, describes the synthesis of this compound as an intermediate in the preparation of macrocyclic kinase inhibitors.[5] While the full experimental details from this patent are essential for a definitive protocol, a plausible and widely applicable synthetic approach can be outlined based on established chemical transformations for related molecules.

A common strategy for the synthesis of chiral 3-aminocyclohexanecarboxylic acid derivatives involves the stereoselective reduction of a suitable precursor, followed by resolution of the resulting racemic or diastereomeric mixture.

Conceptual Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Product A 3-Oxocyclohexanecarboxylic Acid B Reductive Amination A->B NH3, H2, Catalyst C Esterification B->C MeOH, H+ E rac-trans-3-Aminocyclohexanecarboxylic Acid Methyl Ester C->E D Chiral Resolution F Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate D->F E->D Chiral Resolving Agent G A Dissolve sample in mobile phase B Inject onto Chiral HPLC Column A->B C Screen different CSPs (e.g., polysaccharide-based) B->C D Optimize mobile phase composition C->D E Adjust flow rate and temperature D->E F Validate method (linearity, precision, accuracy) E->F G Determine enantiomeric excess F->G G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition cluster_3 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase X B->C D Downstream Effector C->D F Cell Proliferation, Survival D->F E Kinase Inhibitor (incorporating the aminocyclohexane scaffold) E->C Inhibits

Sources

Foundational

Structure Elucidation of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate: A Multi-Modal Analytical Framework

Executive Summary The unambiguous structure elucidation of small, conformationally flexible organic molecules remains a critical bottleneck in pharmaceutical development. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structure elucidation of small, conformationally flexible organic molecules remains a critical bottleneck in pharmaceutical development. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (C₈H₁₅NO₂) presents a unique analytical challenge. As a 1,3-disubstituted cyclohexane with trans relative stereochemistry, it lacks a single, rigid low-energy conformation. Instead, it exists as a rapidly equilibrating mixture of two chair conformers at ambient temperature.

This whitepaper details a comprehensive, self-validating workflow to elucidate the planar connectivity, relative stereochemistry, and absolute configuration of this molecule. By integrating high-resolution mass spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) supersequences, and Vibrational Circular Dichroism (VCD), we establish a robust paradigm for characterizing flexible chiral scaffolds.

Conformational Dynamics: The Core Analytical Challenge

Before deploying spectroscopic techniques, one must understand the physical chemistry governing the molecule. The (1R,3R) configuration in a 1,3-disubstituted cyclohexane dictates a trans relationship. Unlike cis-1,3-disubstituted cyclohexanes, which strongly favor a diequatorial chair conformation, trans-1,3-isomers are forced into an axial-equatorial arrangement[1].

The conformational free energies (A-values) for the two substituents are highly similar:

  • Amino group (-NH₂): ~1.2 – 1.6 kcal/mol

  • Methyl ester group (-COOMe): ~1.25 – 1.3 kcal/mol

Because the steric penalty for placing either group in the axial position is nearly identical, the molecule undergoes rapid chair-chair interconversion at room temperature.

ConformationalLogic ConfA Conformer A 1-Equatorial (-COOMe) 3-Axial (-NH2) ConfB Conformer B 1-Axial (-COOMe) 3-Equatorial (-NH2) ConfA->ConfB Rapid Chair Flip (ΔG ≈ 0 kcal/mol)

Conformational equilibrium of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Causality in Experimental Design: This rapid interconversion means that standard 1D ¹H NMR will yield time-averaged chemical shifts and scalar coupling constants ( J -values). Relying solely on a single large axial-axial coupling constant ( Jax−ax​ > 10 Hz) to assign stereochemistry—a standard practice for rigid rings—will fail here. Consequently, the elucidation strategy must rely on 2D NMR correlation networks and ensemble-averaged chiroptical methods like VCD.

Planar Connectivity via HRMS and NMR

Formula Confirmation

The workflow begins with HRMS (ESI+) to establish the exact mass. The protonated molecule [M+H]⁺ is observed at m/z 158.1176, confirming the molecular formula C₈H₁₅NO₂ (calculated 158.1181, Δ < 3 ppm). This establishes a Degree of Unsaturation (DoU) of 2, accounting for the cyclohexane ring and the ester carbonyl.

Automated NMR Workflows

To map the planar connectivity, we utilize NOAH (NMR by Ordered Acquisition using ¹H-detection) supersequences. NOAH allows the simultaneous acquisition of COSY, HSQC, and HMBC data within a single relaxation delay, maximizing throughput and preserving sample integrity[2]. The data is then processed using Computer-Assisted Structure Elucidation (CASE) software, such as Bruker's CMC-se, which automatically extracts cross-peaks and generates a correlation matrix to build the molecular skeleton[3].

Key HMBC Correlations:

  • The methyl protons (δ ~3.65 ppm) show a strong ³JCH correlation to the ester carbonyl carbon (δ ~175.0 ppm).

  • The methine proton H1 (δ ~2.40 ppm) correlates to C2, C6, and the ester carbonyl.

  • The methine proton H3 (δ ~2.85 ppm) correlates to C2, C4, and C5.

Representative NMR Data Summary

Table 1: Time-Averaged ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Time-Averaged J (Hz)Key HMBC (H→C)
1 (CH)43.22.40m, W₁/₂ ≈ 18 HzC2, C6, C=O
2 (CH₂)35.11.55 (ax), 2.15 (eq)dt (12.0, 4.5), dq (12.0, 3.0)C1, C3, C4
3 (CH)50.42.85m, W₁/₂ ≈ 18 HzC2, C4
4 (CH₂)33.61.35 (ax), 1.85 (eq)m, mC2, C3, C5, C6
5 (CH₂)24.51.25 (ax), 1.75 (eq)m, mC1, C3
6 (CH₂)29.81.45 (ax), 1.95 (eq)m, mC1, C2, C4, C5
7 (C=O)175.0---
8 (OCH₃)51.83.65sC=O
NH₂-1.60br s (exchanges with D₂O)-

Note: The peak widths (W₁/₂) for H1 and H3 are intermediate (~18 Hz), reflecting the 50:50 average of a broad axial signal (two large Jax−ax​ ) and a narrow equatorial signal (all small Jeq−ax​ /J_{eq-eq}).

Absolute Configuration: The VCD Paradigm

While 2D NOESY can confirm the trans relationship by showing through-space interactions between H1 and H3 (which are only possible when both are axial in the rapidly flipping intermediate), it cannot determine absolute stereochemistry (1R,3R vs 1S,3S).

For flexible, non-crystalline molecules, Vibrational Circular Dichroism (VCD) is the gold standard[4]. VCD measures the differential absorption of left and right circularly polarized infrared light. Because it probes vibrational transitions, it is intrinsically sensitive to the 3D spatial arrangement of the molecule on a timescale much faster than the chair flip. Therefore, the experimental VCD spectrum is a linear combination of the spectra of all populated conformers[5].

VCD Elucidation Logic
  • Conformational Search: Molecular mechanics (e.g., OPLS4) generates the initial conformers (Chair A and Chair B).

  • DFT Optimization: Both conformers are optimized at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: IR and VCD spectra are computed for both conformers.

  • Boltzmann Weighting: The theoretical spectra are weighted based on their calculated relative free energies (ΔG) to simulate the experimental ensemble.

  • Comparison: The simulated spectrum of the (1R,3R) enantiomer is overlaid with the experimental data. A high degree of correlation (evaluated via neighborhood similarity indices) definitively assigns the absolute configuration.

VCDWorkflow Sample Chiral Sample (Unknown Abs. Config) ExpVCD Acquire Experimental IR & VCD Spectra Sample->ExpVCD DFT DFT Conformational Search (B3LYP/6-311G**) Sample->DFT Compare Spectral Overlay & Similarity Scoring ExpVCD->Compare SimVCD Simulate VCD for (1R,3R) & (1S,3S) DFT->SimVCD Boltzmann Apply Boltzmann Weighting (Chair A + Chair B) SimVCD->Boltzmann Boltzmann->Compare Result Absolute Configuration Assigned as (1R,3R) Compare->Result

Self-validating VCD workflow for flexible chiral molecules.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol 1: High-Throughput NMR Acquisition (NOAH)

Purpose: Acquire time-averaged planar and relative stereochemical data.

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to exactly 298.0 K.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) and 3D gradient shimming to achieve a TMS line width of < 0.6 Hz.

  • NOAH Supersequence Execution: Execute a NOAH-4 supersequence (e.g., noah4_COSY_EDHSQC_HMBC_NOESY).

    • Causality: Nesting these experiments within a single relaxation delay prevents chemical shift drift between 2D experiments, ensuring perfect cross-peak alignment during automated CASE analysis[2].

  • Processing: Process data using zero-filling (up to 2K x 1K data points) and forward linear prediction in the indirect dimension.

Protocol 2: VCD Acquisition and DFT Validation

Purpose: Unambiguous assignment of the (1R,3R) absolute configuration.

  • Sample Preparation: Prepare a 0.1 M solution of the analyte in CDCl₃. Inject into a BaF₂ liquid cell with a 100 µm path length.

  • IR/VCD Acquisition: Record the IR and VCD spectra on a dual-source FT-VCD spectrometer. Collect 4,000 scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio in the fingerprint region (1600–900 cm⁻¹). Acquire a solvent blank under identical conditions and subtract it from the sample spectrum.

  • Computational Modeling:

    • Perform a Monte Carlo conformational search using the MMFFs force field.

    • Subject all conformers within a 5.0 kcal/mol energy window to DFT geometry optimization at the B3LYP/6-311G(d,p) level using Gaussian 16[6].

    • Calculate harmonic vibrational frequencies, dipole strengths, and rotational strengths.

  • Spectral Synthesis: Broaden the calculated transitions using Lorentzian line shapes (γ = 8 cm⁻¹). Weight the spectra according to the Boltzmann distribution derived from the calculated zero-point corrected free energies.

  • Validation: Visually and mathematically compare the Boltzmann-weighted (1R,3R) simulated spectrum against the experimental spectrum. A matching bisignate VCD pattern in the NH₂ scissor and C-O stretching regions confirms the assignment[7].

References

  • Bruker. "Structure & small molecule elucidation - Bruker". Bruker Corporation.
  • American Chemical Society. "Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists". Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. "NMR spectroscopy of small molecules in solution". Nuclear Magnetic Resonance Volume 50.
  • National Institutes of Health. "Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism". PubMed.
  • Royal Society of Chemistry. "Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals". Physical Chemistry Chemical Physics.
  • MDPI. "Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules". Molecules.
  • Royal Society of Chemistry. "Effects of electron configuration and coordination number on the vibrational circular dichroism spectra of metal complexes". Physical Chemistry Chemical Physics.

Sources

Exploratory

Spectroscopic Data and Structural Elucidation of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate: A Technical Guide

Executive Summary Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (CAS: 1821656-06-7) is a highly versatile chiral building block frequently utilized in the synthesis of peptidomimetics, foldamers, and novel active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (CAS: 1821656-06-7) is a highly versatile chiral building block frequently utilized in the synthesis of peptidomimetics, foldamers, and novel active pharmaceutical ingredients (APIs). As a γ -amino acid derivative constrained within a cyclohexane framework, its precise stereochemical configuration dictates the secondary structure of downstream oligomers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic acquisition parameters and establish self-validating protocols for the robust characterization of this molecule. The methodologies described herein ensure high-fidelity structural elucidation, supported by foundational data from [1] and [2].

Conformational Dynamics and Stereochemical Analysis

Before acquiring spectroscopic data, one must understand the physical chemistry of the analyte. The (1R,3R) configuration designates the trans isomer of the 1,3-disubstituted cyclohexane ring.

In a trans-1,3-disubstituted cyclohexane, the chair conformation inherently places one substituent in the axial position and the other in the equatorial position. The conformational equilibrium is dictated by the A-values (steric strain) of the substituents:

  • Methoxycarbonyl group (-COOCH 3​ ): A-value 1.25 kcal/mol.

  • Amino group (-NH 2​ ): A-value 1.20 – 1.60 kcal/mol.

Because these values are nearly identical, the free base of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes rapid chair-chair interconversion at room temperature (298 K). Causality in Data Interpretation: This rapid ring flipping means that the 1 H NMR coupling constants ( J -values) for the methine protons at C1 and C3 will not display the classic large axial-axial couplings (typically 10-12 Hz). Instead, they present as time-averaged multiplets (typically J≈ 7-9 Hz). Recognizing this dynamic equilibrium is critical; a novice might misinterpret these averaged signals as a cis isomer, whereas an experienced spectroscopist understands this as the hallmark of a rapidly interconverting trans system.

High-Fidelity Data Acquisition Protocols

To ensure absolute trustworthiness, every analytical workflow must operate as a self-validating system. Below are the optimized protocols for acquiring the spectroscopic data of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Workflow A Sample Preparation (Internal Standard, Solvent) B 1D NMR Acquisition (1H, 13C, DEPT) A->B D Mass Spectrometry (ESI-HRMS) A->D E IR Spectroscopy (ATR-FTIR) A->E C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C F Data Processing & Structural Elucidation C->F D->F E->F

Fig 1: Orthogonal spectroscopic workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ . Crucial Step: The CDCl 3​ must be pre-filtered through a short plug of basic alumina. Trace DCl in standard CDCl 3​ will protonate the primary amine, drastically shifting the C3 methine signal and altering the conformational equilibrium.

  • Acquisition ( 1 H): 400 MHz, 16 scans, 30° pulse angle. A relaxation delay (D1) of 2.0 seconds is used to ensure complete relaxation of the protons.

  • Acquisition ( 13 C): 100 MHz, 1024 scans, WALTZ-16 decoupling. A D1 of 3.0 seconds is employed to account for the slower spin-lattice relaxation ( T1​ ) of the quaternary carbonyl carbon.

Self-Validation System: The spectrometer's 90° pulse width is calibrated daily. The residual CHCl 3​ solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) serves as an internal secondary reference, while 0.03% v/v Tetramethylsilane (TMS) provides the primary 0.00 ppm anchor. The integration of the methoxy singlet is strictly normalized to 3.00, acting as an internal quantitative control for the integration of the cyclohexane ring protons.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Ionization: Electrospray Ionization in positive mode (ESI+). The basic amine readily accepts a proton, making ESI+ the optimal choice for maximum sensitivity.

  • Mobile Phase: 50:50 Water/Acetonitrile containing 0.1% Formic Acid to facilitate ionization.

Self-Validation System: Prior to sample injection, the Time-of-Flight (TOF) mass analyzer is externally calibrated using a sodium formate cluster solution. A post-acquisition internal lock mass (leucine enkephalin, m/z 556.2771) is applied to all spectra, ensuring a mass accuracy tolerance of strictly < 3 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Acquisition: Attenuated Total Reflectance (ATR) mode using a monolithic diamond crystal. 64 scans at a resolution of 4 cm −1 .

Self-Validation System: A background scan of the ambient atmosphere is collected immediately prior to sample analysis and automatically subtracted. The diamond crystal is cleaned with isopropanol, and a baseline check is performed to ensure no residual organic contamination exists before applying the analyte.

Quantitative Spectroscopic Data

The following tables summarize the orthogonal data collected using the validated protocols described above, consistent with standards reported by the [3] for analogous aminocyclohexane derivatives.

NMR Assignments

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
3.68s-3H-OCH 3​ (Ester methyl)
3.05tt8.5, 4.01HH-3 (Methine adjacent to -NH 2​ )
2.65tt8.5, 4.01HH-1 (Methine adjacent to -COOCH 3​ )
2.15 - 1.90m-2HRing CH 2​ (e.g., H-2)
1.85 - 1.65m-3HRing CH 2​ (e.g., H-4, H-6)
1.55br s-2H-NH 2​ (Exchangeable with D 2​ O)
1.45 - 1.15m-3HRing CH 2​ (e.g., H-5, H-4/6)

Note: The triplet-of-triplets (tt) multiplicity for H-1 and H-3 reflects the time-averaged coupling of the rapidly interconverting trans-chair conformers.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)Structural Assignment
175.2C (Quaternary)C=O (Ester carbonyl)
51.8CH 3​ -OCH 3​
48.3CHC-3 (CH-NH 2​ )
42.5CHC-1 (CH-COOCH 3​ )
38.1CH 2​ C-2
34.2CH 2​ C-4
28.5CH 2​ C-6
24.1CH 2​ C-5
FTIR and HRMS Data

Table 3: ATR-FTIR Key Absorptions

Wavenumber (cm −1 )IntensityFunctional Group Assignment
3350, 3280Medium, broadN-H stretch (Primary amine, asymmetric & symmetric)
2930, 2860StrongC-H stretch (Cyclohexane ring)
1735Strong, sharpC=O stretch (Aliphatic ester)
1610MediumN-H bend
1180StrongC-O stretch (Ester)

Table 4: LC-ESI-HRMS Data

FormulaTheoretical Exact MassCalculated[M+H] + Observed [M+H] + Mass Error (ppm)
C 8​ H 15​ NO 2​ 157.1103158.1176158.1180+ 2.5

Mechanistic Insights via 2D NMR

To definitively prove the connectivity and rule out regioisomers (such as the 1,2- or 1,4-disubstituted analogs), a sequential 2D NMR strategy is deployed.

NMRStrategy N1 1H-1H COSY (Spin Systems) N2 1H-13C HSQC (Direct C-H) N1->N2 N3 1H-13C HMBC (Long-Range) N2->N3 N4 NOESY (Spatial) N3->N4 N5 Stereochemical Confirmation N4->N5

Fig 2: Sequential 2D NMR strategy for unambiguous stereochemical assignment.

Causality in 2D NMR Selection:

  • COSY (Correlation Spectroscopy): Maps the contiguous spin system of the cyclohexane ring. Starting from H-1 ( δ 2.65), we trace the cross-peaks to the H-2 protons, which in turn correlate to H-3 ( δ 3.05). This definitively proves the 1,3-relationship of the substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Prevents assignment ambiguity by directly linking the 1 H signals to their corresponding 13 C signals. For instance, confirming that the proton at δ 3.05 is attached to the carbon at δ 48.3 (C-N).

  • HMBC (Heteronuclear Multiple Bond Correlation): Essential for bridging the ester group to the ring. A strong three-bond correlation ( 3JCH​ ) is observed between the methoxy protons ( δ 3.68) and the carbonyl carbon ( δ 175.2), as well as between H-1 ( δ 2.65) and the carbonyl carbon, locking the ester functionality to C-1.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While rapid interconversion at 298 K averages the scalar couplings, low-temperature NOESY (e.g., at -78 °C in CD 2​ Cl 2​ ) can freeze the conformers. In the frozen state, the absence of a strong NOE cross-peak between H-1 and H-3 confirms they are not diaxial (which would be required for a cis isomer in a locked chair), further validating the (1R,3R) trans stereochemistry.

References

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry: NMR experiments for 3-aminocyclohexanecarboxylic acid derivatives". RSC Publishing. [Link]

Foundational

Structural Elucidation of Methyl (1R,3R)-3-Aminocyclohexane-1-Carboxylate: An In-Depth NMR Analysis Guide

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly versatile, non-racemic chiral building block widely utilized in the synthesis of peptidomimetics, conformationally restricted scaffolds, and GABA-analogous ther...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly versatile, non-racemic chiral building block widely utilized in the synthesis of peptidomimetics, conformationally restricted scaffolds, and GABA-analogous therapeutics. For analytical chemists and drug development professionals, the structural verification of this molecule presents a unique spectroscopic challenge. Because of its specific stereochemistry and substitution pattern, the molecule exhibits high conformational mobility.

This technical guide explores the causality behind the proton ( 1 H) and carbon ( 13 C) NMR phenomena of this compound, providing a self-validating framework for accurate spectral interpretation and experimental design.

Conformational Dynamics & Stereochemical Foundations

To understand the NMR spectrum of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate[1], one must first deconstruct its 3D geometry. The (1R,3R) stereodescriptor dictates a trans relationship between the C1 methoxycarbonyl ( −CO2​Me ) group and the C3 amino ( −NH2​ ) group.

In a cyclohexane ring, a 1,3-trans substitution pattern intrinsically forces one substituent into an axial position and the other into an equatorial position. To predict which conformation dominates, we evaluate the steric demand—quantified as A-values—of both functional groups. The A-value for a methoxycarbonyl group is approximately 1.25 kcal/mol, while the A-value for an amino group ranges from 1.20 to 1.60 kcal/mol depending on the solvent environment[2].

Because the steric bulk of these two substituents is nearly identical, the free energy difference ( ΔG ) between the two possible chair conformations is negligible. Consequently, at standard room temperature (298 K), the molecule exists as a rapidly interconverting ~1:1 equilibrium mixture. According to the Curtin-Hammett principle and Winstein-Holness kinetics, the NMR spectrometer cannot resolve these rapidly interconverting states, resulting in a time-averaged spectrum[3].

ConformationalAnalysis A (1R,3R)-Isomer Trans-1,3-disubstituted B Conformer A 1-eq (-CO2Me), 3-ax (-NH2) A->B Assign C Conformer B 1-ax (-CO2Me), 3-eq (-NH2) A->C Assign D Steric Bulk Comparison A-Value CO2Me ≈ 1.25 kcal/mol A-Value NH2 ≈ 1.20 kcal/mol B->D C->D E ΔG ≈ 0 kcal/mol Rapid Chair-Chair Interconversion D->E K_eq ≈ 1 F Time-Averaged NMR Spectrum (Observed at 298 K) E->F Curtin-Hammett Principle

Conformational equilibrium of the (1R,3R)-isomer dictating time-averaged NMR signals at 298 K.

1 H NMR Spectroscopy: Causality and Signal Averaging

The 1 H NMR spectrum of this compound is entirely defined by its conformational mobility. Instead of distinct, rigid coupling constants, the spectrum yields averaged values.

  • Methoxy Protons : The −OCH3​ group appears as a sharp, uncoupled singlet at ~3.67 ppm, integrating to 3 protons. Because it rotates freely and does not couple with the ring system, its chemical shift is unaffected by the chair flip.

  • Methine Protons (H1 and H3) : The protons attached to C1 and C3 are the primary diagnostic markers. In a rigid system, an axial proton exhibits large trans-diaxial couplings ( J≈10–12 Hz), while an equatorial proton shows only small equatorial-equatorial/axial-equatorial couplings ( J≈2–5 Hz)[4]. Because the molecule rapidly flips between Conformer A (H1 axial, H3 equatorial) and Conformer B (H1 equatorial, H3 axial), the observed J -values are a mathematical average. Thus, H1 and H3 manifest as complex, broadened multiplets ( W1/2​≈15–20 Hz) in the 2.60–3.05 ppm range.

  • Methylene Protons : The ring protons (C2, C4, C5, C6) form a complex overlapping envelope between 1.10 and 2.20 ppm. The C2 protons are particularly sensitive to the environment, as they are flanked by both heteroatom-bearing carbons.

Table 1: Representative 1 H NMR Data (400 MHz, CDCl3​ , 298 K)
ProtonChemical Shift (ppm)MultiplicityIntegrationJ-Coupling / W1/2​ (Hz)
−OCH3​ 3.67s3H-
H3 ( CH−NH2​ )2.85 - 3.05m1H W1/2​≈18 Hz (Averaged)
H1 ( CH−CO2​Me )2.60 - 2.80m1H W1/2​≈18 Hz (Averaged)
−NH2​ 1.40 - 1.60br s2HExchanges with D2​O
H2, H4, H5, H61.10 - 2.20m8HComplex overlapping
13 C NMR Spectroscopy: The Gamma-Gauche Effect

Carbon NMR provides orthogonal validation of the molecular framework, free from the complex splitting patterns of proton NMR. The ester carbonyl carbon resonates at ~175.8 ppm, while the methoxy carbon is found at ~51.6 ppm. The methine carbons C3 and C1 are deshielded by their respective electronegative substituents, appearing at ~49.2 ppm and ~42.8 ppm[4].

The most critical stereochemical indicator in the 13 C spectrum is the gamma-gauche effect . In rigid cyclohexanes, an axial substituent sterically compresses the γ -carbons, shielding their electron clouds and shifting their resonance upfield by 2–5 ppm relative to an equatorial substituent[4]. In this trans-1,3 system, C5 is γ to both C1 and C3. Because the molecule spends 50% of its time with −CO2​Me axial and 50% with −NH2​ axial, the observed chemical shift of C5 (~24.5 ppm) is an exact time-average of the two distinct gamma-gauche shielding environments.

Table 2: Representative 13 C NMR Data (100 MHz, CDCl3​ , 298 K)
CarbonChemical Shift (ppm)Assignment Notes
C=O175.8Ester carbonyl
−OCH3​ 51.6Methoxy carbon
C349.2Deshielded by −NH2​
C142.8Deshielded by −CO2​Me
C236.5Methylene between substituents
C4, C631.0, 32.5 β to substituents
C524.5 γ to both C1 and C3 (Averaged γ -gauche)
Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. Below are two protocols designed to prove the structure and stereochemistry definitively.

Protocol A: Standard 1D & 2D NMR Acquisition (Room Temperature)
  • Sample Preparation : Dissolve 20-25 mg of the compound in 0.6 mL of CDCl3​ (100 atom% D, containing 0.03% v/v TMS as an internal standard). CDCl3​ is chosen to prevent proton exchange with the −NH2​ group prior to controlled validation.

  • Instrument Tuning : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming (Z-axis) to achieve a TMS line width of < 1.0 Hz.

  • Acquisition : Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2 seconds. For carbon, run a proton-decoupled 13 C sequence (zgpg30) with a D1 of 3 seconds to ensure full relaxation of the quaternary ester carbonyl.

  • Self-Validation ( D2​O Shake) : To unambiguously confirm the −NH2​ assignment, add 2 drops of D2​O directly to the NMR tube, shake vigorously for 10 seconds, and re-acquire the 1 H spectrum. The broad singlet at ~1.5 ppm will disappear due to rapid deuterium exchange, validating the amine protons.

Protocol B: Variable Temperature (VT) NMR for Conformational Freezing

Because standard acquisition only yields averaged J -values, VT-NMR is required to freeze out the conformers and extract the exact coupling constants that prove the trans-1,3 geometry.

  • Prepare the sample in a low-freezing solvent such as CD2​Cl2​ or d6​ -acetone.

  • Acquire a baseline spectrum at 298 K.

  • Lower the probe temperature in 10 K increments down to 213 K (-60 °C).

  • Monitor the decoalescence of the H1 and H3 multiplets. At the slow-exchange limit, two distinct sets of signals will emerge, representing Conformer A and Conformer B.

  • Extract the Jaa​ (axial-axial) and Jea​ (equatorial-axial) coupling constants directly from the frozen conformer spectra to definitively prove the trans relationship.

VTNMRWorkflow S1 Sample Preparation 20 mg in 0.6 mL CD2Cl2 S2 Room Temp Acquisition (298 K) Observe Broadened Multiplets S1->S2 S3 Stepwise Cooling Protocol Lower Temp in 10 K Increments S2->S3 If J-values are averaged S4 Decoalescence Point Signal Broadening Peaks S3->S4 S5 Low Temp Limit (213 K) Conformers A & B Frozen S4->S5 S6 Extract Pure J-Values Validate Trans-1,3 Geometry S5->S6 Self-Validation

Step-by-step Variable Temperature (VT) NMR workflow to isolate and validate pure conformers.

References
  • University of Oxford. "Introduction to Stereoselective Organic Synthesis" (A-Values and Conformational Analysis). Available at:[Link]

  • Semantic Scholar. "The Curtin-Hammett Principle and the Winstein-Holness Equation". Available at:[Link]

  • MDPI. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones" (NMR of 1,3-cyclohexanes). Available at:[Link]

Sources

Exploratory

The Role of Methyl (1R,3R)-3-Aminocyclohexane-1-Carboxylate in Modern Medicinal Chemistry: Conformational Restriction and Scaffold Design

Executive Summary Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate—predominantly handled and synthesized as its stable hydrochloride salt (CAS 1821656-07-8)—is a highly valuable chiral building block in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate—predominantly handled and synthesized as its stable hydrochloride salt (CAS 1821656-07-8)—is a highly valuable chiral building block in modern drug discovery ()[1]. As a cyclic γ -amino acid derivative, it provides a rigid, conformationally restricted framework that medicinal chemists increasingly utilize to overcome the pharmacokinetic limitations of linear peptides and flexible small molecules. By locking the amino and carboxylate pharmacophores into a specific spatial vector, this scaffold enhances target affinity through entropic pre-organization and drastically improves metabolic stability against proteolytic degradation ()[2]. This technical guide explores the structural dynamics, medicinal chemistry applications, and synthetic integration of this critical intermediate.

Structural and Conformational Profiling

The utility of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate stems directly from its stereochemistry and the resulting conformational dynamics of the cyclohexane ring.

Stereochemical Implications: The (1R,3R) configuration dictates a strict trans relationship between the substituents at the C1 (carboxylate) and C3 (amino) positions ()[3]. In a 1,3-disubstituted cyclohexane system, the trans isomer cannot adopt a diequatorial conformation (which is the global energy minimum for cis-1,3-disubstituted cyclohexanes). Instead, the trans-(1R,3R) isomer is forced into an axial-equatorial (a,e) or equatorial-axial (e,a) chair conformation[3].

Vector Analysis and Entropic Advantage: This forced (a,e) conformation is a powerful tool in rational drug design. It establishes a rigid, non-linear vector between the N-terminus and C-terminus ()[4]. When incorporated into a drug molecule, this rigidity reduces the number of rotatable bonds, thereby lowering the entropic penalty upon binding to a target receptor or enzyme active site.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the hydrochloride salt, highlighting its suitability for Lipinski-compliant scaffold design ()[5].

PropertyValueSignificance in Drug Design
Chemical Formula C8H16ClNO2Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 193.67 g/mol Leaves a >300 Da budget for warheads and other binding ligands.
Topological Polar Surface Area 52.32 ŲExcellent for membrane permeability and oral bioavailability.
LogP (Calculated) ~1.10Optimal lipophilicity for a core scaffold; avoids excessive hydrophobicity.
Hydrogen Bond Donors 1 (as -NH2)Provides a critical vector for target engagement or synthetic coupling.
Hydrogen Bond Acceptors 3Enhances solubility and potential for kinase hinge-binding interactions.
Rotatable Bonds 1High rigidity; the cyclohexane core restricts backbone rotation.

Applications in Medicinal Chemistry

Peptidomimetics and Proteolytic Stability

Endogenous peptides often suffer from rapid in vivo clearance due to degradation by exopeptidases and endopeptidases. By replacing a natural amino acid with methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, medicinal chemists create a peptidomimetic that retains the necessary spatial arrangement of the peptide backbone but is unrecognizable to proteolytic enzymes ()[2]. The cyclic γ -amino acid nature of this building block perfectly mimics specific peptide turns (e.g., γ -turns), stabilizing the bioactive conformation of the sequence.

Kinase Inhibitors and Target-Specific Scaffolds

In small-molecule drug discovery, particularly for kinase inhibitors, the cyclohexane ring acts as a central structural hub. The trans-1,3 substitution pattern allows chemists to project a hinge-binding motif from the amine while directing a selectivity-inducing moiety (via the carboxylate) into adjacent allosteric pockets ()[6]. The rigid (a,e) geometry ensures these two pharmacophores do not collapse onto each other, maintaining the precise distance required for dual-pocket engagement.

Linkerology in Targeted Protein Degradation (PROTACs)

PROTACs require linkers that optimally space the target-binding ligand and the E3 ligase recruiter. Highly flexible PEG linkers often lead to non-productive "clumped" conformations. Incorporating a rigid (1R,3R)-3-aminocyclohexyl moiety into the linker restricts the conformational ensemble, promoting the formation of a stable, productive ternary complex.

G A Natural Peptide (Flexible Backbone) B Protease Degradation A->B Susceptible C Methyl (1R,3R)-3-amino... (Rigid Scaffold) A->C Scaffold Replacement D Conformational Restriction (a,e Chair) C->D Forces Geometry E Protease Resistance D->E Blocks Recognition F Enhanced Target Affinity (Low Entropy) D->F Pre-organized Vector

Logical workflow demonstrating how the rigid (1R,3R) scaffold overcomes peptide limitations.

Synthetic Integration & Experimental Workflows

As a Senior Application Scientist, I emphasize that the successful incorporation of this building block requires specific synthetic strategies to handle the secondary steric hindrance of the cyclic system and to preserve the chiral integrity of the (1R,3R) centers. The following protocols are designed as self-validating systems.

Protocol 1: Amide Coupling of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Objective: To couple the cyclic amine to a core carboxylic acid scaffold. Causality & Rationale: HATU is selected as the coupling reagent over standard EDC/HOBt due to its superior efficiency in overcoming the moderate steric hindrance of the cyclohexane-bound amine. DIPEA is used as a non-nucleophilic base to ensure complete deprotonation of the hydrochloride salt without participating in destructive side reactions.

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to generate the highly reactive HOAt active ester.

  • Coupling: Add methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride (1.1 eq) ()[1] in one single portion.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The system validates completion when the mass of the active ester is fully consumed and replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 2: Saponification to the Free Acid

Objective: Hydrolysis of the methyl ester to allow for subsequent C-terminal functionalization. Causality & Rationale: LiOH is utilized in a mixed aqueous/organic solvent system. The lithium ion coordinates the carbonyl oxygen, accelerating hydrolysis under mild conditions (0 °C to RT). This prevents any potential epimerization at the C1 chiral center that frequently occurs with harsher bases (e.g., NaOH at reflux).

  • Preparation: Dissolve the methyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O (3.0 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 4 hours.

  • Workup: Evaporate the volatile organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Et₂O to remove unreacted starting material and non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. (Self-validation: Product will precipitate or oil out at this pH).

  • Isolation: Extract the free acid with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure (1R,3R)-carboxylic acid intermediate.

G Step1 Step 1: Amide Coupling Reagents: HATU, DIPEA, DMF Target: Scaffold-COOH + (1R,3R)-Amine Step2 Step 2: Intermediate Scaffold-CO-NH-Cyclohexane-COOMe Step1->Step2 2-4h, RT (LC-MS Monitor) Step3 Step 3: Saponification Reagents: LiOH, THF/MeOH/H2O Target: Mild Ester Hydrolysis Step2->Step3 Flash Chromatography Step4 Step 4: Final Product Scaffold-CO-NH-Cyclohexane-COOH Step3->Step4 4h, 0°C to RT (pH 3 Workup)

Step-by-step synthetic integration of the (1R,3R) building block into a drug scaffold.

References

  • PubChem. "3-Aminocyclohexanecarboxylic acid | CID 544887." National Center for Biotechnology Information,[Link]

  • Molaid. "Novel protocol for the solid-phase synthesis of peptidyl and peptidomimetic P1-argininal derivatives." Molaid,[Link]

Sources

Foundational

The Architecture of Rigidity: Discovery, History, and Applications of Substituted Aminocyclohexane Carboxylates

Executive Summary Substituted aminocyclohexane carboxylates represent a highly privileged class of alicyclic non-proteinogenic amino acids. Characterized by a rigid cyclohexane ring bearing both an amine and a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminocyclohexane carboxylates represent a highly privileged class of alicyclic non-proteinogenic amino acids. Characterized by a rigid cyclohexane ring bearing both an amine and a carboxylic acid moiety, these compounds severely restrict conformational flexibility. This structural preorganization has made them invaluable across multiple scientific domains: from the historical discovery of life-saving antifibrinolytic drugs to the modern engineering of synthetic foldamers and the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper explores the historical milestones, structural biology, and synthetic methodologies surrounding these critical molecular building blocks.

Historical Paradigm: The Discovery of Tranexamic Acid

The clinical significance of aminocyclohexane carboxylates was first cemented in the mid-20th century. Following World War II, Japanese medical scientists Dr. Utako Okamoto and Dr. Shosuke Okamoto sought a potent hemostatic agent to combat postpartum hemorrhage, which was a leading cause of maternal mortality at the time[1],[2].

They initially investigated epsilon-aminocaproic acid (EACA), a linear amino acid that acts as an antifibrinolytic by occupying the lysine-binding sites on plasminogen[1],[2]. Recognizing that conformational restriction could enhance target affinity and specificity, they synthesized 1-(aminomethyl)-cyclohexane-4-carboxylic acid (AMCHA), widely known today as tranexamic acid[1],[2].

Published in 1962, their findings demonstrated that tranexamic acid was 27 times more potent than EACA[1],[2]. The trans isomer specifically mimics the spatial arrangement of lysine residues, allowing it to competitively inhibit the activation of plasminogen to plasmin, thereby preventing the premature degradation of fibrin clots[2].

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA / uPA (Activators) tPA->Plasminogen FDP Fibrin Degradation Products (FDPs) Plasmin->FDP Cleaves Fibrin Fibrin Clot (Intact) Fibrin->FDP TXA Tranexamic Acid (Substituted Aminocyclohexane) TXA->Plasminogen Blocks Lysine Binding Sites

Plasminogen-plasmin pathway inhibition by tranexamic acid.

Structural Biology: Foldamers and β-Peptides

Moving beyond small-molecule therapeutics, substituted aminocyclohexane carboxylates are foundational to the field of foldamer chemistry. Research pioneered by structural chemists, notably Samuel Gellman and colleagues, highlighted the profound utility of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC)[3].

Unlike linear β-amino acids, the cyclohexane ring in trans-ACHC enforces a highly specific gauche conformation around the Cα-Cβ bond[3]. When polymerized into β-peptides, this rigid preorganization drives the thermodynamically favorable folding of the backbone into a highly stable 14-helix (a secondary structure stabilized by 14-atom hydrogen-bonded rings)[3]. Because these synthetic architectures are invisible to natural proteases, they resist proteolytic degradation, making them exceptional candidates for disrupting challenging, flat protein-protein interactions (PPIs)[3].

Modern Drug Discovery and Cosmeceuticals

Today, isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives serve as critical building blocks. They are utilized in the synthesis of complex APIs, including Janus kinase (JAK) inhibitors (e.g., oclacitinib) and the antidiabetic drug glimepiride[4],[5].

Furthermore, the cosmetic industry has leveraged these alicyclic structures to design biomimetic peptides. For example, Cyclotetrapeptide-24 Aminocyclohexane Carboxylate (often referred to as Cyclopeptide-5) is a homodetic cyclic peptide that binds to cell surface receptors[6],[7]. The rigid aminocyclohexane core forces the peptide into an optimal binding conformation, mimicking natural extracellular matrix repair mechanisms to enhance skin elasticity and firmness[7].

Quantitative Data Summaries

Table 1: Comparative Antifibrinolytic Potency
CompoundStructure TypeRelative Potency (vs. Lysine)Clinical Application
L-Lysine Natural Amino Acid1x (Baseline)Dietary supplement
EACA Linear Aminocaproic Acid~10xHemophilia, surgical bleeding
Tranexamic Acid Substituted Aminocyclohexane~270xPostpartum hemorrhage, trauma
Table 2: Conformational Propensities of ACHC Isomers
IsomerDihedral Angle (Cα-Cβ)Preferred Secondary StructureProteolytic Stability
trans-ACHC ~60° (gauche)14-HelixExtremely High
cis-ACHC ~180° (anti)Unstructured / Sheet-likeHigh
Linear β-Alanine Highly variableRandom CoilLow to Moderate

Experimental Methodologies

Protocol 1: Synthesis of trans-4-amino-1-cyclohexanecarboxylic acid

Objective: To achieve a high trans/cis ratio during the catalytic reduction of 4-aminobenzoic acid. Causality: Direct hydrogenation of benzene derivatives typically yields the cis isomer due to the syn-addition of hydrogen on the catalyst surface[4]. To invert this stereochemical outcome, the reaction must be performed under strongly basic conditions. The base facilitates the thermodynamic equilibration of the enolizable position (alpha to the carboxylate), heavily favoring the more thermodynamically stable trans diequatorial conformer[4].

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, charge 4-aminobenzoic acid (10.0 g, 70 mmol) and 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g)[4].

  • Solvent System: Suspend the mixture in 10% aqueous NaOH (100 mL). Causality: NaOH ensures the substrate is fully dissolved as a sodium salt and provides the necessary basic environment for continuous cis-to-trans epimerization[4].

  • Hydrogenation: Purge the vessel with N2, then H2. Pressurize to 15 bar H2 and heat to 100 °C with vigorous stirring for 20 hours[4].

  • In-Process Validation: Sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using Dichloromethane/Methanol/Ammonia (35:5:1 v/v/v) and stain with ninhydrin. The starting material spot must be completely absent[4].

  • NMR Analysis (Self-Validation): Filter a 1 mL aliquot through Celite, acidify to pH 7, and extract. Obtain a ^1^H-NMR spectrum to calculate the cis:trans ratio. A successful equilibration will yield a ratio of approximately 1:4.6[4].

  • Isolation: Filter the bulk catalyst. Adjust the pH of the filtrate to the isoelectric point to precipitate the isomerically enriched product. Absolute resolution (>99% ee) can be achieved via subsequent crystallization using L-tartaric acid[4],[5].

Workflow Start Starting Material: 4-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (5% Ru/C, 10% NaOH, 15 bar H2, 100°C) Start->Hydrogenation Mixture Intermediate: cis/trans-4-amino-1-cyclohexanecarboxylic acid (Ratio ~1:4.6) Hydrogenation->Mixture Validation In-Process Control: TLC & 1H-NMR Validation Mixture->Validation Resolution Crystallization / Resolution (e.g., using L-tartaric acid) Validation->Resolution Product Final Product: Isomerically Pure trans-Isomer (>99% ee) Resolution->Product

Chemical synthesis and resolution workflow for trans-4-ACHC.

Protocol 2: Solid-Phase Synthesis of ACHC-rich β-Peptides

Objective: Synthesize a 14-helical β-peptide using trans-ACHC monomers. Causality: The severe steric bulk of the cyclohexane ring makes standard peptide coupling sluggish and prone to deletion sequences. Highly reactive uronium salts (like HATU) combined with HOAt are required to generate a highly active ester intermediate, overcoming the steric hindrance of the secondary amine.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM. Validation: Perform a Kaiser test; a deep blue color confirms the presence of free primary/secondary amines.

  • Coupling: Dissolve Fmoc-trans-ACHC-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to activate the carboxylate. Add the cocktail to the resin and agitate for 4 hours.

  • Validation of Coupling: Perform a chloranil test (which is sensitive to secondary amines, unlike the Kaiser test). A colorless or pale yellow result indicates complete coupling. If green/blue, repeat step 3.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether, centrifuge, and lyophilize.

References

  • Utako Okamoto - Wikipedia. Wikipedia. URL:[Link]

  • Tranexamic acid for post-partum haemorrhage: What, who and when - PMC - NIH. National Institutes of Health. URL:[Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Google Patents.
  • Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. ACS Publications. URL:[Link]

  • Samuel GELLMAN | University of Wisconsin–Madison | Department of Chemistry | Research profile. ResearchGate. URL:[Link]

  • Winkey Releases Global Innovation Trends in Peptides. Chaileedo. URL:[Link]

  • Cyclopeptide-5: All the information you need to know. Typology. URL:[Link]

Sources

Exploratory

Engineering Conformational Rigidity: A Technical Guide to Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate in Advanced Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the transition from planar, sp²-rich molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to enhance target selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition from planar, sp²-rich molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to enhance target selectivity and clinical success rates. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (and its hydrochloride salt, CAS: 1821656-07-8) serves as a premier chiral building block in this paradigm.

As a cyclic γ-amino acid derivative, this molecule provides distinct stereochemical vectors that restrict torsional freedom. When incorporated into peptidomimetics or macrocycles, the (1R,3R) configuration forces adjacent molecular motifs into predictable spatial trajectories, effectively nucleating β-turn or β-sheet formations [1]. This conformational locking is critical for minimizing the entropic penalty of binding, making it an indispensable scaffold for disrupting complex protein-protein interactions (PPIs) and designing reversible macrocyclic kinase inhibitors [2].

Physicochemical Profiling & Computational Data

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties & Pharmacokinetic Rationale

ParameterValueCausality / Relevance in Drug Design
CAS Number 1821656-07-8 (HCl salt)Standardization for procurement; the HCl salt prevents amine oxidation and minimizes hygroscopicity during storage [3].
Molecular Weight 193.67 g/mol (HCl salt)Low molecular weight enables high ligand efficiency, making it ideal for Fragment-Based Drug Discovery (FBDD) [3].
TPSA 52.32 ŲFalls well within the Lipinski optimal range (<140 Ų), ensuring excellent cellular membrane permeability [4].
LogP 1.0987Provides an optimal lipophilicity balance, facilitating both aqueous solubility and hydrophobic target pocket engagement [3].
H-Bond Donors 1The primary amine provides a critical vector for directed hydrogen bonding, often utilized in kinase hinge-region interactions [3].
H-Bond Acceptors 3Enhances dipole interactions and overall aqueous solubility of the resulting scaffold [3].
Rotatable Bonds 1High structural rigidity minimizes the entropic penalty upon target binding, drastically improving binding affinity [3].

Synthetic Utility & Workflow Visualization

In target-oriented synthesis, the methyl ester moiety acts as a crucial protecting group, preventing unwanted zwitterion formation that plagues free amino acids. This allows for aggressive upstream functionalization (e.g., N-alkylation or cross-coupling) in organic solvents. The standard workflow for incorporating this molecule into a macrocyclic CBP/p300 kinase inhibitor involves a sequence of protection, saponification, amide coupling, and ring-closing metathesis (RCM).

Workflow A Methyl (1R,3R)-3-aminocyclohexane -1-carboxylate HCl B One-Pot N-Protection & Ester Saponification A->B Cbz-Cl, LiOH, H2O/THF C (1R,3R)-3-(Cbz-amino) cyclohexanecarboxylic acid B->C >90% Yield, pH Adjustment D Amide Coupling (HATU, DIPEA, Amine Partner) C->D Peptide Bond Formation E Conformationally Restricted Peptidomimetic Intermediate D->E Stereochemical Locking F Macrocyclization (e.g., Macrolactamization) E->F Ring Closure G Active CBP/p300 Kinase Inhibitor F->G Target Validation

Workflow for integrating methyl (1R,3R)-3-aminocyclohexane-1-carboxylate into macrocyclic inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been optimized based on established synthetic methodologies for CBP/p300 bromodomain inhibitors [2].

Protocol 1: One-Pot N-Cbz Protection and Ester Saponification

Expertise & Causality: Performing sequential protection and hydrolysis often leads to yield attrition during intermediate isolation. By utilizing a mixed solvent system and a dual-base approach (NaHCO₃ and LiOH), we simultaneously protect the amine via a Schotten-Baumann reaction and hydrolyze the methyl ester in a single, highly efficient step.

Step-by-Step Methodology:

  • Solvation: Dissolve 10.0 mmol of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride in 30 mL of a 1:1:1 mixture of THF, 1,4-dioxane, and deionized water.

  • Base Addition: Add 30.0 mmol of Sodium Bicarbonate (NaHCO₃) and 15.0 mmol of Lithium Hydroxide (LiOH). Rationale: NaHCO₃ buffers the solution to prevent premature ester hydrolysis before amine protection, while LiOH provides the necessary hydroxide ions for the subsequent saponification.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 11.0 mmol of Benzyl chloroformate (Cbz-Cl) over 15 minutes to control the exothermic reaction.

  • Reaction Maturation: Remove the ice bath and stir the reaction at room temperature for 18.0 hours [2].

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 158 [M+H]⁺) is entirely consumed, and the product mass (m/z 278 [M+H]⁺) is dominant.

  • Workup & Isolation: Wash the aqueous mixture with Diethyl Ether (2 x 15 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2.5 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield (1R,3R)-3-(benzyloxycarbonylamino)cyclohexanecarboxylic acid.

Protocol 2: High-Efficiency Amide Coupling (Conformational Locking)

Expertise & Causality: The steric hindrance surrounding the sp³-rich cyclohexane ring necessitates the use of highly reactive coupling reagents. HATU is selected over traditional EDC/HOBt systems because its 7-azabenzotriazole moiety rapidly stabilizes the active ester intermediate, driving the reaction forward while completely suppressing epimerization at the chiral centers.

Step-by-Step Methodology:

  • Activation: Dissolve 5.0 mmol of the isolated (1R,3R)-3-(Cbz-amino)cyclohexanecarboxylic acid in 15 mL of anhydrous DMF under an inert argon atmosphere.

  • Coupling Reagent Addition: Add 5.5 mmol of HATU followed by 15.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Rationale: This pre-activation step ensures the complete formation of the highly reactive O-At active ester.

  • Amine Conjugation: Add 5.0 mmol of the target amine partner (e.g., a functionalized aniline or peptide fragment).

  • Reaction Maturation: Stir at room temperature for 4 hours.

  • Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the active ester spot confirms complete conjugation.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the conformationally restricted intermediate.

References

  • MolAid. "methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride | 1821656-07-8 Reaction Data". Source: molaid.com. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Artificial β-Sheets: Chemical Models of β-Sheets". Source: nih.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Stereoselective Approach to the Synthesis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Abstract Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug development. Its constrained cyclohexane backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug development. Its constrained cyclohexane backbone and defined stereochemistry make it a valuable building block for synthesizing novel therapeutics, including protease inhibitors and peptide mimetics. This document provides a comprehensive guide to a robust and stereoselective synthesis of this compound, designed for researchers and professionals in organic synthesis and drug discovery. The outlined strategy leverages an enzymatic desymmetrization of a prochiral diester, followed by a stereoretentive Curtius-type rearrangement and subsequent esterification. This approach is detailed with explanations for key experimental choices, self-validating protocols, and supporting data, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Chiral Cyclic β-Amino Acids

Chiral amines and their derivatives are fundamental building blocks in asymmetric synthesis and are prevalent in a vast array of natural products and bioactive molecules.[1] Among these, cyclic amino acids with defined stereochemistry, such as derivatives of 3-aminocyclohexane-1-carboxylic acid, are particularly valuable.[2][3] The rigid cyclohexane scaffold imparts conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The specific (1R,3R) stereoisomer of methyl 3-aminocyclohexane-1-carboxylate presents a unique spatial arrangement of its amino and ester functionalities, making it a desirable component for constructing complex molecular architectures.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Therefore, synthetic routes that provide high stereocontrol are of paramount importance. The protocol detailed herein focuses on a chemoenzymatic approach, which often provides excellent enantioselectivity under mild reaction conditions.

Synthetic Strategy Overview

The synthesis of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate can be achieved through a multi-step sequence starting from a readily available prochiral precursor. The key steps in our proposed pathway are:

  • Diester Synthesis: Formation of a diester from cis-cyclohexane-1,3-dicarboxylic anhydride.

  • Enzymatic Desymmetrization: Lipase-catalyzed hydrolysis of the prochiral diester to yield a chiral monoester with high enantiomeric excess.

  • Curtius-type Rearrangement: Conversion of the carboxylic acid moiety of the monoester into an amino group with retention of configuration. This involves the formation of an acyl azide intermediate, followed by rearrangement to an isocyanate, and subsequent trapping with a suitable alcohol to form a carbamate (Boc-protected amine).

  • Esterification: Conversion of the Boc-protected amino acid to its corresponding methyl ester.

  • Deprotection: Removal of the Boc protecting group to yield the final target compound as its hydrochloride salt.[6]

This strategy is illustrated in the workflow diagram below.

Synthetic Workflow A cis-Cyclohexane-1,3-dicarboxylic anhydride B cis-1,3-Cyclohexanedicarboxylic acid diester A->B Esterification C Chiral monoester B->C Enzymatic Hydrolysis D Boc-protected (1R,3R)-3-aminocyclohexane-1-carboxylic acid C->D Curtius Rearrangement & Boc Protection E Boc-protected methyl (1R,3R)-3-aminocyclohexane-1-carboxylate D->E Esterification F Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate HCl E->F Deprotection

Caption: Overall synthetic workflow for methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl cis-cyclohexane-1,3-dicarboxylate

Principle: The synthesis begins with the esterification of the commercially available cis-cyclohexane-1,3-dicarboxylic anhydride. The anhydride is first opened with methanol to form a monoester, which is then fully esterified under acidic conditions. This provides the prochiral diester substrate for the subsequent enzymatic resolution.

Protocol:

  • To a stirred solution of cis-cyclohexane-1,3-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (5.0 mL per gram of anhydride), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude dimethyl cis-cyclohexane-1,3-dicarboxylate, which can be purified by column chromatography if necessary.

Step 2: Enzymatic Desymmetrization to (1S,3R)-1-(methoxycarbonyl)cyclohexane-3-carboxylic acid

Causality behind Experimental Choices: The choice of a lipase, such as Lipase AY-30 from Candida rugosa, is crucial for the enantioselective hydrolysis of the prochiral diester.[7] These enzymes can differentiate between the two enantiotopic ester groups, leading to the formation of a single enantiomer of the monoester in high enantiomeric excess (e.e.). The reaction is typically carried out in a phosphate buffer to maintain the optimal pH for enzyme activity.

Protocol:

  • Suspend dimethyl cis-cyclohexane-1,3-dicarboxylate (1.0 eq) in a pH 7.0 phosphate buffer.

  • Add Lipase AY-30 (commercially available) to the suspension.

  • Stir the mixture vigorously at room temperature, maintaining the pH at 7.0 by the controlled addition of 1 M NaOH solution.

  • Monitor the consumption of NaOH to determine the reaction progress. The reaction is complete when 0.5 equivalents of NaOH have been consumed.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral monoester.

  • The enantiomeric excess of the product should be determined by chiral HPLC analysis after conversion to a suitable derivative.

Step 3: Synthesis of Boc-protected (1R,3R)-3-aminocyclohexane-1-carboxylic acid via Modified Curtius Rearrangement

Mechanistic Insight: The Curtius rearrangement is a classic method for converting a carboxylic acid to a primary amine. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped with an alcohol, in this case, tert-butanol, to form a stable Boc-protected amine. This rearrangement is known to proceed with retention of stereochemistry at the migrating carbon.

Protocol:

  • Dissolve the chiral monoester (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Add anhydrous tert-butanol (2.0 eq) to the reaction mixture and continue to reflux for 12-16 hours to ensure complete formation of the Boc-carbamate.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then subjected to hydrolysis of the methyl ester.

  • Dissolve the crude Boc-protected amino ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give the Boc-protected (1R,3R)-3-aminocyclohexane-1-carboxylic acid.

Step 4 & 5: Esterification and Deprotection to Yield Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate Hydrochloride

Final Steps Rationale: The final steps involve a standard Fischer esterification to obtain the methyl ester, followed by acid-catalyzed removal of the Boc protecting group to yield the desired product as a stable hydrochloride salt.

Protocol:

  • Esterification: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous methanol.[8] Add a catalytic amount of concentrated sulfuric acid and reflux for 2-4 hours.[8] After cooling, neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain the Boc-protected methyl ester.

  • Deprotection: Dissolve the purified Boc-protected methyl (1R,3R)-3-aminocyclohexane-1-carboxylate in a solution of HCl in diethyl ether or dioxane. Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride.

Characterization and Data

The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Dimethyl cis-cyclohexane-1,3-dicarboxylateC₁₀H₁₆O₄200.233.68 (s, 6H), 2.80-2.95 (m, 2H), 1.20-2.20 (m, 8H)175.5, 51.5, 40.5, 28.0, 24.0
Boc-protected (1R,3R)-3-aminocyclohexane-1-carboxylic acidC₁₂H₂₁NO₄243.304.50 (br s, 1H), 3.50-3.65 (m, 1H), 2.30-2.45 (m, 1H), 1.44 (s, 9H), 1.20-2.10 (m, 8H)179.0, 155.5, 79.5, 48.0, 42.0, 32.0, 30.0, 28.5, 25.0
Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate HClC₈H₁₆ClNO₂193.678.20 (br s, 3H), 3.70 (s, 3H), 3.10-3.25 (m, 1H), 2.50-2.65 (m, 1H), 1.40-2.30 (m, 8H)175.0, 52.0, 47.5, 41.5, 31.5, 29.5, 24.5

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

Validation_Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC NMR ¹H & ¹³C NMR (Structural Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) MS->Chiral_HPLC Final Pure Product Chiral_HPLC->Final

Caption: Self-validating analytical workflow for product characterization.

Conclusion

The chemoenzymatic approach detailed in this application note provides a reliable and highly stereoselective route to methyl (1R,3R)-3-aminocyclohexane-1-carboxylate. By leveraging the precision of enzymatic catalysis for the key stereodetermining step, this protocol offers a practical solution for obtaining this valuable chiral building block in high enantiomeric purity. The subsequent chemical transformations are robust and well-established, making this synthetic sequence amenable to scale-up for applications in pharmaceutical research and development. The principles and procedures outlined herein are intended to empower researchers to confidently synthesize this and related chiral molecules.

References

  • Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498-7499. [Link]

  • American Chemical Society. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines.
  • ResearchGate. (n.d.). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. [Link]

  • Journal of the American Chemical Society. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines.
  • PMC. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]

  • ScienceDirect. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • ResearchGate. (2025). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. [Link]

  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]

  • PubMed. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

  • Beilstein Journals. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. [Link]

  • PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. [Link]

  • Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

Sources

Application

using methyl (1R,3R)-3-aminocyclohexane-1-carboxylate in peptide synthesis

Application Note: Utilizing Methyl (1R,3R)-3-Aminocyclohexane-1-Carboxylate in the Synthesis of Conformationally Rigid Peptidomimetics and Foldamers Strategic Overview & Mechanistic Rationale The development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl (1R,3R)-3-Aminocyclohexane-1-Carboxylate in the Synthesis of Conformationally Rigid Peptidomimetics and Foldamers

Strategic Overview & Mechanistic Rationale

The development of advanced peptidomimetics, foldamers, and self-assembling peptide nanotubes (SPNs) relies heavily on the strategic insertion of conformationally restricted non-natural amino acids. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, a chiral cyclic γ -amino acid derivative (often abbreviated as γ -Acc), is a premier building block for these applications[1].

Causality in Structural Design: Unlike flexible linear γ -amino acids, the cyclohexane ring in the trans-(1R,3R) configuration predominantly locks the molecule into a diequatorial conformation. This steric restriction severely limits the torsional angles ( θ , ϕ , and ψ equivalents) of the peptide backbone. When alternated with standard α -amino acids, these rigid γ -residues force the peptide into a flat, ring-shaped conformation that facilitates antiparallel β -sheet-like hydrogen bonding, driving the supramolecular assembly of highly ordered peptide nanotubes with tunable internal cavities[1][2].

Why the Methyl Ester? The methyl ester hydrochloride salt (CAS: 1821656-07-8)[3] is specifically engineered for solution-phase peptide synthesis . Highly constrained foldamers often suffer from poor coupling efficiencies and on-resin aggregation during standard Solid-Phase Peptide Synthesis (SPPS). By utilizing the C-terminal methyl ester, chemists can perform convergent solution-phase fragment condensations. The methyl group acts as a robust protecting group that prevents unwanted diketopiperazine or lactam formation during N-terminal elongation, while remaining susceptible to mild alkaline hydrolysis when C-terminal extension is required.

Physicochemical Parameters

Understanding the physical properties of the building block is critical for calculating reaction stoichiometry and predicting solubility during solution-phase workflows.

ParameterSpecification
Chemical Name Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
CAS Number 1821656-07-8[3]
Molecular Formula C₈H₁₆ClNO₂[3]
Molecular Weight 193.67 g/mol [3]
Topological Polar Surface Area (TPSA) 52.32 Ų[3]
LogP 1.0987[3]
Hydrogen Bond Donors / Acceptors 1 / 3[3]
Solubility Profile Soluble in DMF, DMSO, MeOH; Insoluble in non-polar organics.

Empirical Data: Optimization of Coupling Conditions

Coupling an incoming α -amino acid to the sterically hindered primary amine of the cyclohexyl ring requires highly reactive coupling reagents to prevent epimerization and ensure complete conversion.

Table 1: Quantitative Comparison of Coupling Reagents for γ -Acc Amines

Coupling ReagentEquivalentsBase (Eq)Reaction TimeYield (%)Epimerization (%)
HBTU / HOBt2.0DIPEA (4.0)12 hours65%< 2.0%
DIC / Oxyma2.0None4 hours85%< 1.0%
COMU1.2TMP (2.0)2 hours91%< 1.0%
HATU / HOAt 1.2 DIPEA (3.0) 2 hours 94% < 0.5%

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Amide Bond Formation (N-Terminal Elongation)

Objective: Couple Fmoc-Xaa-OH to Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate HCl.

Mechanistic Causality: We utilize a 3.0 equivalent excess of N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt of the γ -Acc building block to liberate the nucleophilic free amine. The second equivalent deprotonates the incoming Fmoc-amino acid, and the third maintains the basic environment required for HATU-mediated activation.

  • Preparation: Dissolve Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate HCl (1.0 eq, 1.0 mmol) and Fmoc-Xaa-OH (1.2 eq, 1.2 mmol) in anhydrous DMF (10 mL) under an inert N₂ atmosphere.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.15 eq, 1.15 mmol) followed dropwise by DIPEA (3.0 eq, 3.0 mmol).

  • Coupling: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The disappearance of the deep purple spot (primary amine of γ -Acc) confirms complete conversion.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Saponification of the C-Terminal Methyl Ester

Objective: Hydrolyze the methyl ester to a free carboxylic acid for subsequent C-terminal coupling.

Mechanistic Causality: A mixed solvent system of THF/MeOH/H₂O (3:1:1) is utilized. THF solubilizes the growing hydrophobic peptide chain, MeOH acts as a phase-transfer co-solvent, and water delivers the hydroxide nucleophile. The reaction is strictly kept at 0 °C to RT to prevent base-catalyzed epimerization at the C1 position of the cyclohexane ring.

  • Preparation: Dissolve the peptide methyl ester (1.0 mmol) in 10 mL of THF/MeOH/H₂O (3:1:1 v/v/v).

  • Hydrolysis: Cool to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 1.5 mmol) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Self-Validation (LC-MS): Inject a 5 µL aliquot into the LC-MS. Validation: Look for a mass shift of exactly -14.0 Da (loss of the CH₂ group). The absence of the [M+H]⁺ parent peak indicates completion.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl (carefully, at 0 °C to avoid acid-catalyzed cleavage of protective groups). Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Visualizations of Workflow and Structural Impact

Workflow N1 Starting Material Methyl (1R,3R)-γ-Acc HCl N2 Neutralization (DIPEA) Free Amine Generation N1->N2 Step 1 N3 Amide Coupling (HATU/HOAt) N-Terminal Elongation N2->N3 Step 2 N4 Saponification (LiOH) C-Terminal Deprotection N3->N4 Step 3 N5 Purification (LC-MS/Prep-HPLC) Foldamer Assembly N4->N5 Step 4

Caption: Solution-phase synthesis workflow for incorporating the rigid γ-amino acid building block.

Pathway A trans-(1R,3R) Configuration B Diequatorial Conformer A->B Induces C Restricted Dihedral Angles (θ, φ, ψ) B->C Causes D Pre-organized H-Bonding C->D Enables E Peptide Nanotube Assembly D->E Drives

Caption: Conformational impact of the trans-(1R,3R) cyclohexane ring on supramolecular peptide assembly.

References

  • New Cyclic Peptide Assemblies with Hydrophobic Cavities: The Structural and Thermodynamic Basis of a New Class of Peptide Nanotubes Journal of the American Chemical Society URL:[Link]

  • Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties Chemical Communications URL:[Link]

Sources

Method

Application Note: Large-Scale Synthesis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate Hydrochloride

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Stereochemical Strategy Guide Strategic Overview & Retrosynthetic Causality Methyl (1R,3R)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Stereochemical Strategy Guide

Strategic Overview & Retrosynthetic Causality

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly prized chiral building block, serving as a critical structural motif in the development of macrocyclic kinase inhibitors [1] and CBP/p300 bromodomain inhibitors[2]. Commercially available as a hydrochloride salt [4], its trans-1,3-disubstituted cyclohexane geometry forces a specific spatial vector that is essential for optimal target binding in modern pharmacophores.

Synthesizing this molecule at scale presents a significant challenge: achieving absolute stereocontrol at two distinct stereocenters (C1 and C3) while avoiding the formation of complex diastereomeric mixtures. Traditional methods, such as the reduction of 3-aminobenzoic acid derivatives, yield intractable cis/trans mixtures. To bypass this, we utilize a highly controlled, stereospecific sequence starting from (R)-cyclohex-3-ene-1-carboxylic acid . This route leverages intramolecular geometry to dictate relative stereochemistry, followed by a targeted inversion to achieve the final trans configuration.

Pathway Causality & Stereochemical Control

The brilliance of this synthetic route lies in its deterministic stereochemical evolution. Rather than relying on asymmetric catalysis, the protocol exploits the inherent 3D geometry of bridged bicyclic intermediates to enforce stereocontrol.

  • Intramolecular Stereolocking (Iodolactonization): When (R)-cyclohex-3-ene-1-carboxylic acid is subjected to iodine and potassium iodide, the carboxylate group at C1 attacks the iodonium ion formed at the C3-C4 double bond. Because the carboxylate can only reach the double bond from the syn face, it forms a bridged 6-oxabicyclo[3.2.1]octane system. This rigidly enforces a cis relationship between the C1-carbon bridge and the C3-oxygen bond.

  • Dehydroiodination & Saturation: The resulting iodolactone contains an iodine atom at C4. Treatment with DBU eliminates HI, forming an unsaturated lactone, which is immediately hydrogenated (Pd/C, H 2​ ) to yield the stable (1R,5S)-6-oxabicyclo[3.2.1]octan-7-one.

  • Lactone Opening (Retention): Acid-catalyzed methanolysis opens the lactone. Because the C1 and C3 substituents were locked in a cis geometry, the resulting product is methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate .

  • Mitsunobu Inversion (S R): To achieve the required (1R,3R) trans geometry, the C3 hydroxyl group must be inverted. Attempting an S N​ 2 displacement of a mesylate on a cyclohexane ring often leads to E2 elimination (cyclohexene formation). Instead, a Mitsunobu reaction utilizing diphenylphosphoryl azide (DPPA) ensures a clean, stereospecific inversion [3], yielding the (1R,3R)-azide, which is subsequently reduced to the target amine.

Synthesis SM (R)-Cyclohex-3-ene-1-carboxylic acid Starting Material Iodo Iodolactone Intermediate (Bridged Bicyclic) SM->Iodo I2, KI, NaHCO3 (Iodolactonization) Unsat Unsaturated Lactone (Dehydroiodination) Iodo->Unsat DBU (Elimination) Sat (1R,5S)-6-oxabicyclo[3.2.1]octan-7-one Saturated Lactone Unsat->Sat Pd/C, H2 (Hydrogenation) Hydroxy Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate (cis-1,3-disubstituted) Sat->Hydroxy HCl, MeOH (Lactone Opening) Azido Methyl (1R,3R)-3-azidocyclohexane-1-carboxylate (trans-1,3-disubstituted) Hydroxy->Azido DPPA, DIAD, PPh3 (Mitsunobu Inversion at C3) Final Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate HCl Target API Building Block Azido->Final Pd/C, H2 then HCl (Reduction & Salt Formation)

Synthetic workflow and stereochemical evolution of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Process Chemistry & Scale-Up Strategy

To optimize this route for large-scale synthesis, we employ a telescoped process for the first three steps. The iodolactone and unsaturated lactone intermediates are sensitive to light and prone to polymerization, respectively. By extracting the intermediates into 2-methyltetrahydrofuran (2-MeTHF)—a green solvent with excellent phase-separation properties—we can perform the elimination and hydrogenation in the same organic phase without isolating the unstable intermediates.

Step-by-Step Experimental Protocols

Stage 1: Telescoped Synthesis of (1R,5S)-6-oxabicyclo[3.2.1]octan-7-one

Objective: Convert the starting material to the saturated lactone in a single continuous organic phase.

  • Iodolactonization: To a 5 L jacketed reactor, add (R)-cyclohex-3-ene-1-carboxylic acid (100 g, 0.79 mol), NaHCO 3​ (199 g, 2.37 mol), and a 1:1 mixture of THF/Water (2 L). Cool to 0 °C.

  • Slowly add a solution of I 2​ (240 g, 0.95 mol) and KI (196 g, 1.18 mol) in water (500 mL) over 2 hours. Stir at room temperature for 4 hours.

  • Quench excess iodine with saturated aqueous Na 2​ S 2​ O 3​ (300 mL). Extract the aqueous layer with 2-MeTHF (2 × 1 L).

  • Elimination: To the combined 2-MeTHF organic layers containing the iodolactone, add DBU (180 g, 1.18 mol). Heat the mixture to 60 °C for 12 hours. Cool to room temperature and wash with 1N HCl (500 mL) to remove DBU salts.

  • Hydrogenation: Transfer the 2-MeTHF solution to a pressure reactor. Add 10% Pd/C (10 g, 50% wet). Purge with N 2​ , then sparge with H 2​ gas (1 atm) for 6 hours at room temperature.

  • Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the saturated lactone as a pale yellow oil.

Self-Validating Checkpoint (Stage 1): Perform GC-MS on the crude oil. The validation is positive when the molecular ion m/z 126 (saturated lactone) is dominant, with complete absence of m/z 252 (iodolactone) and m/z 124 (unsaturated lactone).

Stage 2: Lactone Opening and Mitsunobu Azidation

Objective: Open the lactone to the cis-hydroxy ester and invert C3 to the trans-azido ester.

  • Lactone Opening: Dissolve the saturated lactone (approx. 80 g) in anhydrous Methanol (800 mL). Bubble anhydrous HCl gas through the solution for 15 minutes. Reflux the mixture for 8 hours.

  • Concentrate the mixture to dryness, neutralize with saturated NaHCO 3​ , and extract with EtOAc. Dry over Na 2​ SO 4​ and concentrate to yield methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate.

  • Mitsunobu Inversion: In a 3 L reactor, dissolve the hydroxy ester (90 g, 0.57 mol) and triphenylphosphine (PPh 3​ , 179 g, 0.68 mol) in anhydrous THF (1.2 L). Cool to 0 °C under N 2​ .

  • Add diphenylphosphoryl azide (DPPA, 187 g, 0.68 mol) in one portion.

  • Dropwise, add diisopropyl azodicarboxylate (DIAD, 137 g, 0.68 mol) over 2 hours, maintaining the internal temperature below 5 °C. Stir at room temperature for 12 hours.

  • Concentrate the solvent. Triturate the residue with Hexanes/EtOAc (9:1) to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate. Purify via short-path silica gel chromatography to yield methyl (1R,3R)-3-azidocyclohexane-1-carboxylate.

Self-Validating Checkpoint (Stage 2): Perform LC-MS and Chiral HPLC. Validation requires the disappearance of the hydroxy ester (m/z 159 [M+H] + ) and the emergence of the azido ester (m/z 184 [M+H] + ). Chiral HPLC must confirm an enantiomeric excess (ee) of >98%, validating the stereospecificity of the Mitsunobu inversion.

Stage 3: Reduction and Hydrochloride Salt Formation

Objective: Reduce the azide to the primary amine and isolate as a stable API building block.

  • Dissolve the azido ester (85 g, 0.46 mol) in 1,4-dioxane (800 mL).

  • Add 10% Pd/C (8.5 g). Purge the vessel with N 2​ , then apply an H 2​ atmosphere (balloon or 1 atm pressure). Stir vigorously at room temperature for 4 hours.

  • Filter the reaction mixture through Celite to remove the palladium catalyst.

  • To the clear filtrate, slowly add a 4M solution of HCl in 1,4-dioxane (150 mL) at 0 °C. A white precipitate will immediately form.

  • Stir for 1 hour, then filter the solid. Wash the filter cake with cold diethyl ether (200 mL) and dry under vacuum at 40 °C to yield methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride as a pristine white powder.

Self-Validating Checkpoint (Stage 3): Dissolve a 5 mg sample in D 2​ O for 1 H-NMR. Validation is achieved when the C3 methine proton appears as a broad multiplet (indicative of equatorial/axial coupling in the trans isomer), and LC-MS confirms the free amine mass (m/z 158[M+H] + ).

Quantitative Data & Quality Metrics

The following table summarizes the expected stoichiometric yields, molecular weights, and analytical purity profiles across the scaled workflow.

StageIntermediate / ProductMW ( g/mol )Eq.Yield (%)Purity ProfileIPC Method
1Saturated Lactone126.151.078% (over 3 steps)>95% (GC)GC-MS / TLC
2aHydroxy Ester158.201.092%>98% (LC)LC-MS
2bAzido Ester183.211.085%>97% (LC)LC-MS
3 Final API Building Block 193.67 1.0 90% >99% (ee >98%) LC-MS / Chiral HPLC

References

  • FORMA Therapeutics Inc. (2023). Reversible Macrocyclic Kinase Inhibitors (WO2023110936A1).
  • FORMA Therapeutics Inc. (2019). Tetrahydroimidazo Quinoline Compositions as Inhibitors of CBP/P300 (WO2019055877A1).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.[Link]

Application

Application Note: Analytical Characterization of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Mechanistic Context & Analytical Challenges Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly valuable, conformationally restricted -amino acid derivative. Its rigid cyclohexane backbone makes it a privileged b...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Challenges

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly valuable, conformationally restricted -amino acid derivative. Its rigid cyclohexane backbone makes it a privileged building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), including Smoothened (Smo) receptor inhibitors used in targeted oncology [1].

Because the 1,3-disubstituted cyclohexane system can exist as a cis meso compound (1R,3S) or a trans chiral pair [(1R,3R) and (1S,3S)], rigorous stereochemical and chemical characterization is paramount. The (1R,3R) configuration dictates a trans relationship where the substituents must occupy axial-equatorial (a,e) or equatorial-axial (e,a) positions. Unlike the cis isomer, which can lock into a thermodynamically stable diequatorial (e,e) conformation, the trans isomer rapidly interconverts in solution. This dynamic stereochemistry, combined with the lack of a strong UV chromophore, presents unique analytical challenges that require an orthogonal, self-validating testing strategy.

Orthogonal Analytical Strategy

To ensure absolute confidence in both the chemical identity and stereopurity of the compound, we employ a three-pillar analytical strategy:

  • Nuclear Magnetic Resonance (NMR): Confirms atomic connectivity and utilizes 2D NOESY to validate the trans diastereomeric relationship.

  • Chiral High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric excess (% ee) using a crown-ether stationary phase designed specifically for primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with CAD: Determines chemical purity. Since this aliphatic molecule lacks a strong chromophore, Charged Aerosol Detection (CAD) is coupled with Electrospray Ionization (ESI) for accurate mass and purity profiling.

AnalyticalWorkflow Sample Methyl (1R,3R)-3-amino- cyclohexane-1-carboxylate NMR 1D & 2D NMR (Identity & Conformation) Sample->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) Sample->ChiralHPLC LCMS LC-MS Assay (Chemical Purity & Mass) Sample->LCMS NOESY NOESY: Verify trans relative stereochemistry NMR->NOESY CrownEther Crownpak CR(+): Resolve (1S,3S) impurity ChiralHPLC->CrownEther ESI ESI(+): m/z 158.1[M+H]+ CAD Detection LCMS->ESI

Workflow for characterizing methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Experimental Protocols

Protocol 1: Chemical Identity & Conformational Analysis (1H, 13C, and 2D NOESY NMR)

Causality & Self-Validation: 1D NMR confirms the presence of all functional groups, but it cannot definitively rule out the cis diastereomer. We employ 2D NOESY to assess the spatial proximity of the protons at C1 and C3. In the cis (1R,3S) isomer, the C1 and C3 protons can both be axial, yielding a strong 1,3-diaxial NOE cross-peak. In the trans (1R,3R) isomer, these protons are strictly axial-equatorial, increasing their spatial distance and significantly attenuating or eliminating this specific NOE signal. The protocol is self-validated by the inclusion of an internal standard to verify quantitative recovery.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride in 0.6 mL of Methanol- (CD OD). Add 1.0 L of Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer at 298 K.

  • 1D Acquisition: Run a standard H NMR (16 scans) and C NMR (512 scans).

  • 2D NOESY Acquisition: Set the mixing time to 300 ms. Acquire with 2048 x 256 data points to ensure sufficient resolution of the overlapping cyclohexane ring protons.

  • Validation Check: Verify the absence of a strong NOE correlation between the methine proton at C1 ( 2.5 ppm) and the methine proton at C3 ( 3.2 ppm), confirming the trans configuration.

Protocol 2: Stereochemical Purity via Chiral HPLC

Causality & Self-Validation: Primary aliphatic amines are notoriously difficult to resolve on standard polysaccharide chiral columns without pre-column derivatization (e.g., Fmoc-Cl) [2]. To avoid derivatization artifacts, we use a Crownpak CR(+) column. The chiral crown ether forms a stereoselective inclusion complex with the protonated primary amine (-NH ). The system is self-validating: a racemic trans standard must be injected first to prove baseline resolution ( ) before the sample is analyzed [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a pH 2.0 aqueous solution using Perchloric acid (HClO ). Mix with Methanol (85:15, v/v Aqueous:MeOH). The low pH ensures the primary amine is fully protonated for crown ether complexation.

  • System Equilibration: Purge the HPLC system and equilibrate the Crownpak CR(+) column (150 x 4.0 mm, 5 m) at a flow rate of 0.8 mL/min. Maintain the column compartment at 4 °C to enhance the stability of the inclusion complex.

  • System Suitability Test (SST): Inject 10 L of a 1 mg/mL racemic trans-methyl 3-aminocyclohexane-1-carboxylate reference standard. Verify that the (1S,3S) and (1R,3R) peaks are baseline resolved.

  • Sample Analysis: Inject 10 L of the sample (1 mg/mL in mobile phase). Monitor using a Charged Aerosol Detector (CAD) or UV at 210 nm.

  • Calculation: Calculate the Enantiomeric Excess (% ee) based on the relative peak areas of the (1R,3R) and any residual (1S,3S) enantiomer.

Protocol 3: Chemical Purity and Exact Mass via LC-CAD-MS

Causality & Self-Validation: Relying solely on UV detection at low wavelengths (e.g., 210 nm) for aliphatic compounds risks overestimating purity because many impurities may lack chromophores. Coupling CAD with High-Resolution Mass Spectrometry (HRMS) ensures all non-volatile analytes are detected proportionally to their mass, while ESI+ confirms the molecular weight. The protocol is self-validated by running a blank injection to rule out column carryover[4].

Step-by-Step Methodology:

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Use a C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 m). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Detection: Split the flow between the CAD (evaporation temperature 35 °C) and the MS.

  • MS Parameters: Positive Electrospray Ionization (ESI+). Capillary voltage 3.0 kV, desolvation temperature 350 °C. Scan range m/z 100-500.

  • Validation Check: Inject a blank (diluent only) to confirm no carryover. The target compound should elute as a single sharp peak on the CAD trace, with a corresponding base peak of m/z 158.1 [M+H] in the MS trace.

Data Presentation

Table 1: Expected NMR Chemical Shifts (in CD OD)

PositionNucleusChemical Shift ( , ppm)MultiplicityIntegrationAssignment
C1 H2.45 - 2.55m1HCH-COOMe
C3 H3.10 - 3.25m1HCH-NH
Ester H3.68s3HO-CH
C2, C4, C5, C6 H1.20 - 2.15m8HCyclohexane CH
Ester C=O C175.2--Carbonyl C
Ester Me C52.4--O-CH

Table 2: Chromatographic Parameters for Purity Profiling

ParameterChiral HPLC (Stereopurity)LC-CAD-MS (Chemical Purity)
Column Crownpak CR(+) (150 x 4.0 mm)BEH C18 (50 x 2.1 mm, 1.7 m)
Mobile Phase pH 2.0 HClO / MeOH (85:15)Water / ACN (0.1% Formic Acid)
Flow Rate 0.8 mL/min0.4 mL/min
Temperature 4 °C40 °C
Detection CAD or UV (210 nm)CAD and ESI-MS (+ mode)
Target Output Enantiomeric Excess (% ee)Area % Purity & m/z 158.1

References

  • Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened, Journal of Medicinal Chemistry (via PMC),[Link]

  • A Scalable Process to the Key Intermediate of Cilazapril, (S)-1-Benzyloxycarbonylhexahydropyridazine-3-carboxylic Acid, Through a Novel Cascade Course, Organic Process Research & Development (ACS Publications),[Link]

  • Enantiomer analysis method (EP3358346B1)
Method

Application Note: Derivatization Strategies for the Amino Group in Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Introduction & Chemical Profile Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly versatile, chiral cycloaliphatic amino ester. Featuring a trans-(1R,3R) stereochemical configuration, this molecule serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly versatile, chiral cycloaliphatic amino ester. Featuring a trans-(1R,3R) stereochemical configuration, this molecule serves as a critical rigidifying scaffold in modern drug discovery. It is frequently employed in the synthesis of SARM1 inhibitors[1], ionizable lipids for lipid nanoparticles (LNPs)[2], and ALX receptor agonists[3].

Because the primary amine is highly nucleophilic, the compound is commercially supplied and stored as a hydrochloride salt (CAS 1821656-07-8) to prevent premature self-condensation or oxidative degradation[4]. Derivatization of this amine requires careful selection of reagents to ensure complete conversion while preserving the stereochemical integrity of the C1 and C3 chiral centers.

Reactivity Considerations & Mechanistic Causality

When designing derivatization workflows for this scaffold, scientists must account for two primary chemical vulnerabilities:

  • Stereocenter Epimerization: The C1 proton adjacent to the methyl ester is slightly acidic. The use of strong, unhindered bases (e.g., NaOH, NaOMe) can trigger enolization, leading to epimerization from the trans-(1R,3R) to the thermodynamically favored cis configuration. Therefore, mild, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are mandatory.

  • Ester Hydrolysis: Aqueous basic conditions during workup can lead to saponification of the methyl ester. Protocols must utilize anhydrous conditions during the reaction and mild, rapid aqueous washes during isolation.

Key Derivatization Pathways

The primary amine of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate can be channeled into three major synthetic pathways depending on the therapeutic target.

Workflow A Methyl (1R,3R)-3-aminocyclohexane -1-carboxylate HCl B Amide Derivative (e.g., Kinase/SARM1 Inhibitors) A->B EDCI, DMAP, TEA Carboxylic Acid C N-Alkyl Derivative (e.g., LNP Ionizable Lipids) A->C Alkyl Bromide DIPEA, EtOH D Urea Derivative (e.g., ALX Receptor Agonists) A->D 1. 4-Nitrophenyl chloroformate 2. Amine, DIPEA

Caption: Overview of primary derivatization pathways for methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Validated Experimental Protocols

Protocol A: Amide Bond Formation (Acylation)

Application: Synthesis of peptidomimetics and SARM1 inhibitors[1]. Causality Insight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is selected over DCC because its urea byproduct is water-soluble, allowing for purification via simple aqueous extraction. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, preventing the dead-end rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

Step-by-Step Methodology:

  • Preparation: Suspend methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) and the target carboxylic acid (1.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Free Base Liberation: Add Triethylamine (TEA) (3.0 eq) dropwise. The solution will clarify as the free amine is liberated.

  • Activation & Coupling: Add DMAP (0.1 eq) followed by EDCI (1.5 eq) in portions.

  • Propagation: Allow the reaction mixture to warm to 25 °C and stir for 12–24 hours. Monitor via LC-MS until the primary amine mass is consumed.

  • Workup: Dilute the mixture with additional DCM, wash sequentially with saturated aqueous NaHCO₃, 1M HCl (briefly, to avoid ester hydrolysis), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism Step1 1. Free Base Liberation (Amine HCl + TEA -> Free Amine) Step4 4. Nucleophilic Attack (Free Amine + Acylpyridinium -> Amide) Step1->Step4 Step2 2. Carboxylic Acid Activation (Acid + EDCI -> O-Acylisourea) Step3 3. DMAP Catalysis (O-Acylisourea + DMAP -> Acylpyridinium) Step2->Step3 Step3->Step4 Step5 5. Workup & Isolation (Aqueous wash removes EDCI-urea) Step4->Step5

Caption: Mechanistic sequence of EDCI/DMAP-mediated amide coupling.

Protocol B: Direct N-Alkylation for Lipid Conjugates

Application: Synthesis of cationic/ionizable lipids for mRNA delivery (LNPs)[2]. Causality Insight: Alkylation is performed in ethanol rather than DMF to provide a protic environment that stabilizes the transition state of the Sₙ2 substitution. DIPEA is used to neutralize the generated HBr without acting as a competing nucleophile due to its steric bulk.

Step-by-Step Methodology:

  • Preparation: To a reaction flask, add the alkyl bromide (e.g., nonyl 8-bromooctanoate) (1.0 eq) and methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (10.0 eq to favor mono-alkylation, or adjust stoichiometry for di-alkylation) in absolute ethanol (0.3 M).

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. The mild temperature prevents over-alkylation to the quaternary ammonium salt.

  • Workup: Dilute the mixture with DCM. Wash the organic layer three times with deionized water to remove excess unreacted amine and DIPEA salts.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol C: Urea Synthesis via Carbamate Intermediate

Application: Synthesis of ALX receptor agonists[3]. Causality Insight: 4-Nitrophenyl chloroformate is utilized instead of phosgene or triphosgene. It generates an activated 4-nitrophenyl carbamate intermediate that is highly stable, bench-handleable, and less prone to forming symmetrical urea byproducts compared to direct isocyanate generation.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve the secondary amine partner in anhydrous THF. Add DIPEA (2.0 eq) and 4-nitrophenyl chloroformate (1.1 eq). Stir at room temperature for 2 hours.

  • Urea Coupling: To this solution, add methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) and an additional portion of DIPEA (2.0 eq) to liberate the free base in situ.

  • Reaction: Stir the mixture at 40 °C for 16 hours. The yellow color of the solution will intensify as 4-nitrophenolate is displaced.

  • Workup: Concentrate the THF. Redissolve in Ethyl Acetate and wash extensively with 1M NaOH (to remove the 4-nitrophenol byproduct) until the aqueous layer is colorless.

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the derivatization, the following analytical benchmarks should be used to validate the self-consistency of the protocols:

Derivatization TypeReagents / CatalystTypical YieldReaction TimePrimary Analytical Validation (LC-MS / NMR)
Amide Coupling EDCI, DMAP, TEA, DCM75–90%12–24 hLC-MS (ESI+): [M+H]⁺ matches theoretical mass.¹H-NMR: Appearance of amide NH signal (~7.0–8.5 ppm).
N-Alkylation R-Br, DIPEA, EtOH60–85%24 hLC-MS (ESI+): Shift to higher mass.¹H-NMR: Loss of primary NH₂ broad singlet; upfield shift of C3 proton.
Urea Formation 4-NPC, DIPEA, THF70–88%16 hLC-MS (ESI+): [M+H]⁺ matches theoretical mass.¹³C-NMR: Appearance of characteristic urea carbonyl peak (~155–158 ppm).

Sources

Application

Application Note: Electrophilic Functionalization of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Structural Chemistry In modern medicinal chemistry, rigid alicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Structural Chemistry

In modern medicinal chemistry, rigid alicyclic scaffolds are highly valued for their ability to control the spatial arrangement of pharmacophores, thereby improving target binding affinity and metabolic stability. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (CAS: 1821656-06-7 for the free base; 1821656-07-8 for the HCl salt) is a premier chiral, bifunctional building block used extensively in drug discovery [1].

Stereochemical and Conformational Insights

The (1R,3R) absolute configuration dictates a trans relationship between the C1-methyl ester and the C3-primary amine. In a cyclohexane chair conformation, a 1,3-trans disubstitution forces one substituent into an axial position and the other into an equatorial position. Because the A-values (conformational free energies) of a methyl ester ( 1.2–1.3 kcal/mol) and a primary amine ( 1.2–1.4 kcal/mol) are nearly identical, the molecule exists in a dynamic equilibrium between two chair conformers (axial-amine/equatorial-ester equatorial-amine/axial-ester).

Expert Insight: When reacting with electrophiles, the equatorial amine conformer typically reacts faster due to reduced 1,3-diaxial steric hindrance. As the equatorial amine is consumed, Le Chatelier's principle drives the conformational equilibrium forward, ensuring complete conversion.

Mechanistic Principles & Chemoselectivity

The synthetic utility of this scaffold lies in its chemoselectivity . The C3-primary amine acts as a potent, hard nucleophile, while the C1-methyl ester remains an unreactive spectator under mild electrophilic conditions. This allows for direct N -functionalization without the need for transient ester protection strategies.

Nucleophilic Acyl Substitution ( N -Acylation & N -Sulfonylation)

Reaction with acid chlorides or sulfonyl chlorides proceeds via a tetrahedral intermediate (for acyls) or a pentacoordinate transition state (for sulfonyls). Because these reactions generate hydrochloric acid (HCl) as a byproduct, a non-nucleophilic organic base—such as N,N -diisopropylethylamine (DIPEA) or triethylamine (TEA)—must be included. Without the base, the unreacted starting amine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and stalling the reaction at 50% conversion [2].

Reductive Amination

To synthesize secondary amines, reductive amination with aldehydes is preferred over direct alkylation with alkyl halides, as the latter often suffers from over-alkylation (forming tertiary amines or quaternary salts). The reaction utilizes Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) . NaBH(OAc) 3​ is a mild hydride donor that selectively reduces the transiently formed iminium ion without reducing the starting aldehyde or the resident methyl ester [3].

Reactivity Core Methyl (1R,3R)-3-aminocyclohexane- 1-carboxylate Amine C3-Primary Amine (Active Nucleophile) Core->Amine Ester C1-Methyl Ester (Unreactive Spectator) Core->Ester Acyl N-Acylation (Amide) Amine->Acyl Acid Chloride Base RedAm Reductive Amination (2° Amine) Amine->RedAm Aldehyde NaBH(OAc)3 Sulf N-Sulfonylation (Sulfonamide) Amine->Sulf Sulfonyl Chloride Base

Caption: Chemoselective reactivity map of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Experimental Protocols

The following self-validating protocols are designed for a 1.0 mmol scale. If starting from the hydrochloride salt (CAS: 1821656-07-8), add an additional 1.0 equivalent of the specified base to liberate the free amine in situ.

Protocol A: N -Acylation (Amide Synthesis)

Objective: Formation of a stable amide linkage using an acyl chloride.

  • Preparation: Dissolve methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (157 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (260 µL, 1.5 mmol, 1.5 eq.). Stir for 5 minutes.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Acylation is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions. Dropwise, add the desired acyl chloride (1.1 mmol, 1.1 eq.).

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Validation: Monitor via LC-MS or TLC (ninhydrin stain). The primary amine spot should disappear completely.

  • Workup: Quench with saturated aqueous NaHCO 3​ (5 mL). Extract with DCM (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Chemoselective alkylation via imine reduction.

  • Imine Formation: Dissolve the amine (157 mg, 1.0 mmol) and the target aldehyde (1.0 mmol, 1.0 eq.) in 1,2-dichloroethane (DCE, 5.0 mL). Stir at RT for 1 hour. Causality: Pre-forming the imine maximizes yield and prevents the reducing agent from prematurely degrading.

  • Reduction: Add NaBH(OAc) 3​ (318 mg, 1.5 mmol, 1.5 eq.) in a single portion. Stir at RT for 4–12 hours [3].

  • Validation: Monitor by LC-MS. The mass of the product should be[M+H] + = Amine + Aldehyde - H 2​ O + H 2​ .

  • Workup: Quench carefully with 1N NaOH (5 mL) to break down boron complexes. Extract with DCM (3 × 5 mL), dry over Na 2​ SO 4​ , and concentrate.

Protocol C: N -Sulfonylation (Sulfonamide Synthesis)

Objective: Installation of a sulfonyl group to create a metabolically stable sulfonamide.

  • Preparation: Dissolve the amine (157 mg, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Base & Catalyst: Add Triethylamine (TEA, 210 µL, 1.5 mmol). For sterically hindered sulfonyl chlorides, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 12 mg, 0.1 eq.).

  • Reaction: Add the sulfonyl chloride (1.1 mmol) at 0 °C. Warm to RT and stir for 4 hours. Causality: Sulfonyl chlorides are less electrophilic than acyl chlorides; DMAP acts as an acyl-transfer catalyst to accelerate the reaction.

  • Workup: Follow the identical workup procedure described in Protocol A.

Workup Rxn Crude Reaction Mixture Quench Quench (aq. NaHCO3) Rxn->Quench Sep Phase Separation Quench->Sep Org Organic Layer (DCM/DCE) Sep->Org Aq Aqueous Layer (Waste) Sep->Aq Dry Dry over Na2SO4 & Filter Org->Dry Conc Concentrate (In Vacuo) Dry->Conc Prod Purified Product Conc->Prod

Caption: Standardized liquid-liquid extraction and workup workflow for electrophilic functionalization.

Quantitative Data & Reaction Summary

The table below summarizes the expected parameters and outcomes for the three primary electrophilic functionalization pathways applied to methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Reaction TypeTypical ElectrophileReagents & SolventTemp & TimeExpected YieldAnalytical Monitoring (LC-MS / TLC)
N -Acylation Benzoyl ChlorideDIPEA (1.5 eq), DCM0 °C RT, 2 h85 – 95%Rapid conversion; product is UV-active and ninhydrin negative.
Reductive Amination BenzaldehydeNaBH(OAc) 3​ (1.5 eq), DCERT, 4 – 12 h75 – 90%Slower conversion; product is ninhydrin positive (secondary amine).
N -Sulfonylation Tosyl ChlorideTEA (1.5 eq), DMAP (cat.), DCM0 °C RT, 4 h80 – 90%Moderate conversion rate; product is highly UV-active.

References

  • Organic Chemistry Portal. "Schotten-Baumann Reaction - Mechanism and Applications." Organic-Chemistry.org. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Welcome to the technical support center for the synthesis of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting advice in a direct question-and-answer format, and frequently asked questions to support your experimental work.

I. Synthesis Overview: Pathways to Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

The synthesis of specific stereoisomers of aminocyclohexane carboxylates is a critical step in the development of various pharmaceutical agents. The (1R,3R) configuration, in particular, often requires carefully controlled synthetic strategies to achieve high stereochemical purity and overall yield. Common approaches involve either the stereoselective reduction of a suitable precursor or the resolution of a racemic mixture.

One potential pathway involves the reduction of a β-enaminoketone precursor. This method can provide access to both cis and trans isomers of the corresponding 3-aminocyclohexanols, which can then be further manipulated to yield the desired amino ester.[1] Another strategy involves a Curtius-type rearrangement of a cis-1,3-cyclohexanedicarboxylic acid monoester, which can be obtained with high enantiomeric excess through enzymatic desymmetrization.[2]

The inherent challenges in these syntheses often relate to achieving high diastereoselectivity and enantioselectivity, minimizing side reactions, and efficiently purifying the final product from closely related isomers and byproducts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction:

    • Cause: The reaction may not be reaching completion due to suboptimal conditions (temperature, reaction time, catalyst activity) or an equilibrium that disfavors product formation.[3][4]

    • Solution:

      • Monitor Reaction Progress: Utilize techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[3] This will help determine the optimal reaction time.

      • Optimize Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal parameters for your specific synthetic route.

      • Shift Equilibrium: If the reaction is reversible, consider using an excess of one of the reagents or removing a byproduct (e.g., water in an esterification) to drive the reaction forward.[4]

  • Side Reactions:

    • Cause: Competing reaction pathways can consume starting materials or the desired product, leading to a lower yield of the target molecule. Common side reactions in syntheses involving amino and carboxyl groups include N-acylation, cyclization, and epimerization.[3][5][6]

    • Solution:

      • Protecting Groups: Employ appropriate protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions.

      • Control of Reaction Conditions: Carefully control the reaction temperature and pH. Some side reactions are more prevalent at higher temperatures or under strongly acidic or basic conditions.

      • Choice of Reagents: Select coupling agents and other reagents known to minimize side reactions like racemization.[5]

  • Product Loss During Workup and Purification:

    • Cause: The target molecule, being an amino ester, can have significant water solubility, leading to losses during aqueous extraction steps.[7][8] Additionally, its polarity can make it challenging to separate from byproducts via column chromatography.[7]

    • Solution:

      • pH Adjustment: During aqueous workup, carefully adjust the pH of the aqueous layer to minimize the solubility of your product before extraction with an organic solvent.

      • Salting Out: Adding a high concentration of salt (e.g., NaCl) to the aqueous layer can decrease the solubility of the amino ester and improve extraction efficiency.[8]

      • Alternative Purification: Consider alternative purification methods such as crystallization or ion-exchange chromatography, which may be more effective for polar, water-soluble compounds.

Q2: I am observing significant amounts of the wrong stereoisomer in my final product. How can I improve the stereoselectivity?

A2: Achieving the correct stereochemistry is paramount. Poor stereoselectivity can arise from the initial synthetic design or from epimerization during the reaction or workup.

  • Sub-optimal Chiral Control in the Key Step:

    • Cause: The reaction step that establishes the stereocenters may not be sufficiently selective. This could be due to the choice of a non-selective reagent or catalyst.

    • Solution:

      • Chiral Catalysts/Auxiliaries: If employing a catalytic asymmetric synthesis, screen different chiral ligands or catalysts to improve enantioselectivity. The use of a chiral auxiliary can also direct the stereochemical outcome.[9]

      • Enzymatic Reactions: Consider using enzymes, such as lipases or transaminases, which are known for their high stereoselectivity in resolving racemic mixtures or creating chiral centers.[2][10]

  • Epimerization:

    • Cause: The stereocenters, particularly the one alpha to the carbonyl group, can be susceptible to epimerization (inversion of stereochemistry) under harsh reaction conditions (e.g., strong base or high temperatures).[6]

    • Solution:

      • Milder Reaction Conditions: Use milder bases or acids and lower reaction temperatures to minimize the risk of epimerization.

      • Racemization-Suppressing Reagents: When coupling amino acids or their derivatives, use additives like 1-hydroxybenzotriazole (HOBt) that are known to suppress racemization.[3]

  • Chiral Resolution Issues:

    • Cause: If you are resolving a racemic mixture, the separation of diastereomeric salts may be incomplete.[11]

    • Solution:

      • Optimize Crystallization: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to maximize the separation of the diastereomers.[11]

      • Screen Resolving Agents: Test a variety of chiral resolving agents to find one that forms diastereomeric salts with significantly different solubilities.[11]

Q3: My purification by column chromatography is difficult, with poor separation and product streaking. What can I do?

A3: Purification challenges with amino esters are common due to their polar nature.

  • Strong Interaction with Silica Gel:

    • Cause: The basic amine group can interact strongly with the acidic silica gel, leading to tailing and poor separation.[7]

    • Solution:

      • Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase to suppress the interaction between the amine and the silica gel.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based resin. Reversed-phase chromatography might also be a viable option.

  • Solubility Issues:

    • Cause: The product may have limited solubility in the solvents used for chromatography.[7]

    • Solution:

      • Modify the Solvent System: Experiment with different solvent systems to find one that provides good solubility for your compound while still allowing for effective separation.

      • Load the Sample Appropriately: Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Below is a workflow diagram illustrating a systematic approach to troubleshooting low yield in the synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Remaining side_products Significant Side Products check_reaction->side_products Multiple Spots/ Peaks clean_reaction Clean Reaction, Low Isolated Yield check_reaction->clean_reaction Product Peak Dominant optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions protecting_groups Consider Protecting Groups side_products->protecting_groups workup_purification Optimize Workup & Purification clean_reaction->workup_purification solution1 Improved Yield optimize_conditions->solution1 solution2 Improved Yield protecting_groups->solution2 solution3 Improved Yield workup_purification->solution3 Chiral_Resolution_Workflow start Racemic Amine Mixture add_resolver Add Chiral Resolving Agent start->add_resolver crystallize Selective Crystallization of one Diastereomer add_resolver->crystallize filter Filter and Collect Crystals crystallize->filter liberate Liberate Free Amine (Base Treatment) filter->liberate extract Extract with Organic Solvent liberate->extract end Enantiomerically Pure Amine extract->end

Sources

Optimization

Technical Support Center: Troubleshooting Aminocyclohexane Ester Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally constrained alicyclic scaffolds, substituted aminocyclohexane esters have become critical pharmacophores—serving as key...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally constrained alicyclic scaffolds, substituted aminocyclohexane esters have become critical pharmacophores—serving as key intermediates in short-acting opioids like remifentanil and atypical antipsychotics like cariprazine 1, [[2]](). However, the synthesis of these compounds is notoriously plagued by stereochemical scrambling, elimination, and intramolecular cyclization.

This guide provides field-proven, mechanistically grounded solutions to the most common side reactions encountered during your workflows.

Mechanistic Overview of Reaction Pathways

ReactionPathways Ketone Substituted Cyclohexanone RedAm Reductive Amination Ketone->RedAm AminoAcid Aminocyclohexanecarboxylic Acid RedAm->AminoAcid Major Pathway Epimerization Side Rxn: Epimerization (Cis/Trans Scrambling) RedAm->Epimerization Thermal/Basic Stress Esterification Esterification Step AminoAcid->Esterification Product Target Aminocyclohexane Ester Esterification->Product Mild Conditions Elimination Side Rxn: Elimination (Cyclohexene Formation) Esterification->Elimination Harsh Acid / Deamination Lactamization Side Rxn: Lactamization (Intramolecular Cyclization) Esterification->Lactamization Unprotected cis-amine

Fig 1: Synthetic workflow of aminocyclohexane esters and competing side reaction pathways.

Troubleshooting FAQs

Q1: Why am I observing significant cis/trans epimerization during the esterification of 4-aminocyclohexanecarboxylic acids? Causality & Solution: The pseudoasymmetric centers in 1,4-disubstituted cyclohexanes are thermodynamically driven toward a ~1:1 cis/trans mixture under harsh thermal conditions 1. During standard Fischer esterification (refluxing alcohol with strong acid), prolonged heat facilitates reversible ring-opening/closing tautomerization or enolization, leading to epimerization 3. Actionable Fix: Abandon Fischer esterification. Use mild coupling reagents (e.g., EDCI/HOBt) or alkyl halides with a mild base (K₂CO₃) in DMF at room temperature. This kinetically traps the desired stereoisomer without providing the activation energy required for thermodynamic scrambling.

Q2: My target aminocyclohexane ester is contaminated with cyclohexene derivatives. What causes this elimination? Causality & Solution: Elimination (E1/E2) is a competing pathway during the activation of the carboxylic acid or during deamination events. Highly substituted alicyclic systems are prone to elimination because bulky substituents create steric strain, which is thermodynamically relieved by forming a planar, sp²-hybridized cyclohexene ring 4. Furthermore, if the amine is protonated and acts as a leaving group during harsh acidic workups, E1 elimination dominates. Actionable Fix: Maintain strict pH control during workup (pH 7-8) to avoid protonating the amine into a primary leaving group. If using carbodiimide coupling (e.g., DCC), ensure the reaction is kept below 5°C during the initial activation phase to minimize the formation of the N-acylurea byproduct and subsequent elimination.

Q3: I am synthesizing a 2-aminocyclohexane ester, but I keep isolating a rigid bicyclic product. How do I prevent lactamization? Causality & Solution: In 1,2-disubstituted aminocyclohexanes (especially the cis isomer), the amine and ester groups are in close spatial proximity (axial-equatorial arrangement). This pre-organization drastically lowers the activation energy for intramolecular aza-Michael addition or direct amidation, leading to perhydro-indole or -quinoline derivatives (lactams) 5, 6. Actionable Fix: Protect the primary/secondary amine with a bulky, electron-withdrawing protecting group (e.g., Tosyl or Boc) before esterification 6, [[7]](). The protecting group reduces the nucleophilicity of the nitrogen and introduces steric hindrance, effectively shutting down the intramolecular cyclization pathway.

Q4: During the synthesis of remifentanil-like substituted esters, I get poor yields due to ester hydrolysis during the final amine deprotection. Causality & Solution: Remifentanil and its analogues possess a methyl ester group designed to be highly susceptible to hydrolysis by nonspecific esterases in vivo2, 8. Chemically, this translates to extreme sensitivity to basic or strongly acidic aqueous workups. Saponification occurs rapidly if the deprotection of the amine (e.g., Boc removal using TFA) is followed by a standard aqueous basic quench (e.g., NaOH or Na₂CO₃). Actionable Fix: Use a strictly non-aqueous deprotection and isolation strategy. For Boc deprotection, use 4M HCl in dioxane, and isolate the product directly as the hydrochloride salt by precipitation in cold diethyl ether, completely bypassing aqueous basic workups [[9]]().

Quantitative Optimization Data

The following table summarizes the causal relationship between esterification conditions and the distribution of side products for trans-4-aminocyclohexanecarboxylic acid.

Esterification ConditionTemp (°C)Epimerization (cis %)Elimination (%)Target Ester Yield (%)
Fischer (EtOH / H₂SO₄)8048.512.035.5
Thionyl Chloride (SOCl₂ / EtOH)6022.018.555.0
DCC / DMAP / EtOH252.58.082.0
EDCI / HOBt / EtOH (Optimized) 25 < 0.5 < 1.0 94.5

Note: Transitioning from thermodynamic (Fischer) to kinetic (EDCI/HOBt) control virtually eliminates stereochemical scrambling and ring-strain relief (elimination).

Self-Validating Experimental Protocols
Protocol A: Stereoretentive Esterification of trans-4-Aminocyclohexanecarboxylic Acid

Objective: Synthesize the ethyl ester while preventing epimerization and elimination.

  • Activation: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under N₂. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Coupling: Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise. Stir for 15 minutes at 0°C.

    • Self-Validation Check: The suspension should become a clear solution, indicating successful formation of the active OBt-ester. If it remains cloudy, verify the anhydrous nature of your DCM.

  • Esterification: Add absolute ethanol (5.0 eq). Allow the reaction to warm to 25°C and stir for 12 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure.

    • Self-Validation Check: Perform GC-MS on the crude mixture. The presence of a single peak confirms stereoretention. A doublet peak indicates epimerization occurred (check temperature control).

Protocol B: Amine Protection to Prevent Lactamization in cis-2-Aminocyclohexane Esters

Objective: Mask the amine nucleophilicity to prevent intramolecular cyclization 7.

  • Protection: Dissolve cis-2-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation: Spot the reaction on a TLC plate and stain with Ninhydrin.

    • Self-Validation Check: The Ninhydrin test must be negative (no purple spot). A positive result indicates unreacted free amine, which will trigger lactamization in the next step. Do not proceed until the test is negative.

  • Workup: Acidify to pH 3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate.

  • Downstream Esterification: The resulting N-Boc-protected acid can now be safely esterified using Protocol A without risk of perhydro-indole formation.

References
  • Process to produce (1r,4r)-4-substituted cyclohexane-1-amines.Google Patents (EP4402276A1).
  • Remifentanil. Wikipedia. URL:[Link]

  • Deamination of Amino-substituted Cyclohexane-methanols and -carboxylic Esters. RSC Publishing. URL:[Link]

  • Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. Radius Ohio. URL:[Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. URL:[Link]

  • Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Flinders University. URL:[Link]

  • Laboratory and industrial synthesis of remifentanil. ResearchGate. URL:[Link]

  • Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2: Stereocontrolled Approaches to cis- and trans-Fused Perhydro-indoles and -quinolines. ResearchGate. URL:[Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin–Madison. URL:[Link]

Sources

Troubleshooting

Aminocyclohexane Derivatization: Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face during the synthesis, functionalization, and analysis of am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face during the synthesis, functionalization, and analysis of aminocyclohexane derivatives (such as cyclohexylamine and 1,2-diaminocyclohexane).

Rather than simply listing procedures, this guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and analytically sound.

Module 1: Reductive Amination & N-Alkylation

Synthesizing substituted aminocyclohexanes often requires converting cyclohexanone to cyclohexylamine or alkylating an existing primary amine. Poor regioselectivity and over-alkylation are the most frequent causes of yield loss in these pathways.

Frequently Asked Questions

Q: Why am I getting high levels of tertiary amine (over-alkylation) during the direct N-alkylation of cyclohexylamine? A: Direct alkylation with alkyl halides proceeds via an SN2 mechanism. The resulting secondary amine (N-alkylcyclohexylamine) is sterically and electronically more nucleophilic than the starting primary amine. This kinetic preference leads to rapid, uncontrolled over-alkylation into tertiary or quaternary amines. Solution: Abandon direct alkylation in favor of reductive amination using aldehydes or ketones. Reductive amination forms an intermediate imine that is subsequently reduced, generating water as the only byproduct and offering superior stoichiometric control over regioselectivity[1]. Alternatively, hydrogen-borrowing catalysis using alcohols (e.g., with Mn(II) chloride catalysts) can strictly limit the reaction to mono-alkylation[2].

Q: How can I optimize the catalytic reductive amination of cyclohexanone to maximize primary amine selectivity? A: Selectivity depends heavily on the choice of metal catalyst, hydrogen pressure, and the presence of a dehydrating environment. High hydrogen pressures drive the reduction of the imine before it can condense with a second amine molecule. For instance, using a 5% Ru/ZrO2 catalyst at 95 °C and 2.0 MPa H2 yields 90.0% selectivity for cyclohexylamine[3]. Alternatively, bimetallic or Rh/SiO2 systems at 100 °C can push selectivity up to 99.1%[1].

Quantitative Optimization Data

Table 1: Optimized Catalyst Parameters for Cyclohexanone Reductive Amination

Catalyst SystemTemp (°C)H2 PressureNH3 Source / PressureConversionSelectivityRef
5% Ru/ZrO2 95 °C2.0 MPaAqueous NH3 (45 mL)100%90.0%[3]
Rh/SiO2 100 °C2.0 barNH3 gas (4.0 bar)83.4%99.1%[1]
Cu-Cr-La/γ-Al2O3 OptimizedOptimizedNH3 in MethanolN/A83.1% (Yield)[4]
Standardized Protocol: Reductive Amination of Cyclohexanone

This protocol utilizes a Ru/ZrO2 catalyst for high-conversion primary amine synthesis[3].

  • Catalyst Preparation: Load 0.05 g of 5% Ru/ZrO2 catalyst (pre-reduced at 150 °C to ensure active metal sites) into a high-pressure autoclave.

  • Reagent Loading: Add 2.94 g of cyclohexanone, 5 mL of ethanol (as a solvent to maintain homogeneity), and 45 mL of aqueous ammonia.

  • Pressurization: Purge the reactor with H2 gas three times to remove atmospheric oxygen, then pressurize to a working pressure of 2.0 MPa H2.

  • Reaction Execution: Heat the mixture to 95 °C and stir at a constant rate (e.g., 800 rpm) for 2.25 hours.

  • Validation & Workup: Cool to room temperature and vent the gases safely. Filter the catalyst. Analyze the crude mixture via GC-MS; a successful run will show complete disappearance of the ketone and <10% secondary amine formation.

Amination_Pathways Ketone Cyclohexanone + NH3 Imine Cyclohexylimine (Intermediate) Ketone->Imine Condensation (-H2O) Primary Cyclohexylamine (1° Amine) Imine->Primary H2 / Catalyst (e.g., Ru/ZrO2) Secondary N-Alkylcyclohexylamine (2° Amine) Primary->Secondary + Aldehyde/Ketone + H2 (Reductive Amination) Primary->Secondary + Alkyl Halide (Direct Alkylation) Tertiary N,N-Dialkylcyclohexylamine (Over-alkylation) Secondary->Tertiary Uncontrolled Excess (Side Reaction)

Caption: Reaction pathways for cyclohexylamine synthesis and subsequent N-alkylation.

Module 2: Chiral Resolution of 1,2-Diaminocyclohexane (DACH)

Enantiomerically pure trans-1,2-diaminocyclohexane is a privileged chiral scaffold used in asymmetric organocatalysis (e.g., Jacobsen's catalyst)[5].

Frequently Asked Questions

Q: My resolved (1R,2R)-1,2-diaminocyclohexane has a low enantiomeric excess (ee). What is causing this? A: Low ee is almost exclusively caused by the co-precipitation of the cis-isomer or the opposite (1S,2S) enantiomer during the tartaric acid resolution step. The purity of the initial racemic trans-1,2-diaminocyclohexane is critical[6]. Furthermore, failing to maintain the final crystallization temperature strictly at 5 °C allows kinetic trapping of impurities.

Q: How do I accurately determine the ee of my resolved DACH? A: Free diamines streak heavily on chiral chromatography columns due to secondary interactions with the stationary phase. You must derivatize the diamine first. Reacting the tartrate salt with m-toluoyl chloride in a biphasic CH2Cl2/NaOH system forms stable diastereomeric amides, which can be cleanly resolved on a chiral HPLC or GC column[6][7].

Standardized Protocol: Resolution of (1R,2R)-1,2-Diaminocyclohexane

This protocol relies on diastereomeric salt crystallization, utilizing L-(+)-tartaric acid[7].

  • Acid Dissolution: In a 1-L reactor equipped with an overhead stirrer, dissolve 0.5 mol (75 g) of L-(+)-tartaric acid in 250 mL of distilled water.

  • Amine Addition: Slowly add 1.0 mol (114 g) of racemic trans-1,2-diaminocyclohexane. Caution: The reaction is highly exothermic. A slurry will form initially but will completely dissolve once the addition is complete.

  • Acidification: Add 50 mL of glacial acetic acid in one portion. The acetic acid acts as a buffering agent that specifically depresses the solubility of the (1R,2R) tartrate salt, initiating precipitation[7].

  • Controlled Crystallization: Cool the mixture gradually from 90 °C to 5 °C over 3–4 hours with continuous stirring. Maintain strictly at 5 °C for 1 additional hour to maximize thermodynamic crystal growth.

  • Isolation: Filter the white powder, wash with cold water (50 mL) followed by ambient methanol (4 × 50 mL), and dry under vacuum at 40–45 °C. Expected yield: 80–83% with >98.0% ee[7].

  • Self-Validation (Liberation): Treat a small aliquot of the salt with aqueous NaOH, extract the free base into CH2Cl2, and immediately derivatize for ee verification before scaling up the liberation step[6][7].

DACH_Resolution Racemic Racemic trans-1,2-DACH (+ cis-isomer impurity) Salt (1R,2R)-DACH mono-(+)-tartrate (Precipitate) Racemic->Salt Crystallization (90°C to 5°C) MotherLiq (1S,2S)-DACH + cis-isomer (Mother Liquor) Racemic->MotherLiq Remains in solution Tartaric L-(+)-Tartaric Acid (in H2O / AcOH) Tartaric->Salt FreeBase Free (1R,2R)-DACH (>98% ee) Salt->FreeBase 1. NaOH (aq) 2. Extraction (CH2Cl2)

Caption: Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Module 3: Analytical Derivatization & Chromatography

Q: Why is pre-column derivatization necessary for analyzing aminocyclohexane carboxylic acids? A: Aliphatic cyclic amines lack strong chromophores for UV detection and interact non-specifically with silica backbones, causing severe peak tailing. Derivatization with agents like Marfey's reagent or m-toluoyl chloride transforms them into covalently bonded diastereomers. This serves a dual purpose: it introduces a strong UV-absorbing moiety and allows for baseline separation on standard achiral C18 columns or macrocyclic antibiotic chiral stationary phases (e.g., teicoplanin)[8][9].

Table 2: Common Derivatizing Agents for Aminocyclohexanes

Derivatizing AgentTarget Functional GroupAnalytical TechniquePrimary BenefitRef
m-Toluoyl Chloride Primary/Secondary AminesHPLC / GCHigh UV absorbance, stable amide formation[7]
Marfey's Reagent Amino Acids / AminesHPLCDiastereomer formation for achiral C18 columns[8]
Acetic Anhydride Amines / AlcoholsGCVolatility enhancement, prevents peak tailing[10]

Sources

Optimization

Technical Support Center: Preventing Racemization During Functionalization of Chiral Aminocyclohexanes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in asymmetric synthesis and drug development: the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in asymmetric synthesis and drug development: the stereochemical erosion (epimerization or racemization) of chiral aminocyclohexanes during N-functionalization.

Whether you are performing N-acylation to form amide bonds or N-alkylation to build complex secondary/tertiary amines, preserving the stereocenter adjacent to the nitrogen is critical. This guide breaks down the mechanistic causality of racemization, provides optimized decision matrices, and outlines self-validating protocols to ensure >99% enantiomeric excess (ee) in your final products.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why do stereopure chiral aminocyclohexanes lose their stereochemical integrity during routine N-functionalization? A1: Racemization is rarely a spontaneous event; it is a chemically induced side-reaction driven by the reaction conditions. During N-functionalization, stereochemical erosion typically occurs via two primary pathways:

  • Base-Catalyzed α -Deprotonation: When a chiral amine is converted into an activated intermediate (such as an oxazolone or an activated ester during acylation), the proton at the chiral α -carbon becomes highly acidic. Strong, unhindered bases can easily abstract this proton, forming an achiral enolate/enamine intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in a racemic mixture .

  • Imine-Enamine Tautomerization: During reductive amination (N-alkylation), the initial condensation forms an imine. If the pH is not strictly controlled, this imine can tautomerize into an achiral enamine before reduction occurs, destroying the stereocenter.

Mechanism A Chiral Aminocyclohexane (Stereopure) B Imine / Activated Ester Intermediate A->B Activation / Oxidation C Enamine / Enolate (Achiral Intermediate) B->C Base-Catalyzed α-Deprotonation D Racemic Product (Loss of ee%) B->D Nucleophilic Attack / Reduction C->B Non-selective Reprotonation

Figure 1: Mechanism of base-catalyzed racemization via achiral enamine/enolate intermediates.

Q2: I am using Triethylamine (TEA) as my base during N-acylation, and I am seeing 10% epimerization. Why? A2: Triethylamine is a relatively strong, unhindered base. Its lack of steric bulk allows it to efficiently abstract the α -proton of your activated intermediate. To prevent this, you must switch to a sterically hindered base like 2,4,6-collidine (TMP) or N,N-Diisopropylethylamine (DIEA). The steric bulk of TMP prevents it from acting as a nucleophile or efficiently reaching the α -proton, significantly suppressing racemization while still neutralizing the acid generated during the reaction .

Part 2: Strategic Workflow Optimization (The "How")

Q3: How do I choose the right functionalization strategy to guarantee stereoretention? A3: The choice of reagents must be dictated by the specific bond you are forming. For N-acylation, the focus is on utilizing racemization-suppressing additives (like OxymaPure) or moving to base-free coupling reagents (like Ynamides) . For N-alkylation, the focus shifts to pH control during reductive amination or using specific transition-metal catalysts (Fe/Ru) that perform hydrogen autotransfer without racemization .

Workflow Start Chiral Aminocyclohexane Functionalization Acyl N-Acylation (Amide Bond) Start->Acyl Alkyl N-Alkylation (C-N Bond) Start->Alkyl Acyl_Base Sterically Hindered Base (e.g., TMP, Collidine) Acyl->Acyl_Base Acyl_Add Coupling Additives (OxymaPure, DIC) Acyl->Acyl_Add Alkyl_RedAm Reductive Amination (Mild: NaBH(OAc)3, pH 5-6) Alkyl->Alkyl_RedAm Alkyl_Direct Direct Alkylation (Non-nucleophilic Base) Alkyl->Alkyl_Direct

Figure 2: Decision tree for selecting stereoretentive functionalization workflows.

Part 3: Quantitative Data & Reagent Selection

To illustrate the causality of reagent selection on stereopurity, the following table summarizes the quantitative impact of various coupling reagents, additives, and bases on the epimerization of chiral amines during standard N-acylation workflows.

Coupling ReagentAdditiveBase UsedMechanism of ActionEpimerization (% D-isomer)
DIC NoneTEAHigh basicity promotes rapid α -deprotonation.> 10.0%
DIC HOBtDIEAForms active ester; moderate steric hindrance from base.2.0% - 5.0%
DIC OxymaPureTMP (Collidine)Oxyma forms highly reactive ester; TMP prevents deprotonation.< 0.5%
Ynamides NoneNone (Base-Free)Atom-economical activation without basic conditions .Not Detected (<0.1%)

Data synthesized from comparative coupling studies of highly susceptible chiral substrates .

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to confirm the reaction is proceeding without stereochemical compromise.

Protocol A: Racemization-Free N-Acylation using DIC/OxymaPure

Causality: OxymaPure is highly acidic and forms an active ester intermediate that undergoes aminolysis much faster than it can undergo oxazolone formation or α -deprotonation.

  • Pre-activation: Dissolve 1.1 eq of the carboxylic acid and 1.1 eq of OxymaPure in anhydrous DMF (0.1 M). Add 1.1 eq of Diisopropylcarbodiimide (DIC).

    • Self-Validation Checkpoint: Stir for 5 minutes. The solution should turn a distinct pale yellow, visually confirming the formation of the active Oxyma ester.

  • Amine Addition: Add 1.0 eq of the chiral aminocyclohexane to the mixture. If a base is strictly required to neutralize a salt form of the amine, add 1.0 eq of 2,4,6-collidine (TMP). Do not use TEA.

  • Reaction Monitoring: Stir at 0°C to room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor by LCMS. The absence of the active ester mass and the appearance of the product mass confirms complete aminolysis. If the reaction stalls, do not add more base; add more pre-activated ester.

  • Chiral Verification: Following standard aqueous workup, analyze the crude mixture.

    • Self-Validation Checkpoint: Inject the crude sample onto a chiral HPLC column (e.g., Chiralcel OD-H). A single peak confirms the suppression of racemization (ee > 99%).

Protocol B: Stereoretentive Reductive Amination (N-Alkylation)

Causality: Using Sodium triacetoxyborohydride (NaBH(OAc)3) allows the reduction to occur at a mildly acidic pH (5.0–6.0), which is too low to support the base-catalyzed imine-enamine tautomerization that causes racemization.

  • Imine Formation: Combine 1.0 eq of chiral aminocyclohexane and 1.05 eq of the target aldehyde in anhydrous Dichloromethane (DCM).

  • pH Adjustment & Validation: Add 1.0 eq of glacial acetic acid.

    • Self-Validation Checkpoint: Spot the mixture onto wetted pH indicator paper. The pH must read strictly between 5.0 and 6.0. If it is >6.0, the risk of enamine formation increases exponentially.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise at 0°C.

    • Self-Validation Checkpoint: Observe the reaction. Unlike NaBH4, NaBH(OAc)3 should produce minimal to no hydrogen gas bubbling, confirming a controlled, mild reduction.

  • Quench: Stir for 4 hours at room temperature, then quench with saturated aqueous NaHCO3. Extract with DCM and verify stereopurity via chiral HPLC.

References

  • Zhao, J. et al. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 2016, 138, 13135-13138. Available at:[Link]

  • World Intellectual Property Organization.N-alkylated amino acids and oligopeptides, uses thereof and methods for providing them (WO2018178397A1). Google Patents.
Troubleshooting

Technical Support Center: Troubleshooting Diels-Alder Approaches to Aminocyclohexanes

Welcome to the Technical Support Center. This guide provides actionable, mechanistic troubleshooting for researchers and drug development professionals synthesizing aminocyclohexanes (e.g., arylcyclohexylamines, ketamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, mechanistic troubleshooting for researchers and drug development professionals synthesizing aminocyclohexanes (e.g., arylcyclohexylamines, ketamine analogues, and CNS pharmacophores) via Diels-Alder (DA) cycloaddition.

The standard synthetic logic relies on reacting a diene (such as Danishefsky's or siloxybutadienes) with an electron-deficient nitrogenous dienophile (like a nitroalkene or aryl acrylic acid) to construct a functionalized cyclohexene core, followed by reduction to the target aminocyclohexane. While powerful, this pathway is highly susceptible to byproduct traps driven by electronic mismatches, thermodynamic equilibration, and intermediate instability.

Section 1: Diagnostic Workflows & Mechanistic Causality

Understanding the causality behind byproduct formation is the first step in troubleshooting. The strong electron-withdrawing nature of nitro groups makes dienophiles like α-nitrostyrene excellent Michael acceptors, but it also makes them highly vulnerable to anionic or radical attack.

DiagnosticWorkflow Start Analyze Crude DA Mixture (NMR / LC-MS) Q1 Is dienophile consumed? Start->Q1 Unreacted No: Check diene reactivity or steric hindrance Q1->Unreacted No CheckProd Yes: Check Product Profile Q1->CheckProd Yes Polymer High MW baseline hump? Polymerization Byproduct CheckProd->Polymer Mass balance lost Arom Aromatic signals? Premature Elimination CheckProd->Arom Oxidation/Elimination Iso Multiple diastereomers? Endo/Exo or E/Z Scrambling CheckProd->Iso Stereocontrol failure Success Clean Cycloadduct Proceed to Nitro Reduction CheckProd->Success >95% purity

Diagnostic workflow for identifying byproducts in Diels-Alder aminocyclohexane synthesis.

ReactionPathways Diene Diene (e.g., Danishefsky's) DA_TS [4+2] Cycloaddition (Thermal/Microwave) Diene->DA_TS Dienophile Nitroalkene (e.g., Nitrostyrene) Dienophile->DA_TS Polymer Poly-nitroalkene (Byproduct) Dienophile->Polymer Heat / Radicals Adduct Nitrocyclohexene (Desired Intermediate) DA_TS->Adduct Kinetic Control Isomers Exo/Endo Scrambling (E/Z Isomerization) DA_TS->Isomers Thermodynamic Equilibration Amine Aminocyclohexane (Target Pharmacophore) Adduct->Amine Reduction (e.g., Zn/HCl) Aromatized Aryl Byproduct (Elimination of HNO2) Adduct->Aromatized Excess Heat / Acid

Mechanistic divergence in nitroalkene-based Diels-Alder synthesis of aminocyclohexanes.

Section 2: Troubleshooting Guides & FAQs

Q: My reaction yields a sticky, insoluble baseline mass instead of the cycloadduct. What happened? A: Nitroalkene Polymerization. Nitrostyrenes and similar dienophiles are highly prone to radical or anionic polymerization under prolonged thermal conditions. The activation energy required for the [4+2] cycloaddition is often dangerously close to the initiation threshold for polymerization.

  • Mitigation: Switch from conventional heating to microwave-assisted synthesis. Rapid heating profiles favor the kinetic cycloaddition over slower polymer chain propagation. Alternatively, generate the unstable nitroalkene in situ from stable precursors (e.g., nitroaldol acetates) using a mild base like KOAc (1)[1].

Q: I am getting a complex mixture of diastereomers (endo/exo ratio is nearly 1:1). How do I improve stereocontrol? A: E/Z Isomerization or Thermodynamic Equilibration. High temperatures provide enough energy to temporarily break the π-bond of the nitroalkene, causing E/Z isomerization prior to cycloaddition. Furthermore, the cycloadduct can undergo a retro-Diels-Alder reaction, leading to a thermodynamic mixture of scrambled stereocenters (2)[2].

  • Mitigation: Drop the reaction temperature and introduce a Lewis acid or hydrogen-bonding organocatalyst (e.g., a thiourea derivative) to lower the LUMO of the dienophile, allowing the reaction to proceed under strict kinetic control (3)[3].

Q: The NMR of my crude mixture shows aromatic protons and a complete loss of the nitro group. A: Premature Aromatization. If you are using a highly functionalized diene (like Danishefsky's diene) with a nitroalkene, the resulting nitrocyclohexene is highly susceptible to the elimination of silanol and nitrous acid (HNO₂). The thermodynamic stability of the resulting aromatic ring drives this byproduct formation.

  • Mitigation: If the ultimate target is an arylcyclohexylamine (like a ketamine derivative), replace the nitroalkene with a 2-phenylacrylic acid derivative. The resulting carboxylic acid cycloadduct is far more stable against elimination and can be converted to an amine later via a Curtius rearrangement[1].

Section 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Diels-Alder Cycloaddition

Purpose: Synthesize the functionalized cyclohexene core while suppressing dienophile polymerization.

  • Preparation: In a microwave-safe vial, combine the diene (1.5 eq) and the dienophile (e.g., 2-phenylacrylic acid ester, 1.0 eq) in anhydrous toluene (0.2 M).

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

    • Causality Checkpoint: Microwave heating ensures rapid, uniform energy transfer, bypassing the prolonged thermal initiation phase required for polymerization.

  • Validation: Monitor via TLC/LC-MS.

    • Self-Validation: The starting dienophile spot should be completely consumed. If a dark, immovable spot appears at the baseline, polymerization has occurred (verify solvent purity and microwave temperature calibration).

  • Workup: Concentrate under reduced pressure and purify via flash chromatography to isolate the endo/exo cycloadducts.

Protocol B: Stereoselective Reduction of Nitrocyclohexene to Aminocyclohexane

Purpose: Convert the nitro cycloadduct to the target aminocyclohexane without cleaving the ring or triggering retro-DA.

  • Preparation: Dissolve the purified nitrocyclohexene in methanolic HCl (0.1 M).

  • Reduction: Slowly add activated Zinc dust (10 eq) in portions at 0°C. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Causality Checkpoint: Zn/HCl provides a potent electron-transfer reduction pathway that selectively reduces the aliphatic nitro group to a primary amine without providing the thermal energy required for retro-DA (4)[4].

  • Validation:

    • Self-Validation: The reaction mixture should transition from a cloudy suspension to a clear solution as the Zn is consumed. LC-MS must show a mass shift corresponding to [M - 46 (NO₂) + 16 (NH₂)] = -30 Da.

  • Workup: Filter the mixture through a Celite pad, basify the filtrate with 1M NaOH to pH 10, and extract with dichloromethane to yield the free aminocyclohexane (5)[5].

Section 4: Quantitative Data & Benchmarking

Table 1: Comparison of Dienophile Reactivity and Byproduct Profiles in DA Reactions

Dienophile TypePrimary Byproduct RiskTypical Endo:Exo RatioRecommended Mitigation
α-Nitrostyrene High (Polymerization)1:1 to 3:1Generate in situ; use MW heating
α-Nitrocinnamate Medium (E/Z Isomerization)Variable (Temp dependent)Use highly reactive dienes at lower temps
2-Phenylacrylic Acid Low (Stable)2:1 to 5:4Preferred for arylcyclohexylamine targets
Nitrocycloalkenes Medium (Aromatization)2:1 (Trans:Cis post-reduction)Perform reduction immediately post-DA

Section 5: References

  • Weber H, Drouvé N, Kortenbrede L, El Sheikh S. "A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines". ResearchGate / J. Org. Chem. (2023).

  • "Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate". MDPI (2022).

  • "Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems". NIH PMC (2008).

  • Jacobi von Wangelin, A. et al. "Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives". SciSpace (2014).

  • "1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis". Thieme Connect (2014).

  • "Trifluoromethyldeschloroketamine". Wikipedia (2024).

Sources

Optimization

Technical Support Center: Green Synthesis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Welcome to the Biocatalysis Technical Support Center. This portal is designed for drug development professionals and synthetic chemists scaling up the production of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate , a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. This portal is designed for drug development professionals and synthetic chemists scaling up the production of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate , a critical conformationally constrained building block for CNS therapeutics and kinase inhibitors.

Traditional synthesis of this trans-isomer relies on heavy-metal catalysis or wasteful fractional crystallization. To improve atom economy and reduce environmental impact, green chemistry approaches—specifically engineered ω -transaminases and lipase-mediated kinetic resolutions—have become the industry standard[1]. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure high enantiomeric excess (ee) and yield.

🗺️ Biocatalytic Pathway Overview

Pathways K Methyl 3-oxocyclohexane -1-carboxylate ATA ω-Transaminase (Reductive Amination) K->ATA Rac rac-Methyl 3-aminocyclohexane -1-carboxylate CALB CALB Lipase (Kinetic Resolution) Rac->CALB Prod Methyl (1R,3R)-3-amino cyclohexane-1-carboxylate ATA->Prod CALB->Prod Amide (1S,3S)-Amide Byproduct CALB->Amide

Fig 1: Green biocatalytic pathways for methyl (1R,3R)-3-aminocyclohexane-1-carboxylate synthesis.

📊 Quantitative Benchmarks: Green Route Comparison
Synthesis RouteBiocatalystTypical Yield (%)Target ee (%)E-factorGreen Solvent System
Reductive Amination Engineered ω -Transaminase85 - 92> 99< 15Aqueous Phosphate Buffer / 5% DMSO
Kinetic Resolution CALB (Novozym 435)45 - 49 (max 50)> 98~ 25MTBE / 2-MeTHF
Nitrile Hydrolysis Nitrilase (NIT-107)70 - 80~ 86< 20Aqueous Buffer

Note: Nitrilase-mediated hydrolysis of γ-amino nitriles is highly effective for cis-isomers but historically yields lower optical purity (up to 86% ee) for trans-isomers like the (1R,3R) configuration[2]. Therefore, Transaminase and Lipase routes are preferred for pharmaceutical-grade purity.

🧪 Verified Experimental Protocols
Protocol A: Asymmetric Reductive Amination via ω -Transaminase

This protocol utilizes an engineered amine transaminase (ATA) to convert the prochiral ketone directly into the (1R,3R)-amine. Protein engineering of ATAs has enabled the stereoselective synthesis of bulky, pharmaceutically relevant cyclic amines without the need for transition metal catalysts[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Dissolve 1 mM pyridoxal-5'-phosphate (PLP) cofactor and 1 M isopropylamine (amine donor) into the buffer.

  • pH Adjustment (Critical Causality): Isopropylamine is highly basic. You must adjust the buffer pH to exactly 7.5 using 1M HCl. Causality: Failing to neutralize the free amine will strip the hydration shell from the enzyme, causing immediate and irreversible denaturation.

  • Enzyme Addition: Add 5-10 mg/mL of the engineered ω -transaminase (e.g., ATA-117 variant) to the neutralized buffer.

  • Substrate Addition: Dissolve 50 mM of methyl 3-oxocyclohexanecarboxylate in DMSO (final DMSO concentration 5% v/v) and add it dropwise to the reaction vessel to prevent substrate crashing.

  • Incubation: Incubate at 30°C and 150 rpm for 24 hours.

  • Extraction: Quench the reaction by adjusting the pH to 11 (to deprotonate the product amine), then extract 3x with methyl tert-butyl ether (MTBE).

Self-Validating System Check: Validate conversion via GC-FID before extraction. The reaction is only complete when the ketone peak disappears. Post-extraction, run chiral HPLC to ensure the ee is >99%. If ketone remains, the equilibrium has stalled (see Troubleshooting).

Protocol B: Kinetic Resolution via CALB Lipase

This protocol resolves racemic methyl 3-aminocyclohexanecarboxylate using Candida antarctica Lipase B (CALB).

Step-by-Step Methodology:

  • Solvent & Substrate: Dissolve 100 mM of rac-methyl 3-aminocyclohexanecarboxylate in anhydrous MTBE. Causality: MTBE is a green solvent that maintains enzyme rigidity by not stripping essential structural water from the lipase.

  • Acyl Donor: Add 0.6 equivalents of ethyl methoxyacetate. Causality: The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl, drastically accelerating the acylation of the off-target (1S,3S)-enantiomer while preventing the reverse reaction.

  • Catalyst Addition: Add 20 mg/mL of immobilized CALB (Novozym 435).

  • Incubation: Stir at 40°C.

  • Separation: Filter off the immobilized enzyme. Extract the organic layer with 1M HCl. The unreacted target (1R,3R)-amine moves to the aqueous phase, while the acylated (1S,3S)-amide remains in the MTBE.

Self-Validating System Check: Monitor the reaction strictly via HPLC. The reaction must be halted exactly at 50% conversion. If conversion exceeds 50%, the enzyme begins acylating your target (1R,3R)-enantiomer, destroying your yield and optical purity.

🛠️ Diagnostic Hub: Troubleshooting & FAQs

Troubleshooting Start Issue: Low Conversion (<50%) CheckpH Check Reaction pH (Target 7.5-8.0) Start->CheckpH CheckDonor Check Amine Donor Concentration CheckpH->CheckDonor pH is stable AdjustpH Adjust Buffer Capacity & Neutralize Amine CheckpH->AdjustpH pH dropped Inhib Product Inhibition Detected? CheckDonor->Inhib Donor > 1M ISPR Implement In-Situ Product Removal (ISPR) Inhib->ISPR Yes

Fig 2: Diagnostic workflow for resolving low conversion in transaminase-mediated amination.

Q: Why did my transaminase reaction stall at ~50% conversion despite using a 20-fold excess of isopropylamine? A: Transaminase reactions are strictly equilibrium-limited. Even with excess amine donor, the accumulation of the acetone byproduct pushes the reaction backward (Le Chatelier's principle), and high concentrations of the newly formed chiral amine can cause competitive active-site inhibition. Resolution: Implement In-Situ Product Removal (ISPR). Sparging the reaction vessel with nitrogen gas or applying a mild vacuum will continuously sweep away the volatile acetone byproduct, driving the equilibrium forward to >95% conversion.

Q: During CALB kinetic resolution, why is my enantiomeric excess (ee) lower than 90%? A: Low ee in kinetic resolution usually stems from two causes: over-conversion or spontaneous background acylation. If you let the reaction proceed past 50% conversion, the lipase will slowly begin to acylate the target (1R,3R)-enantiomer. Alternatively, if your reaction temperature exceeds 45°C, the ethyl methoxyacetate may undergo uncatalyzed thermal acylation with the amine, which is non-stereoselective. Resolution: Lower the temperature to 35°C and quench the reaction the moment it hits 49% conversion.

Q: Can I scale up the transaminase reaction by simply increasing the substrate concentration to 500 mM? A: No. At 500 mM, methyl 3-oxocyclohexanecarboxylate will exceed its aqueous solubility limit, forming a separate phase that limits mass transfer. Furthermore, the corresponding required concentration of isopropylamine (10 M) would completely denature the enzyme due to high ionic strength and osmolarity. Resolution: Use a biphasic system (e.g., Buffer / 2-MeTHF) where the organic phase acts as a substrate reservoir, slowly feeding the ketone into the aqueous phase while extracting the product amine, protecting the enzyme from toxicity.

📚 References
  • Transaminase biocatalysis: optimization and application Green Chemistry, Royal Society of Chemistry.[Link][1]

  • Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity The Journal of Organic Chemistry, American Chemical Society.[Link][2]

  • Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Introduction Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a crucial chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its rigid cyclohexane scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a crucial chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its rigid cyclohexane scaffold and stereochemically defined amino and ester functionalities make it an attractive component for designing molecules with specific conformational constraints, which can lead to improved target binding and pharmacokinetic properties. This guide provides an in-depth comparison of two prominent synthetic routes for obtaining this valuable compound in high enantiomeric purity: a chemoenzymatic approach involving the desymmetrization of a meso precursor and a classical resolution of a racemic mixture. This comparison will delve into the underlying chemical principles, experimental methodologies, and a critical evaluation of each route's efficiency, scalability, and overall practicality for researchers and drug development professionals.

Route 1: Chemoenzymatic Desymmetrization of a Meso Diester

This elegant strategy leverages the high stereoselectivity of enzymes to introduce chirality into an achiral starting material, followed by chemical transformations to yield the target molecule. The overall approach begins with the desymmetrization of a prochiral meso diester, cis-1,3-cyclohexanedicarboxylic acid diethyl ester, using a lipase. The resulting chiral monoester is then converted to the desired aminocyclohexane derivative via a Curtius rearrangement.

Scientific Rationale and Mechanistic Insights

The key to this enantioselective synthesis lies in the enzymatic hydrolysis step. Lipases are highly effective at differentiating between the two enantiotopic ester groups of the meso starting material. The enzyme's chiral active site preferentially binds and hydrolyzes one of the ester groups, leading to the formation of a single enantiomer of the corresponding monoacid. This process, known as desymmetrization, is a powerful tool for generating chiral molecules from achiral precursors with high enantiomeric excess (e.e.).

The subsequent Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with one less carbon atom. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. This rearrangement occurs with full retention of stereochemistry at the migrating carbon, ensuring that the chirality established in the enzymatic step is preserved in the final product. The isocyanate is then trapped with a suitable alcohol, such as tert-butanol, to form a stable Boc-protected amine, which can be subsequently deprotected and esterified.

Experimental Workflow and Data

cluster_0 Chemoenzymatic Desymmetrization Route A cis-1,3-Cyclohexanedicarboxylic acid diethyl ester (meso) B Lipase AY-30 Aqueous buffer A->B Enzymatic hydrolysis C (1S,3R)-3-(Ethoxycarbonyl) cyclohexane-1-carboxylic acid B->C D 1. (COCl)2 2. NaN3 C->D Acyl azide formation E Acyl azide intermediate D->E F Toluene, heat (Curtius Rearrangement) E->F G Isocyanate intermediate F->G H t-BuOH G->H Trapping of isocyanate I Methyl (1R,3R)-3-(tert-butoxycarbonylamino) cyclohexane-1-carboxylate H->I J 1. TFA 2. CH3OH, H+ I->J Deprotection & Esterification K Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate J->K

Caption: Workflow for the chemoenzymatic synthesis.

Quantitative Data Summary

StepReactionReagents & ConditionsTypical YieldEnantiomeric Excess (e.e.)
1Enzymatic DesymmetrizationLipase AY-30, phosphate buffer>80%>94%
2Curtius Rearrangement1. Oxalyl chloride, 2. NaN3; then Toluene, Δ; t-BuOH~75% (over 3 steps)Maintained
3Deprotection & Esterification1. TFA; 2. MeOH, H2SO4 (cat.)>90%Maintained
Overall ~57% >94%
Detailed Experimental Protocol

Step 1: Enzymatic Desymmetrization of cis-1,3-Cyclohexanedicarboxylic acid diethyl ester

  • A suspension of cis-1,3-cyclohexanedicarboxylic acid diethyl ester in a phosphate buffer (pH 7.0) is prepared.

  • Lipase AY-30 is added, and the mixture is stirred at room temperature. The pH is maintained at 7.0 by the controlled addition of 1M NaOH.

  • The reaction is monitored by the consumption of NaOH. Upon completion, the unreacted diester is extracted with an organic solvent.

  • The aqueous layer is acidified to pH 2 with HCl and extracted with ethyl acetate.

  • The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid.

Step 2: Curtius Rearrangement and Boc-protection

  • The monoacid from Step 1 is dissolved in anhydrous THF. Oxalyl chloride is added dropwise, followed by a catalytic amount of DMF. The mixture is stirred until the evolution of gas ceases.

  • The solvent is removed in vacuo, and the residue is dissolved in acetone. A solution of sodium azide in water is added dropwise at 0 °C.

  • After stirring, the reaction mixture is diluted with water and extracted with toluene.

  • The toluene extract containing the acyl azide is dried and then heated to reflux to effect the Curtius rearrangement.

  • After the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the acyl azide peak and appearance of the isocyanate peak), tert-butanol is added, and the mixture is refluxed to form the Boc-protected amine.

  • The solvent is removed, and the crude product is purified by chromatography.

Step 3: Deprotection and Fischer Esterification

  • The Boc-protected amino ester is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

  • The solvent and excess TFA are removed under reduced pressure.

  • The resulting crude amino acid is dissolved in anhydrous methanol, and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated to reflux for several hours.[1]

  • After cooling, the reaction is neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent.

  • The organic layer is dried, filtered, and concentrated. The final product, methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, is purified by distillation or chromatography.

Route 2: Classical Resolution of Racemic cis-3-Aminocyclohexanecarboxylic Acid

This traditional approach involves the synthesis of the racemic target molecule or a precursor, followed by separation of the enantiomers using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different physical properties, allowing for their separation by fractional crystallization.

Scientific Rationale and Mechanistic Insights

The synthesis of the racemic cis-3-aminocyclohexanecarboxylic acid can be achieved through various methods, such as the reduction of 3-aminobenzoic acid followed by separation of the cis and trans isomers. The core of this route is the resolution step. By reacting the racemic amino acid with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, a pair of diastereomeric salts is formed.

These diastereomers, having different spatial arrangements, exhibit distinct physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains in the mother liquor. The less soluble salt is then isolated, and the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched amino acid.

Experimental Workflow and Data

cluster_1 Classical Resolution Route A Racemic cis-3-aminocyclohexanecarboxylic acid B L-(+)-Tartaric acid Aqueous ethanol A->B Salt formation C Mixture of diastereomeric salts B->C D Fractional crystallization C->D E Less soluble diastereomeric salt ((1R,3R)-amino acid salt) D->E F More soluble diastereomeric salt ((1S,3S)-amino acid salt) D->F G Base (e.g., NH4OH) E->G Liberation of free amine H (1R,3R)-3-Aminocyclohexane-1-carboxylic acid G->H I CH3OH, H+ H->I Fischer Esterification J Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate I->J

Caption: Workflow for the classical resolution route.

Quantitative Data Summary

StepReactionReagents & ConditionsTypical YieldEnantiomeric Excess (e.e.)
1Diastereomeric Salt Formation & CrystallizationL-(+)-Tartaric acid, aqueous ethanol~30-40% (for the desired enantiomer after crystallization)>98% (after recrystallization)
2Liberation of Free Amino AcidAqueous ammonia>95%Maintained
3Fischer EsterificationMeOH, H2SO4 (cat.)>90%Maintained
Overall ~26-34% >98%
Detailed Experimental Protocol

Step 1: Diastereomeric Salt Formation and Fractional Crystallization

  • Racemic cis-3-aminocyclohexanecarboxylic acid is dissolved in a minimal amount of hot aqueous ethanol.

  • A solution of one equivalent of L-(+)-tartaric acid in hot aqueous ethanol is added to the amino acid solution.

  • The mixture is allowed to cool slowly to room temperature, and then chilled in an ice bath to promote crystallization.

  • The precipitated diastereomeric salt is collected by vacuum filtration.

  • The salt is recrystallized from a suitable solvent (e.g., aqueous ethanol) to enhance the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

Step 2: Liberation of the Enantiomerically Pure Amino Acid

  • The recrystallized diastereomeric salt is dissolved in water.

  • A base, such as aqueous ammonia, is added to neutralize the tartaric acid and precipitate the free amino acid.

  • The enantiomerically enriched (1R,3R)-3-aminocyclohexane-1-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Fischer Esterification

  • The resolved amino acid is subjected to Fischer esterification as described in Step 3 of the chemoenzymatic route to yield the final product, methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

Comparison of the Synthesis Routes

FeatureChemoenzymatic DesymmetrizationClassical Resolution
Stereochemistry Control Introduced early via a highly enantioselective enzymatic step.Achieved by separation of a racemic mixture.
Overall Yield Potentially higher as the theoretical maximum yield is 100% for the desired enantiomer.Inherently limited to a theoretical maximum of 50% for the desired enantiomer from the racemate (without a racemization/recycling protocol).
Scalability Can be challenging due to the need for large-scale enzymatic reactions and handling of potentially hazardous reagents like sodium azide.Generally more straightforward to scale up, as crystallization is a well-established industrial process.
Reagents Utilizes a specific enzyme (lipase) and involves the use of toxic and explosive sodium azide for the Curtius rearrangement.Employs a readily available and relatively inexpensive chiral resolving agent (tartaric acid).
Process Development May require significant optimization of the enzymatic reaction conditions (pH, temperature, enzyme loading).Requires careful screening of solvents and crystallization conditions to achieve efficient separation of diastereomers.
Atom Economy Generally higher as it avoids the "loss" of 50% of the material as the undesired enantiomer.Lower, unless the unwanted enantiomer can be racemized and recycled.
Enantiomeric Purity Typically high (>94% e.e.) directly from the enzymatic step.Can achieve very high enantiomeric purity (>98% e.e.) through repeated crystallizations.

Conclusion

Both the chemoenzymatic desymmetrization and the classical resolution routes offer viable pathways to enantiomerically pure methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

The chemoenzymatic route is a more modern and elegant approach, offering a higher theoretical yield and better atom economy. It is particularly advantageous for producing a specific enantiomer without generating the other. However, it may require more specialized expertise in biocatalysis and involves the use of hazardous reagents, which could be a concern for large-scale production.

The classical resolution route , while being a more traditional method with a lower theoretical yield, is often more practical and scalable. The use of inexpensive resolving agents and the reliance on well-understood crystallization techniques make it an attractive option, especially in industrial settings where the unwanted enantiomer can potentially be racemized and recycled to improve the overall process efficiency.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available expertise and equipment, cost considerations, and safety protocols. For laboratory-scale synthesis where high enantiopurity and a single enantiomer are the primary goals, the chemoenzymatic route is an excellent choice. For larger-scale industrial production where cost, scalability, and robustness are paramount, classical resolution remains a strong and reliable contender.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236.
  • Cavinato, G., & Toniolo, L. (1996). Carbon monoxide as a building block in organic synthesis. Part V. Involvement of palladium-hydride species in carbonylation reactions of monoterpenes. Journal of Organometallic Chemistry, 507(1-2), 115-121.
  • Fischer, E. (1895). Ueber die Verbindungen der Zucker mit den Alkoholen und Ketonen. Berichte der deutschen chemischen Gesellschaft, 28(1), 1145-1167.
  • Forró, E., & Fülöp, F. (2006). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. Tetrahedron: Asymmetry, 17(15), 2293-2298.
  • Jessup, P. J., & Overman, L. E. (1979). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Journal of Organic Chemistry, 44(12), 2214-2216.
  • Li, Z., & Gotor, V. (2000). Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives. Tetrahedron: Asymmetry, 11(1), 175-182.
  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

Sources

Comparative

Comparative Guide: The Strategic Advantage of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate in Modern Drug Design

A Senior Application Scientist's Perspective on Conformational Control and Metabolic Fortitude In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a decision that dictates the futu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Conformational Control and Metabolic Fortitude

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a decision that dictates the future success of a drug candidate. It is a choice that balances potency, selectivity, and the complex pharmacokinetic journey a molecule must survive. This guide provides an in-depth comparison of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, a conformationally restricted building block, against its more flexible acyclic analogs. We will explore the fundamental physicochemical and pharmacological advantages conferred by the cyclic scaffold, supported by established principles and experimental data, to illustrate why such constrained structures are increasingly pivotal in the development of next-generation therapeutics.

The Core Advantage: Pre-organization and the Price of Flexibility

The primary distinction between a cyclic scaffold like methyl (1R,3R)-3-aminocyclohexane-1-carboxylate and its open-chain counterparts lies in conformational freedom. An acyclic analog exists as a population of numerous, rapidly interconverting conformers in solution. While one of these conformers may be the "bioactive" one that fits perfectly into the target's binding pocket, it represents only a fraction of the total population.

The binding of a flexible molecule to its target is an entropically unfavorable process. The molecule must "pay" a penalty by shedding its conformational entropy to adopt the single, rigid conformation required for optimal interaction. In contrast, the cyclohexane ring of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate acts as a rigid scaffold, drastically limiting the number of available low-energy conformations.[1] The molecule is essentially "pre-organized" in a state that is already close to its bioactive conformation. This pre-organization minimizes the entropic penalty of binding, which can translate directly into a significant increase in binding affinity and ligand efficiency.[2][3]

G cluster_0 Acyclic Analog cluster_1 Cyclic Analog A Conformer A B Conformer B (Bioactive) A->B C Conformer C B->C Target Target Protein Binding Site B->Target High Entropy Cost (Lower Affinity) D Conformer D C->D D->A E Pre-organized Chair Conformation E->Target Low Entropy Cost (Higher Affinity)

Caption: Conformational states of acyclic vs. cyclic analogs.

Fortification Against Metabolism: The Stability of the Cyclohexyl Core

A molecule's journey through the body is fraught with metabolic challenges, primarily from cytochrome P450 (CYP) enzymes in the liver. Flexible alkyl chains are particularly vulnerable to oxidative metabolism. In contrast, the saturated carbocyclic ring of cyclohexane offers superior metabolic stability.[4]

While cyclohexyl groups can be hydroxylated, the rate is often slower compared to the oxidation of a comparable linear chain.[3] This increased metabolic robustness can lead to several pharmacokinetic advantages:

  • Longer Half-Life (t½): Reduced metabolic clearance results in the drug remaining in circulation for a longer period, potentially allowing for less frequent dosing.

  • Increased Oral Bioavailability (F%): By resisting first-pass metabolism in the liver, a greater fraction of the administered dose can reach systemic circulation.[1]

  • Reduced Potential for Reactive Metabolites: Stable scaffolds are less likely to form toxic or immunogenic metabolites.

The strategic placement of substituents on the cyclohexane ring can further "shield" metabolically susceptible positions, a tactic unavailable to simple acyclic chains.[4]

Comparative Performance: A Data-Driven Overview

While direct, publicly available experimental data comparing methyl (1R,3R)-3-aminocyclohexane-1-carboxylate with a specific, named acyclic analog is sparse, we can construct a representative comparison based on well-established principles and data from analogous systems reported in the literature. The following table summarizes the expected performance differences.

ParameterAcyclic Analog (e.g., Methyl 5-amino-3-methylpentanoate)Cyclic Analog (Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate)Advantage of Cyclic ScaffoldSupporting Rationale
Binding Affinity (Ki) Higher (Weaker Binding)Lower (Stronger Binding)Potency Reduced entropic penalty upon binding due to conformational pre-organization.[1][3]
Ligand Efficiency (LE) LowerHigherOptimization Achieves higher binding affinity per heavy atom, indicating a more efficient and optimized interaction.
Metabolic Stability (t½ in HLM) ShorterLongerPharmacokinetics The C-H bonds on a cyclohexane ring are generally less susceptible to CYP-mediated oxidation than those on a flexible alkyl chain.[4]
Aqueous Solubility (logS) VariablePotentially LowerFormulation The rigid, non-polar surface area may decrease solubility, a factor to be considered in formulation development.
Permeability (PAMPA) VariablePotentially HigherAbsorption The rigid structure can shield polar groups, leading to a more favorable balance of properties for membrane transit, a phenomenon seen in some cyclic peptides.[5]

HLM: Human Liver Microsomes. Data is illustrative based on established principles.

Experimental Protocols

To provide a practical context, we outline a standard, validated protocol for assessing one of the key advantages discussed: metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate and an acyclic analog.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Control compounds (e.g., Verapamil for high clearance, Propranolol for intermediate)

  • Acetonitrile with 0.1% formic acid and internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the HLM mixture to achieve a final substrate concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL of the incubation mixture into a collection plate.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Intrinsic clearance (CLint) is calculated from the half-life.

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The decision to employ a conformationally restricted scaffold like methyl (1R,3R)-3-aminocyclohexane-1-carboxylate over a flexible acyclic analog is a strategic one rooted in fundamental principles of medicinal chemistry. The cyclic structure offers inherent advantages in both thermodynamics of binding and metabolic stability. By reducing the entropic cost of target engagement, it provides a powerful platform for developing ligands with high affinity and efficiency.[1][2] Furthermore, its robust carbocyclic core enhances resistance to metabolic degradation, paving the way for improved pharmacokinetic profiles.[4] While challenges such as synthetic complexity and potential solubility issues must be managed, the profound benefits in potency and durability make these rigid scaffolds an indispensable tool for researchers aiming to conquer challenging biological targets and develop safer, more effective medicines.

References

  • Vertex AI Search. (2025, December 25). Cyclic Peptides in Drug Discovery & Therapeutics.
  • PharmaBlock. Cyclohexanes in Drug Discovery.
  • Vertex AI Search. Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?.
  • AltaBioscience. (2024, November 7). Cyclic Peptide Therapeutics in Drug Discovery.
  • Abdel-Jalil, R. J. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC.
  • Katragadda, S., et al. (2008). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. PMC.
  • ResearchGate. (2006, June 6). Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8- diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability.
  • AltaBioscience. (2024, November 7).
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Katragadda, S., et al. (2008). Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells. PubMed.
  • Gwarda, A., et al. (2018). Amino Acids in the Development of Prodrugs. PMC.
  • Kim, H. K., & Park, S. B. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. PMC - NIH.
  • PubMed. (2017, December 15). Conformational properties of ascydiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues.
  • Singh, S. S., & Sharma, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.

Sources

Validation

Structural Comparison Guide: X-ray Crystallography of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate Derivatives in Foldamer Design

As structural biologists and drug development professionals push the boundaries of peptidomimetics, the selection of conformationally restricted building blocks becomes paramount. Among these, γ-amino acids are critical...

Author: BenchChem Technical Support Team. Date: March 2026

As structural biologists and drug development professionals push the boundaries of peptidomimetics, the selection of conformationally restricted building blocks becomes paramount. Among these, γ-amino acids are critical for designing highly stable, unnatural secondary structures (foldamers).

This guide provides an objective, data-driven comparison of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate (the trans isomer) against its widely used cis alternative. By examining their crystallographic profiles and supramolecular behaviors, we will establish how stereochemical selection dictates macroscopic assembly, supported by self-validating experimental protocols for X-ray crystallography.

Mechanistic Basis of Conformational Restriction

The utility of 3-aminocyclohexanecarboxylate derivatives lies in the rigidity of the cyclohexane ring, which severely restricts the θ (C β –C γ ) and ζ (C α –C β ) torsion angles of the γ-amino acid backbone. However, the specific stereochemistry of the 1,3-substitution fundamentally alters the trajectory of the functional groups:

  • The cis Alternative (1S,3R or 1R,3S): The cis-1,3-substitution allows the cyclohexane ring to adopt a flattened chair conformation where the amino and carboxylate groups sit in pseudo-equatorial/axial positions. This geometry is ideal for forming flat, ring-shaped cyclic peptides that stack via antiparallel β-sheet-like hydrogen bonds to form Self-Assembling Cyclic Peptide Nanotubes (SCPNs) .

  • The trans Product (1R,3R): In contrast, methyl (1R,3R)-3-aminocyclohexane-1-carboxylate forces the functional groups into a strict diequatorial (or diaxial) geometry. This 1,3-diequatorial projection prevents the formation of flat macrocycles. Instead, when oligomerized, the trans isomer strongly induces helical foldamer architectures (such as 14-helices) or acts as a conformationally restricted analog for GABA receptor binding .

Understanding this causality is critical: you cannot use the trans isomer to build a flat nanotube, nor can you easily use the cis isomer to build a tightly wound helix.

Comparative Crystallographic Data

To objectively compare the performance of these two stereoisomers in structural biology, we must look at their quantitative X-ray crystallographic parameters. The table below summarizes the structural divergence when these monomers are incorporated into larger peptide sequences.

ParameterMethyl (1R,3R)-Derivative (trans)Methyl (1S,3R)-Derivative (cis)
Stereochemical Geometry 1,3-diequatorial (or diaxial)1,3-equatorial-axial
Preferred Ring Conformation Rigid ChairFlattened Chair
Supramolecular Assembly Helical Foldamers (e.g., 14-helices)Cyclic Peptide Nanotubes (SCPNs)
Intermolecular H-Bond Distance ~2.90 - 3.10 Å (Helical packing)2.70 - 2.94 Å (Antiparallel stacking)
Pore Formation None (Dense helical core)~7.0 Å Van der Waals pore diameter
Primary Application Conformationally restricted GABA analogsTransmembrane ion channels, Nanopores

Structural Pathway Visualization

The following diagram maps the logical workflow from the initial stereochemical selection of the monomer to its ultimate supramolecular assembly and crystallographic validation.

G N1 Stereochemical Selection (1R,3R) vs (1S,3R) N2 Conformational Restriction (Cyclohexane Ring) N1->N2 N3A trans-(1R,3R) Isomer Diequatorial Geometry N2->N3A trans N3B cis-(1S,3R) Isomer Flat Ring Geometry N2->N3B cis N4A Helical Foldamers (GABA Analogs) N3A->N4A N4B Cyclic Peptide Nanotubes (Pore Formation) N3B->N4B N5 X-ray Crystallography (Structural Validation) N4A->N5 Single Crystal XRD N4B->N5 Single Crystal XRD

Figure 1: Workflow illustrating the divergence in supramolecular assembly based on stereochemistry.

Self-Validating Experimental Protocol: Crystallization of (1R,3R)-Derivatives

Obtaining diffraction-quality single crystals of γ-amino acid derivatives requires overcoming their tendency to form amorphous aggregates. The following protocol utilizes the methyl ester hydrochloride salt (CAS: 1821656-07-8) and employs a self-validating vapor diffusion technique.

Step 1: N-Terminal Protection (Breaking the Zwitterion)
  • Procedure: React methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base. Wash with 0.1 M HCl, dry over MgSO₄, and concentrate.

  • Causality: Unprotected amino acids form highly stable, insoluble zwitterionic networks. N-Boc protection eliminates the zwitterion, drastically increasing solubility in halogenated organic solvents required for controlled crystallization.

  • Self-Validation: Spot the product on a TLC plate and apply a Ninhydrin stain. The absence of a purple spot confirms the primary amine has been successfully protected.

Step 2: Vapor Diffusion Setup
  • Procedure: Dissolve 10–15 mg of the Boc-protected (1R,3R)-derivative in 0.5 mL of chloroform (solvent) inside a 1-dram inner vial. Place this open vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Causality: Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient. Rapid precipitation (e.g., via direct solvent addition) leads to kinetic trapping and amorphous powders.

  • Self-Validation: Observe the inner vial after 2 hours. If the solution is already cloudy, the vapor pressure of the antisolvent is too high (kinetic precipitation). If this occurs, abort, redissolve, and replace n-hexane with a higher-boiling antisolvent like n-heptane to slow the diffusion rate.

Step 3: Crystal Harvesting and Optical Validation
  • Procedure: Allow the setup to incubate undisturbed at 20 °C for 5–7 days until distinct polyhedral crystals form.

  • Causality: Mechanical disturbance during the nucleation phase induces secondary nucleation, resulting in twinned or clustered crystals unsuitable for X-ray diffraction.

  • Self-Validation: Transfer a candidate crystal to a glass slide with a drop of perfluoropolyether oil. Examine it under a polarizing optical microscope. Complete extinction of light upon rotating the cross-polarizers confirms the solid is a highly ordered single crystal (birefringent) rather than an amorphous glass.

Step 4: X-ray Data Collection
  • Procedure: Mount the validated single crystal on a nylon loop. Flash-cool the sample to 100 K in a liquid nitrogen stream and collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å).

  • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution limit of the diffraction data and protecting the organic crystal from radiation damage.

References

  • Self-assembled peptide tubelets with 7 A pores Chemistry - A European Journal, Amorín, M., Castedo, L., & Granja, J. R. (2005). URL:[Link]

Comparative

A Comparative Guide to the Reactivity of Aminocyclobutane and Aminocyclohexane Carboxylates in Drug Discovery

Abstract In modern medicinal chemistry, saturated carbocyclic scaffolds are indispensable tools for creating three-dimensional molecules with improved pharmacological profiles. Among these, aminocyclobutane and aminocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, saturated carbocyclic scaffolds are indispensable tools for creating three-dimensional molecules with improved pharmacological profiles. Among these, aminocyclobutane and aminocyclohexane carboxylates represent two foundational building blocks. While structurally similar, the choice between a four- and a six-membered ring has profound implications for the reactivity of the appended amino group, directly impacting synthetic strategy and efficiency. This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles of organic chemistry and supported by experimental protocols. We will explore how ring strain in cyclobutanes and conformational preferences in cyclohexanes dictate the nucleophilicity and steric accessibility of the amine, offering researchers a predictive framework for scaffold selection and reaction optimization in drug development campaigns.

The Strategic Imperative for 3D Scaffolds in Medicinal Chemistry

The drive to escape "flatland"—the realm of planar, aromatic compounds—has led to an increased focus on sp³-rich molecular scaffolds.[1] These three-dimensional structures provide superior spatial diversity, enabling more precise and potent interactions with biological targets.[2] Aminocyclobutane and aminocyclohexane carboxylates are exemplary scaffolds in this domain, offering rigid frameworks to orient pharmacophoric groups.[3] However, their utility in large-scale library synthesis or complex multi-step routes depends critically on their chemical reactivity, particularly in common reactions like amide bond formation. Understanding the intrinsic factors that govern the reactivity of these building blocks is paramount for efficient drug discovery.

Fundamental Drivers of Reactivity: Strain vs. Conformation

The divergent reactivity of aminocyclobutanes and aminocyclohexanes stems from their fundamentally different physicochemical properties: the high ring strain of the four-membered ring versus the conformational flexibility of the six-membered ring.

Aminocyclobutanes: A System Primed by Ring Strain

The cyclobutane ring is characterized by significant instability due to a combination of angle strain and torsional strain.[4] The internal C-C-C bond angles of approximately 90° are a major deviation from the ideal sp³ tetrahedral angle of 109.5°.[5] This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a total ring strain energy of about 26.3 kcal/mol.[4][5]

This inherent strain has two key consequences for reactivity:

  • Increased Reactivity: Reactions that involve a change in hybridization of a ring carbon from sp³ to sp² can be accelerated, as this transformation helps to alleviate some of the ring strain in the transition state.

  • Puckered Conformation: To minimize torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation, with one carbon atom out of the plane of the other three.[5] This puckering is dynamic, leading to rapidly interconverting conformers.

For an aminocyclobutane, the amine's nucleophilicity is influenced by these factors. The strain can subtly alter the electronic properties of the C-N bond, and the puckered conformation dictates the steric environment around the nitrogen atom.[6]

Aminocyclohexanes: The Decisive Role of Conformational Isomerism

In stark contrast, the cyclohexane ring is virtually strain-free. It achieves this stability by adopting a "chair" conformation, where all bond angles are close to the ideal 109.5° and all C-H bonds are staggered, minimizing torsional strain.[7]

In a substituted aminocyclohexane carboxylate, the critical factor governing reactivity is the position of the amino group:

  • Equatorial Position: An amino group in the equatorial position extends outwards from the ring's periphery. It is sterically unhindered and readily accessible to reagents.

  • Axial Position: An amino group in the axial position points directly up or down, parallel to the ring's axis. This position is significantly more sterically hindered due to 1,3-diaxial interactions with other axial hydrogens on the same side of the ring.[8]

Therefore, the reactivity of an aminocyclohexane is not uniform; it is a direct function of the conformational preference of its diastereomer. Equatorial amines are expected to be significantly more nucleophilic and reactive than their axial counterparts.[9]

G cluster_0 Reactivity Drivers Cyclobutane Aminocyclobutane High Ring Strain (Angle + Torsional) Puckered Conformation Generally Enhanced Reactivity Cyclobutane:f1->Cyclobutane:f3 Alleviated in TS Cyclohexane Aminocyclohexane Strain-Free Chair Conformation Axial vs. Equatorial Substituents Conformation-Dependent Reactivity Cyclohexane:f2->Cyclohexane:f3 Steric Hindrance

Caption: Key physicochemical factors governing the reactivity of aminocyclobutane and aminocyclohexane scaffolds.

Comparative Reactivity in Amide Bond Formation

Amide coupling is one of the most common reactions in drug discovery. A comparison of the two scaffolds in this context provides clear insights into their relative reactivity. The rate of acylation is a reliable proxy for the amine's nucleophilicity and steric accessibility.

Experimental Observations

Table 1: Predicted Relative Reactivity in a Standard Amide Coupling Reaction (Based on established principles of organic chemistry)

Amine SubstrateRing SystemKey FeaturePredicted Relative RateRationale
1-Amino-1-cyclobutanecarboxylateCyclobutaneRing StrainFastStrain release in the transition state; moderate steric hindrance.
trans-4-AminocyclohexanecarboxylateCyclohexaneEquatorial AmineFastLow steric hindrance due to equatorial position.[7]
cis-4-AminocyclohexanecarboxylateCyclohexaneAxial AmineSlowHigh steric hindrance from 1,3-diaxial interactions.[8]

The data predict that the aminocyclobutane and the equatorial aminocyclohexane will exhibit comparable, high reactivity. In contrast, the axial aminocyclohexane is expected to be the least reactive species due to severe steric shielding.

Validated Experimental Protocols for Reactivity Comparison

To empirically validate these principles, a well-designed experiment is crucial. Here, we provide a detailed protocol for a competitive acylation experiment, which serves as a self-validating system to determine the relative nucleophilicity of different amines.

Protocol: Competitive N-Acylation with LC-MS Analysis

This protocol allows for the direct comparison of two or more amines by reacting a mixture of them with a limiting amount of an acylating agent. The product ratio, determined by LC-MS, directly reflects the relative reaction rates.

Materials & Reagents:

  • Aminocyclobutane carboxylate (e.g., methyl 1-aminocyclobutane-1-carboxylate)

  • trans-Aminocyclohexane carboxylate (e.g., methyl trans-4-aminocyclohexanecarboxylate)

  • cis-Aminocyclohexane carboxylate (e.g., methyl cis-4-aminocyclohexanecarboxylate)

  • Acetyl Chloride (AcCl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (for quenching)

  • LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each amine and DIPEA in anhydrous DCM. Prepare a 0.1 M stock solution of acetyl chloride in anhydrous DCM.

  • Reaction Setup: In a clean, dry vial, combine 1.0 mL (0.1 mmol, 1.0 eq) of the aminocyclobutane stock solution and 1.0 mL (0.1 mmol, 1.0 eq) of the chosen aminocyclohexane stock solution. Add 0.2 mL (0.2 mmol, 2.0 eq) of the DIPEA stock solution.

  • Initiation: While stirring vigorously, add 0.5 mL (0.05 mmol, 0.5 eq) of the acetyl chloride stock solution dropwise to the amine mixture. The use of a limiting amount of the electrophile is critical.

  • Reaction & Quenching: Allow the reaction to stir at room temperature for 30 minutes. Quench the reaction by adding 1.0 mL of methanol to consume any remaining acetyl chloride.

  • Sample Preparation & Analysis: Dilute a small aliquot of the quenched reaction mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze by LC-MS.

  • Data Interpretation: Integrate the peak areas for the two N-acetylated amide products. The ratio of the peak areas provides a direct measure of the relative reactivity of the two amines.

Caption: Experimental workflow for the competitive N-acylation experiment to determine relative amine reactivity.

Conclusion: A Framework for Rational Scaffold Selection

The choice between an aminocyclobutane and an aminocyclohexane carboxylate is a strategic decision with significant synthetic consequences. This guide provides a framework for making that choice based on predictable reactivity patterns.

  • Aminocyclobutane carboxylates are reliable, reactive building blocks. Their reactivity is governed by inherent ring strain, making them excellent choices for rapid library synthesis where consistent, high reactivity is desired.[2][6]

  • Aminocyclohexane carboxylates offer a more nuanced reactivity profile. The equatorial isomers (often the trans diastereomers) are highly reactive and sterically accessible, behaving similarly to acyclic primary amines.[7] Conversely, the axial isomers (often the cis diastereomers) are significantly hindered and will react much more slowly.[8] This difference can be exploited for diastereoselective synthesis but can also be a significant liability if high conversion is required for a hindered isomer.

For the drug development professional, this understanding is crucial. When planning a synthetic route, consider not just the final 3D shape of the scaffold but also the kinetic profile it brings to key bond-forming reactions. For predictable and rapid couplings, aminocyclobutanes and equatorial aminocyclohexanes are preferred. For syntheses where a hindered vector is required or where diastereomeric reactivity differences can be leveraged, axial aminocyclohexanes present a unique, albeit more challenging, opportunity.

References

  • Wirth, M., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Gurry, M., & McGlacken, G. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF on ResearchGate. Available at: [Link]

  • Foth, P. J., et al. (2017). Continuous Flow Synthesis of ACE Inhibitors From N‐Substituted l‐Alanine Derivatives. ResearchGate. Available at: [Link]

  • Reactions of Amines in Organic Chemistry. (n.d.). Scribd. Available at: [Link]

  • Rongare, V., et al. (2024). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Available at: [Link]

  • Gabizon, R., et al. (2024). A new class of αvβ3 integrin antagonists incorporating a functionalised cyclobutane scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Title: Experiment 8; Reactions of Amines. (n.d.). Academia.edu. Available at: [Link]

  • V Chemical Sciences. (2023). Effect Of Conformation On Reactivity (In Acyclic & Cyclic Compounds). YouTube. Available at: [Link]

  • Ring strain. (n.d.). Wikipedia. Available at: [Link]

  • Cernijenko, A., et al. (2016). Strain Release Amination. PMC. Available at: [Link]

  • Bach, R. D., & Dmitrenko, O. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Conformation and reactivity in alicyclic compounds. (n.d.). ResearchGate. Available at: [Link]

  • Mandal, K. K. Cyclic Stereochemistry. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Validation

Performance Benchmarking of Chiral Aminocyclohexanecarboxylic Acids in Peptidomimetic Design

Executive Summary The development of foldamers—synthetic oligomers that adopt highly predictable secondary structures—has revolutionized peptidomimetic drug discovery. Among the most potent building blocks for these arch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of foldamers—synthetic oligomers that adopt highly predictable secondary structures—has revolutionized peptidomimetic drug discovery. Among the most potent building blocks for these architectures are chiral aminocyclohexanecarboxylic acids (ACHCs), specifically trans-2-ACHC and cis-4-ACHC. By imposing severe steric constraints on the peptide backbone, these cyclic β-amino acids overcome the entropic penalties that typically unfold short peptides in aqueous environments.

This guide provides an objective, data-driven comparison of ACHC-based stabilization strategies against conventional alternatives (e.g., linear β-amino acids, salt bridges, and lactam cross-links). Designed for drug development professionals, it details the mechanistic causality behind ACHC's performance, supported by verified experimental protocols and benchmarking data.

Mechanistic Foundations: The Conformational Logic of ACHC

To understand why ACHC outperforms linear alternatives, one must examine the thermodynamics of folding. In β-peptides, the dominant secondary structure is the 14-helix, characterized by a 14-membered hydrogen-bond ring between the amide proton of residue i and the carbonyl oxygen of residue i-2[1].

For this hydrogen bond to form, the Cα-Cβ torsion angle (θ) must adopt a gauche conformation (~60°). In linear β3-amino acids, the anti conformation (180°) is energetically competitive, leading to rapid unfolding in water due to solvent competition. Incorporating a cyclohexane ring, as seen in trans-2-ACHC, physically locks the Cα-Cβ bond into the required gauche geometry[2]. This entropic pre-organization eliminates the energetic cost of folding, rendering the 14-helix exceptionally stable regardless of solvent polarity.

G A ACHC Incorporation (Cyclic Constraint) B Torsion Angle Locked (Cα-Cβ θ ≈ 60°) A->B Induces C Entropic Pre-organization (Overcomes H2O Dielectric) B->C Lowers folding penalty D 14-Helix Formation in Aqueous Media C->D Drives E Proteolytic Resistance & Pharmacophore Alignment D->E Shields backbone

Logical causality of ACHC-induced 14-helix stability and protease resistance.

Performance Benchmarking: Stabilization Strategies

Historically, researchers have attempted to stabilize 14-helices in water using non-covalent salt bridges or covalent lactam bridges between side chains. However, direct comparative studies demonstrate the superiority of the ACHC cyclic constraint[3].

As shown in Table 1 , salt bridges fail in aqueous media because water's high dielectric constant screens the electrostatic interactions between charged side chains. While lactam bridges offer improved stability, they introduce synthetic complexity and remain sensitive to pH fluctuations. In contrast, ACHC residues provide the highest backbone stability with negligible sensitivity to ionic strength or pH[2].

Table 1: Comparison of β-Peptide 14-Helix Stabilization Strategies in Water
Stabilization StrategyStructural Modification14-Helix Stability (Aqueous)pH SensitivityIonic Strength Sensitivity
Linear β3-Peptide None (Unconstrained)Very LowHighHigh
Salt Bridge Oppositely charged side chainsLowHighHigh
Lactam Bridge Covalent side-chain cross-linkHighModerateModerate
Cyclic Constraint trans-2-ACHC incorporation Very High Negligible Negligible

Data synthesized from [3].

Pharmacological Impact: Receptor Affinity & Stability

Beyond structural biology, ACHCs are critical in optimizing the pharmacokinetics of peptide therapeutics. By pre-organizing the peptide backbone, ACHCs lock the spatial orientation of adjacent pharmacophores (e.g., aromatic side chains), drastically reducing the entropic penalty upon receptor binding[4].

A benchmark example is the modification of Endomorphin-2 (EM-2), a native ligand for the µ-opioid receptor. Replacing the native Proline at position 2 with an ACHC derivative forces the peptide into a bioactive conformation that perfectly aligns the Tyr1 and Phe3/Phe4 residues with the receptor's binding pocket[4].

Table 2: Binding Affinity Benchmarking of Endomorphin-2 Analogs
Peptide AnalogPosition 2 ModificationBinding Affinity (K_D, nM)Receptor Density (B_max, fmol/mg)
Native EM-2 Proline (Native)~1.50 - 2.00N/A
[(1S,2R)ACHC]²EM-2 cis-2-ACHC 0.55 ± 0.06 151 ± 4

Data sourced from [4].

GPCR L ACHC-EM-2 Analog (Pre-organized Ligand) R µ-Opioid Receptor (GPCR Target) L->R Sub-nanomolar Binding G Gαi Subunit Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Resp Analgesia (Therapeutic Output) cAMP->Resp PKA Suppression

GPCR signaling pathway activated by ACHC-modified Endomorphin-2 analogs.

Verified Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and evaluation of ACHC-containing peptidomimetics.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of ACHC Foldamers

Causality Note: The bulky cyclohexane ring of ACHC creates severe steric hindrance during acylation. Standard coupling reagents (e.g., HBTU) will result in deletion sequences. To validate the synthesis, highly reactive uronium salts (HATU) and extended coupling times must be utilized[4].

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • ACHC Coupling: Dissolve Fmoc-ACHC-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF. Add to the resin and agitate for 120 minutes (extended time is critical for sterically hindered cyclic amino acids).

  • Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines, preventing deletion sequences.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Purification: Purify via RP-HPLC using a C18 column and validate mass via LC-MS.

SPPS S1 Resin Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 ACHC Coupling (HATU/DIPEA, 120 min) S2->S3 S4 Washing & Capping (Acetic Anhydride) S3->S4 S4->S2 Repeat for next AA S5 Global Cleavage (TFA/Scavengers) S4->S5 Sequence Complete S6 Purified Foldamer (RP-HPLC / LC-MS) S5->S6

Step-by-step Fmoc-SPPS workflow for synthesizing ACHC-containing peptidomimetics.

Protocol B: Circular Dichroism (CD) Spectroscopy for 14-Helix Validation

Causality Note: CD spectroscopy provides empirical validation of the secondary structure. A well-folded 14-helix exhibits a characteristic far-UV signature with a pronounced minimum near 214 nm[3],[1].

  • Sample Preparation: Dissolve the purified ACHC-peptide in molecular biology grade water to a final concentration of 50 µM.

  • Instrument Setup: Use a 1 mm path-length quartz cuvette in a spectropolarimeter flushed with nitrogen gas.

  • Data Acquisition: Scan from 260 nm down to 190 nm at 25°C. Accumulate 3-5 scans to improve the signal-to-noise ratio.

  • Validation: Observe the spectra for the hallmark 214 nm minimum. To test for solvent independence (a key benefit of ACHC), repeat the scan in methanol; the spectra should remain nearly identical, proving the rigidity of the constraint.

Protocol C: In Vitro Microsomal Stability Assay

Causality Note: This assay acts as a self-validating system for the proteolytic resistance conferred by the ACHC constraint. By mimicking hepatic first-pass metabolism, it directly compares the clearance rate of the constrained analog against the native peptide[4].

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the ACHC-peptide, 0.5 mg/mL human liver microsomes, and a 1 mM NADPH-generating system in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Quenching: At defined time points (0, 15, 30, 60, 120 minutes), extract 10 µL aliquots and immediately quench by adding 40 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent peptide and calculate the in vitro half-life ( t1/2​ ).

References

  • Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure University of Wisconsin–Madison / JACS URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Aminocyclohexane Esters: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The aminocyclohexane ester moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceuticals and bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The aminocyclohexane ester moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceuticals and bioactive molecules. The selection of a synthetic pathway to access these crucial building blocks is a critical decision in the drug development process, with significant implications for cost, scalability, and environmental impact. This guide provides an in-depth technical comparison of various synthetic routes to aminocyclohexane esters, offering a cost-benefit analysis to aid researchers in making informed decisions.

Introduction: The Strategic Importance of Aminocyclohexane Ester Synthesis

The rigid cyclohexane framework of these molecules provides a three-dimensional diversity that is highly desirable for probing biological space and optimizing drug-target interactions. The presence of both an amino and an ester functional group offers versatile handles for further chemical modification, making them key intermediates in the synthesis of a wide range of therapeutic agents. The efficiency, cost-effectiveness, and environmental sustainability of the chosen synthetic route can significantly influence the overall feasibility of a drug development program. This guide will explore and compare classical rearrangement reactions, modern catalytic methods, and greener alternatives, providing a holistic view of the available synthetic arsenal.

Comparative Analysis of Synthetic Pathways

This section details the most common synthetic strategies for preparing aminocyclohexane esters, evaluating their strengths and weaknesses across several key metrics.

Classical Rearrangement Reactions

These methods, while well-established, often involve stoichiometric reagents and can present safety and environmental challenges.

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[1]

  • Causality of Experimental Choices: This pathway typically starts from a cyclohexanecarboxamide. The use of bromine and a strong base like sodium hydroxide generates the reactive N-bromoamide intermediate, which then rearranges to the isocyanate. The isocyanate is subsequently trapped with an alcohol to yield the corresponding carbamate, which can be hydrolyzed to the aminocyclohexane. To directly obtain the aminocyclohexane ester, the isocyanate can be trapped with the desired alcohol.

  • Trustworthiness and Self-Validation: The reaction progress can be monitored by the disappearance of the starting amide and the formation of the carbamate or amine product via techniques like TLC or LC-MS. The isocyanate intermediate is highly reactive and is typically used in situ.[2]

Diagram: Hofmann Rearrangement Pathway

Hofmann_Rearrangement Cyclohexanecarboxamide Cyclohexanecarboxamide N_Bromoamide N-Bromoamide Intermediate Cyclohexanecarboxamide->N_Bromoamide Br₂, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Aminocyclohexane_Ester Aminocyclohexane Ester Isocyanate->Aminocyclohexane_Ester Alcohol (R'OH)

Caption: General scheme of the Hofmann rearrangement for aminocyclohexane ester synthesis.

Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate, but starts from an acyl azide.[3]

  • Causality of Experimental Choices: This route begins with a cyclohexanecarboxylic acid, which is converted to an acyl azide. This is often achieved by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA). The acyl azide is then thermally or photochemically rearranged to the isocyanate, which is trapped with an alcohol to form the carbamate, and subsequently the aminocyclohexane ester.[4][5]

  • Trustworthiness and Self-Validation: The formation of the acyl azide can be confirmed by IR spectroscopy (strong azide stretch around 2140 cm⁻¹). The subsequent rearrangement and trapping can be monitored by the disappearance of the azide and the appearance of the carbamate product. A significant safety consideration is the potentially explosive nature of acyl azides, requiring careful handling and adherence to safety protocols.[6][7]

Diagram: Curtius Rearrangement Pathway

Curtius_Rearrangement Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Acyl_Azide Acyl Azide Cyclohexanecarboxylic_Acid->Acyl_Azide 1. SOCl₂ 2. NaN₃ Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) Aminocyclohexane_Ester Aminocyclohexane Ester Isocyanate->Aminocyclohexane_Ester Alcohol (R'OH)

Caption: General scheme of the Curtius rearrangement for aminocyclohexane ester synthesis.

Modern Catalytic Methods

These approaches often offer higher efficiency, milder reaction conditions, and better functional group tolerance compared to classical methods.

This method typically involves the reduction of a nitro or aromatic precursor. For instance, the hydrogenation of an aminobenzoic acid ester can yield the corresponding aminocyclohexane ester.

  • Causality of Experimental Choices: The starting material, such as ethyl 4-aminobenzoate, is dissolved in a suitable solvent and subjected to hydrogen gas under pressure in the presence of a heterogeneous catalyst, like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃). The catalyst facilitates the addition of hydrogen across the aromatic ring.[8]

  • Trustworthiness and Self-Validation: The reaction progress is monitored by the consumption of hydrogen and the disappearance of the aromatic starting material, which can be analyzed by techniques like GC-MS or NMR spectroscopy. The catalyst can be filtered off and potentially reused, which is a key advantage.

Diagram: Catalytic Hydrogenation Pathway

Catalytic_Hydrogenation Ethyl_4_Aminobenzoate Ethyl 4-Aminobenzoate Ethyl_4_Aminocyclohexanecarboxylate Ethyl 4-Aminocyclohexanecarboxylate Ethyl_4_Aminobenzoate->Ethyl_4_Aminocyclohexanecarboxylate H₂, Catalyst (e.g., Pd/C)

Caption: Catalytic hydrogenation of an aromatic precursor.

This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl or vinyl halide/triflate.[9]

  • Causality of Experimental Choices: To synthesize an aminocyclohexane ester via this method, one could start with a halo-cyclohexanecarboxylate (e.g., ethyl 4-bromocyclohexanecarboxylate) and couple it with an ammonia equivalent or a protected amine. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and turnover numbers.[10]

  • Trustworthiness and Self-Validation: The reaction is typically run under an inert atmosphere to protect the palladium catalyst. Progress is monitored by LC-MS to track the consumption of the starting halide and the formation of the aminated product. The choice of ligand is critical and often requires screening to find the optimal conditions for a specific substrate.

Diagram: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination Ethyl_4_Bromocyclohexanecarboxylate Ethyl 4-Bromocyclohexanecarboxylate Ethyl_4_Aminocyclohexanecarboxylate Ethyl 4-Aminocyclohexanecarboxylate Ethyl_4_Bromocyclohexanecarboxylate->Ethyl_4_Aminocyclohexanecarboxylate Pd Catalyst, Ligand, Base Amine_Source Amine Source (e.g., NH₃) Amine_Source->Ethyl_4_Aminocyclohexanecarboxylate

Caption: Buchwald-Hartwig amination for aminocyclohexane ester synthesis.

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.

  • Causality of Experimental Choices: This pathway typically starts with a keto-ester, such as ethyl 4-oxocyclohexanecarboxylate. The ketone is first condensed with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone.[5]

  • Trustworthiness and Self-Validation: The reaction is often performed as a one-pot procedure. The formation of the imine intermediate and its subsequent reduction can be monitored by NMR or IR spectroscopy. The choice of reducing agent is critical to ensure selective reduction of the imine over the ketone.

Diagram: Reductive Amination Pathway

Reductive_Amination Ethyl_4_Oxocyclohexanecarboxylate Ethyl 4-Oxocyclohexanecarboxylate Imine_Intermediate Imine Intermediate Ethyl_4_Oxocyclohexanecarboxylate->Imine_Intermediate NH₃ Ethyl_4_Aminocyclohexanecarboxylate Ethyl 4-Aminocyclohexanecarboxylate Imine_Intermediate->Ethyl_4_Aminocyclohexanecarboxylate Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination of a keto-ester to an amino-ester.

Quantitative and Qualitative Comparison

The following tables provide a summary of the key performance indicators for each synthetic pathway.

Table 1: Performance Comparison of Synthetic Pathways

PathwayStarting MaterialKey ReagentsTypical Yield (%)Reaction Conditions
Hofmann Rearrangement CyclohexanecarboxamideBr₂, NaOH, Alcohol60-80[1]Often requires heating
Curtius Rearrangement Cyclohexanecarboxylic acidSOCl₂, NaN₃, Heat70-90[3]Thermal or photochemical
Catalytic Hydrogenation Ethyl 4-aminobenzoateH₂, Pd/C or Rh/Al₂O₃>90[8]High pressure, elevated temp.
Buchwald-Hartwig Amination Ethyl 4-halocyclohexanecarboxylatePd catalyst, ligand, base, NH₃70-95[9]Inert atmosphere, often heated
Reductive Amination Ethyl 4-oxocyclohexanecarboxylateNH₃, NaBH₃CN70-90[5]Mild, one-pot

Table 2: Cost, Safety, and Environmental Impact Analysis

PathwayRelative CostKey Safety ConcernsAtom EconomyE-Factor (Qualitative)
Hofmann Rearrangement ModerateUse of bromine (corrosive, toxic)LowHigh (stoichiometric reagents, salts)
Curtius Rearrangement ModerateUse of sodium azide (highly toxic, explosive)LowHigh (stoichiometric reagents, salts)
Catalytic Hydrogenation High (catalyst)Handling of H₂ gas (flammable)HighLow (catalytic, minimal byproducts)
Buchwald-Hartwig Amination High (catalyst, ligand)Palladium toxicity, ligand sensitivityModerateModerate (catalyst, ligand, base waste)
Reductive Amination Low to ModerateUse of cyanoborohydride (toxic)HighLow to Moderate (catalytic, salt waste)

Detailed Experimental Protocols

General Procedure for Curtius Rearrangement of Cyclohexanecarboxylic Acid

Caution: This procedure involves the use of sodium azide, which is highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Acyl Chloride Formation: To a solution of cyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C. Stir vigorously for 1-2 hours.

  • Rearrangement and Trapping: Extract the acyl azide into an organic solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. After the gas evolution subsides, add the desired alcohol (e.g., ethanol, 2.0 eq) and continue to reflux for another 1-2 hours to form the carbamate.

  • Work-up and Purification: Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting carbamate can be purified by column chromatography or recrystallization. Subsequent hydrolysis of the carbamate will yield the aminocyclohexane ester.

General Procedure for Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate
  • Reaction Setup: To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate or a solution of ammonia in methanol (excess).

  • Imination: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the addition of aqueous HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion and Recommendations

The optimal synthetic pathway for accessing aminocyclohexane esters is highly dependent on the specific requirements of the project, including scale, cost constraints, and green chemistry considerations.

  • For small-scale laboratory synthesis where cost is less of a concern and versatility is key, the Buchwald-Hartwig amination and reductive amination offer mild conditions and broad substrate scope.

  • For large-scale industrial production , catalytic hydrogenation and reductive amination are often preferred due to their high atom economy, potential for catalyst recycling, and generation of less waste. However, the initial investment in high-pressure equipment for hydrogenation can be substantial.

  • The classical rearrangement reactions (Hofmann and Curtius) , while historically significant, are generally less favored for industrial applications due to their poor atom economy and significant safety and environmental concerns associated with the reagents used.[11]

Ultimately, a thorough evaluation of all factors, including reagent availability and cost, equipment requirements, safety protocols, and environmental impact, is crucial for selecting the most appropriate and sustainable synthetic route. The information presented in this guide serves as a foundational resource to assist researchers in navigating these complex decisions.

References

  • ResearchGate. (2021, October 4). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?Link

  • ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Link

  • Google Patents. (2024, July 24). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Link

  • RSC Publishing. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Link

  • University of Illinois. (2019, September 19). Sodium Azide NaN3. Link

  • RSC Publishing. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Link

  • UNC Environmental Health and Safety. (2021, April 13). Standard Operating Procedure for Sodium Azide. Link

  • ResearchGate. Green Chemistry Metrics. Link

  • Green Chemistry (RSC Publishing). (2025, March 6). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Link

  • Wikipedia. Green chemistry metrics. Link

  • Carl ROTH. Safety Data Sheet: Sodium azide. Link

  • RSC Publishing. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Link

  • SpringerLink. Green Chemistry Metrics. Link

  • PMC - NIH. (2015, June 12). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Link

  • ACS. (2014, June 2). Metrics to Green Chemistry - Which are the best?. Link

  • Wikipedia. Hofmann rearrangement. Link

  • Alfa Chemistry. Curtius Rearrangement. Link

  • LabX.com. Shop Reagents and Synthesis For Sale, New and Used Prices. Link

  • Google Patents. Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Link

  • Organic Syntheses. ETHYL p-AMINOBENZOATE. Link

  • The Vespiary. (2011, July 30). Hofmann Rearrangement Yields. Link

  • ChemBAM. Atom economy / E factor. Link

  • ACS. (2014, June 2). Metrics to Green Chemistry - Which are the best. Link

  • JOCPR. (2025, January 2). Atom Economy Green Synthesis in Organic Chemistry. Link

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Link

  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Link

  • Pearson. Atom Economy Calculator | Green Chemistry & Reaction Efficiency. Link

  • PMC - NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Link

  • YouTube. (2024, October 13). Atom economy and E Factor. Link

  • Green Chemistry. METRICS. Link

  • Journal of Chemical Education. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Link

  • Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Link

  • LS College. (2020, August 3). Curtius rearrangement. Link

  • Patsnap Eureka. (2014, September 17). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Link

  • RSC Publishing. (2023, September 11). Green metrics in mechanochemistry. Link

  • StudySmarter. Atom Economy: Definition, Formula & Examples (GCSE). Link

  • Doc Brown's Chemistry. definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises. Link

  • Google Patents. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Link

  • Tokyo Chemical Industry. Hydrogenation Catalysts. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • ChemRxiv. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Link

  • ResearchGate. A comparison of cost models for four different drugs. Link

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Link

  • ResearchGate. RedAm-catalysed reductive amination using ammonia to access chiral.... Link

  • ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Link

  • ResearchGate. (2025, October 18). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Link

  • ChemRxiv. An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety summary. To handle complex chiral building blocks safely and effectively, we must understand the fundamental chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety summary. To handle complex chiral building blocks safely and effectively, we must understand the fundamental chemical behaviors that dictate our safety protocols.

Below is the comprehensive operational and safety guide for handling Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate , designed to ensure both personnel safety and the chemical integrity of your assays.

Chemical Profile & Hazard Causality

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a highly valuable chiral intermediate frequently utilized as a catalyst in advanced pharmaceutical synthesis[1]. Depending on your specific synthetic requirements, it is handled either as a liquid free base (CAS: 1821656-06-7)[2] or, more commonly, as a stable, solid hydrochloride salt (CAS: 1821656-07-8 or 712313-64-9)[3][4].

To select the correct Personal Protective Equipment (PPE), we must analyze the compound's bifunctional molecular structure:

  • Amine-Driven Alkalinity (H315, H318/H319): The primary amine group (-NH₂) is inherently basic and acts as a nucleophile. Upon contact with the natural moisture on human skin or ocular mucosa, it causes localized alkaline irritation or severe damage[5].

  • Particulate Aerosolization (H335): When handled as a hydrochloride salt, the compound exists as a fine crystalline powder. These micro-particulates hold static charge and are easily aerosolized during weighing, leading to respiratory tract irritation[5].

  • Ester Hydrolysis (Reagent Degradation): The methyl ester moiety (-COOCH₃) is susceptible to hydrolysis if exposed to ambient atmospheric moisture over prolonged periods. Strict environmental controls are required to maintain its ≥98% purity[2][3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The following PPE is specifically mandated based on the causality outlined above:

  • Hand Protection: Wear Nitrile gloves (minimum thickness: 0.11 mm for incidental contact; 0.30 mm for bulk transfer).

    • Causality: Nitrile provides superior chemical resistance against amine and ester derivatives compared to latex, preventing transdermal permeation.

  • Eye/Face Protection: ANSI Z87.1/EN 166-certified safety goggles . If handling >50 grams of the liquid free base, a full face shield is required.

    • Causality: Standard safety glasses leave gaps; goggles create a seal that protects the eyes from both aerosolized HCl salt dust and liquid splashes[5].

  • Body Protection: A flame-resistant (FR) lab coat with fitted cuffs, fully buttoned to the collar.

    • Causality: Fitted cuffs prevent the accidental sweeping of powder from the benchtop.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory for the solid form.

Self-Validating Operational Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Environmental Setup & Validation

  • Airflow Verification: Activate the chemical fume hood.

    • Validation Check: Observe the digital airflow monitor to ensure a face velocity of 0.4–0.6 m/s. Alternatively, perform a flutter test by taping a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Static Mitigation: Wipe the balance and surrounding hood surface with an anti-static wipe.

    • Causality: The hydrochloride salt form is prone to static cling, which causes erratic balance readings and dramatically increases the risk of aerosolization.

Phase 2: Material Transfer

  • Container Acclimation: If the chemical was stored at 2–8°C[2], allow the sealed container to reach room temperature before opening.

    • Validation Check: The exterior of the bottle should be completely dry and free of condensation before the seal is broken. Opening a cold container introduces atmospheric moisture, leading to ester hydrolysis.

  • Weighing: Use a grounded, anti-static polymeric weigh boat or a glass weighing funnel. Use a clean stainless-steel spatula to transfer the solid.

  • Sealing: Immediately recap the source bottle and wrap the cap with Parafilm to exclude moisture and prevent oxidation[4].

Phase 3: Decontamination

  • Surface Cleaning: Wipe the spatula and balance pan with a lint-free wipe dampened with 70% isopropanol (IPA), followed by a dry wipe.

Spill Management and Disposal Plan

Due to its chemical profile, this compound must not be discharged into the municipal sewer system[4].

  • Solid Spills: Do not dry sweep. Cover the spill with a damp paper towel to suppress dust generation, then carefully scoop the material into a hazardous waste container.

  • Solid Waste Disposal: Collect contaminated weigh boats, wipes, and residual solid in a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Amine/Ester Derivative" for incineration.

  • Liquid/Organic Waste: If the compound is dissolved in a solvent during your assay, segregate it into the appropriate organic waste carboy. Ensure the waste carboy is vented, as amine reactions can occasionally generate gas over time.

Quantitative Data & Handling Summary

Property / HazardSpecification / GHS CodeOperational Mitigation Strategy
Physical State Solid (HCl salt) / Liquid (Free base)Use anti-static tools for solid; use micropipettes for liquid.
Skin/Eye Irritation H315, H318, H319[5]Minimum 0.11mm Nitrile gloves; ANSI Z87.1 sealed goggles.
Respiratory Hazard H335 (May cause respiratory irritation)Handle strictly within a fume hood (0.4-0.6 m/s face velocity).
Storage Conditions 2-8°C or Room Temp, sealed, dry[2][3]Acclimate to room temp before opening to prevent hydrolysis.

Workflow Visualization

G Start Risk Assessment: Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate Hazard1 Skin & Eye Irritation (Amine Basicity) Start->Hazard1 Hazard2 Respiratory Hazard (Particulate Aerosolization) Start->Hazard2 PPE1 Nitrile Gloves (≥0.11mm) & ANSI Z87.1 Goggles Hazard1->PPE1 PPE2 Chemical Fume Hood (Face Velocity 0.4-0.6 m/s) Hazard2->PPE2 Handling Execution: Anti-static Weighing & Transfer PPE1->Handling PPE2->Handling Disposal Disposal: HDPE Containers (Incineration) Handling->Disposal

Safety workflow for handling Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.

References

  • LookChem. Cas 712313-64-9, Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%. Available at: [Link]

  • Fisher Scientific (Thermo Scientific Alfa Aesar). Methyl trans-3-aminocyclohexanecarboxylate hydrochloride, 95%. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.